BS2G Crosslinker
Descripción
Structure
3D Structure
Propiedades
Número CAS |
215597-83-4 |
|---|---|
Fórmula molecular |
C13H14N2O14S2 |
Peso molecular |
486.4 g/mol |
Nombre IUPAC |
1-[5-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C13H14N2O14S2/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27) |
Clave InChI |
OWSWOWLMQKUWTE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the BS2G Crosslinker: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the homobifunctional crosslinker, Bis[sulfosuccinimidyl] glutarate (BS2G), a valuable tool in protein chemistry and structural biology. We will delve into its core mechanism of action, provide detailed experimental protocols, and present quantitative data to inform its effective use in research and development.
Core Principles of BS2G Crosslinking
BS2G is a water-soluble, amine-reactive crosslinker that forms stable, covalent bonds between molecules containing primary amines.[1] Its key features, which dictate its applications, are summarized in the table below.
| Property | Description | Reference |
| Chemical Name | Bis[sulfosuccinimidyl] glutarate | [2] |
| Molecular Weight | 556.45 g/mol (anhydrous) | [2] |
| Spacer Arm Length | 7.7 Å | [2] |
| Reactive Groups | N-hydroxysulfosuccinimide (Sulfo-NHS) esters at both ends | [2] |
| Reactivity | Forms stable amide bonds with primary amines (e.g., lysine side chains, N-termini of proteins) | [2] |
| Solubility | Water-soluble | [1][3] |
| Cleavability | Non-cleavable | [4] |
| Membrane Permeability | Impermeable to cell membranes | [1][3] |
The water-solubility of BS2G, conferred by the sulfo-NHS groups, allows for crosslinking reactions to be performed in aqueous buffers at or near physiological pH, avoiding the need for organic solvents that can be detrimental to protein structure and function.[5] Its membrane impermeability makes it an excellent choice for specifically crosslinking proteins on the cell surface.[1][3]
Mechanism of Action: Amine Reactivity
The core of BS2G's functionality lies in the reaction of its sulfo-NHS esters with primary amines. This reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the sulfo-NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.
The reaction is most efficient at a pH range of 7-9, where a sufficient concentration of the deprotonated, nucleophilic form of the primary amine is present.[5]
Caption: Reaction of BS2G with primary amines on proteins.
Competing Reaction: Hydrolysis
A critical consideration when using BS2G, or any NHS-ester based crosslinker, is the competing hydrolysis reaction. In aqueous solutions, the sulfo-NHS ester can react with water, leading to the hydrolysis of the ester and rendering the crosslinker inactive. The rate of hydrolysis is highly dependent on pH and temperature.
| pH | Half-life of NHS ester |
| 7.0 (at 0°C) | 4-5 hours |
| 8.6 (at 4°C) | 10 minutes |
This data, while for general NHS esters, highlights the importance of performing crosslinking reactions promptly after preparing the BS2G solution and carefully controlling the pH to maximize crosslinking efficiency.[6]
Experimental Protocols
The following sections provide detailed methodologies for common applications of the BS2G crosslinker.
General Protocol for Protein Crosslinking in Solution
This protocol is a starting point for crosslinking purified proteins in solution to study protein-protein interactions or to stabilize protein complexes.
Materials:
-
Purified protein sample in an amine-free buffer (e.g., PBS, HEPES, MOPS).
-
This compound.
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column or dialysis cassette.
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should be optimized for the specific application, typically in the range of 0.1-2 mg/mL.
-
BS2G Preparation: Immediately before use, dissolve BS2G in reaction buffer to the desired stock concentration (e.g., 10-25 mM). BS2G is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.[7]
-
Crosslinking Reaction: Add the BS2G stock solution to the protein sample to achieve the desired final concentration. The optimal molar excess of BS2G to protein should be determined empirically, but a starting point of 20-50 fold molar excess is common.[7]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess BS2G.
-
Removal of Excess Reagents: Remove excess crosslinker and quenching buffer by dialysis or using a desalting column.
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Caption: General workflow for protein crosslinking with BS2G.
Crosslinking Mass Spectrometry (CXMS) for Structural Proteomics
BS2G is widely used in conjunction with mass spectrometry to obtain distance constraints for structural modeling of proteins and protein complexes.
Materials (in addition to the general protocol):
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin columns
-
LC-MS/MS system
Procedure:
-
Crosslinking: Perform the crosslinking reaction as described in the general protocol.
-
Denaturation, Reduction, and Alkylation:
-
Denature the crosslinked protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.
-
Digest the proteins by adding trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis.
-
Analyze the sample using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the crosslinked peptides from the MS/MS data. This will provide information on which amino acid residues were linked by BS2G.
-
References
- 1. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. covachem.com [covachem.com]
- 4. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 215597-83-4 [smolecule.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. proteochem.com [proteochem.com]
An In-depth Technical Guide to the BS2G Crosslinker: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Bis[sulfosuccinimidyl] glutarate (BS2G) crosslinker, a valuable tool in the study of protein-protein interactions and protein structure elucidation. We will delve into its chemical and physical properties, reaction mechanism, and provide detailed experimental protocols for its application, including downstream analysis by mass spectrometry.
Introduction to BS2G
BS2G is a homobifunctional, amine-reactive, and water-soluble crosslinking agent. Its defining features make it particularly well-suited for studying protein interactions in aqueous environments, especially for probing the surface of cells and organelles without permeating the cell membrane. The rigid glutarate spacer arm provides a fixed distance constraint for structural studies.
Structure and Properties of BS2G
The chemical structure of BS2G consists of two sulfo-N-hydroxysuccinimide (sulfo-NHS) esters connected by a 5-atom glutarate spacer. This structure confers several key properties that are advantageous for protein crosslinking studies.
Key Structural Features:
-
Homobifunctional: Possesses two identical reactive groups (sulfo-NHS esters), enabling the crosslinking of similar functional groups (primary amines) in a single-step reaction.[1]
-
Amine-Reactive: The sulfo-NHS esters specifically react with primary amines (-NH2), which are readily available on the N-terminus of polypeptides and the side chains of lysine residues.[2]
-
Water-Soluble: The presence of sulfonate (-SO3-) groups on the NHS rings renders the molecule highly soluble in aqueous buffers, eliminating the need for organic solvents that can perturb protein structure.[3][4]
-
Membrane-Impermeable: The charged sulfonate groups prevent the crosslinker from passively crossing cell membranes, making it ideal for selectively labeling and crosslinking cell surface proteins.[3][5]
-
Non-cleavable Spacer Arm: The 5-atom (7.7 Å) glutarate spacer arm forms a stable, covalent amide bond that cannot be cleaved under standard biochemical conditions.[3]
Quantitative Data Summary:
| Property | Value | Reference(s) |
| Full Chemical Name | Bis[sulfosuccinimidyl] glutarate | [6] |
| Synonyms | Sulfo-DSG, Glutaric acid bis(3-sulfo-N-hydroxysuccinimide ester) | [6] |
| Molecular Weight | 530.35 g/mol | [6] |
| Spacer Arm Length | 7.7 Å | [6] |
| CAS Number | 881415-72-1 | [7] |
| Chemical Formula | C13H12N2Na2O14S2 | [6] |
| Reactive Groups | Sulfo-N-hydroxysuccinimide (sulfo-NHS) esters | [3] |
| Target Functional Group | Primary amines (-NH2) | [2] |
| Optimal Reaction pH | 7.0 - 9.0 | [5] |
Reaction Mechanism
The crosslinking reaction of BS2G with proteins occurs via a two-step nucleophilic acyl substitution. The primary amine of a lysine residue or the N-terminus of a protein acts as a nucleophile, attacking the carbonyl carbon of the sulfo-NHS ester. This results in the formation of a stable amide bond and the release of the sulfo-N-hydroxysuccinimide leaving group.
Experimental Protocols
A generalized protocol for protein crosslinking using BS2G is provided below. Optimal conditions, such as the molar ratio of crosslinker to protein and incubation time, may need to be determined empirically for each specific system.
Materials
-
BS2G crosslinker
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.0-9.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5; 1 M glycine)
-
Desalting column or dialysis cassette
General Crosslinking Protocol
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer. Buffers containing primary amines, such as Tris, will compete with the target proteins for reaction with the crosslinker.
-
Prepare BS2G Solution: Immediately before use, dissolve BS2G in the reaction buffer to the desired concentration. A 10- to 100-fold molar excess of BS2G to protein is a common starting point.
-
Crosslinking Reaction: Add the BS2G solution to the protein sample and mix gently. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess, unreacted BS2G.
-
Remove Excess Reagents: Remove unreacted crosslinker and quenching buffer by dialysis or using a desalting column.
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Analysis of Crosslinked Proteins
SDS-PAGE and Western Blotting
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common method to visualize the results of a crosslinking experiment. Crosslinked protein complexes will migrate slower than their monomeric counterparts, resulting in the appearance of higher molecular weight bands on the gel. Western blotting can be used to confirm the identity of the proteins within these crosslinked complexes.
Mass Spectrometry
Mass spectrometry (MS) is a powerful technique for identifying the specific amino acid residues involved in a crosslink, providing valuable distance constraints for protein structure modeling and interaction mapping.
General Workflow for MS Analysis of BS2G-Crosslinked Proteins:
-
Protein Digestion: The crosslinked protein sample is digested with a protease, typically trypsin, to generate a mixture of peptides.
-
Enrichment of Crosslinked Peptides (Optional): Due to the low abundance of crosslinked peptides, an enrichment step, such as size-exclusion chromatography (SEC), can be performed to separate them from the more abundant linear peptides.[8]
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Specialized software is used to identify the crosslinked peptide pairs from the complex MS/MS spectra.
Applications of BS2G
The unique properties of BS2G make it a versatile tool for a range of applications in proteomics and structural biology:
-
Mapping Protein-Protein Interactions: BS2G is widely used to identify and map the interaction interfaces of protein complexes.[2]
-
Probing Protein Conformation: The fixed-length spacer arm of BS2G can be used to generate distance constraints that aid in the computational modeling of protein and protein complex structures.
-
Studying Cell Surface Receptors: Due to its membrane impermeability, BS2G is an excellent reagent for studying the interactions of cell surface receptors and other membrane-associated proteins.[3]
-
Quantitative Crosslinking: In combination with its deuterated analog (BS2G-d4), BS2G can be used for quantitative crosslinking studies to compare protein interactions under different conditions.
Advantages and Disadvantages of BS2G
Advantages:
-
Water-solubility: Facilitates use in physiological buffers.[3][4]
-
Membrane-impermeability: Allows for selective crosslinking of cell surface proteins.[3][5]
-
Amine-reactivity: Targets common and accessible functional groups on proteins.[2]
-
Defined spacer arm: Provides a known distance constraint for structural analysis.[3]
-
Homobifunctionality: Simple one-step reaction protocol.[1]
Disadvantages:
-
Non-cleavable: The permanent nature of the crosslink can complicate some downstream analyses.
-
Potential for intramolecular crosslinking: Can crosslink residues within the same protein, which may not be the intended outcome.
-
Reaction with lysine residues can affect protein function: Lysine residues can be involved in a protein's active site or other important functional regions.
Conclusion
The this compound is a powerful and versatile reagent for researchers studying protein structure and interactions. Its water-solubility, membrane-impermeability, and defined spacer arm make it particularly well-suited for a variety of applications, from mapping protein-protein interactions on the cell surface to providing distance constraints for structural modeling. By understanding its chemical properties and following optimized experimental protocols, researchers can effectively leverage BS2G to gain valuable insights into the complex world of protein biology.
References
- 1. Predicting Protein-Protein Interactions Using BiGGER: Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. Bis(Sulfosuccinimidyl) glutarate (BS2G) [proteochem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. proteochem.com [proteochem.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
Unveiling Protein Architectures: A Technical Guide to the BS2G Crosslinker
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the homobifunctional crosslinker, Bis(sulfosuccinimidyl) glutarate (BS2G), in the structural elucidation of protein complexes. With a compact spacer arm, BS2G is an invaluable tool for identifying and characterizing protein-protein interactions, providing crucial distance constraints for molecular modeling and a deeper understanding of cellular machinery. This guide offers a comprehensive overview of BS2G's properties, detailed experimental protocols, and a practical case study of its application in the structural analysis of the 20S proteasome from the archaeon Haloferax volcanii.
Introduction to BS2G: A Molecular Ruler for Protein Interactions
BS2G is a water-soluble, amine-reactive, and membrane-impermeable crosslinker, making it an ideal reagent for studying protein interactions in aqueous environments, particularly for cell surface proteins.[1][2] Its homobifunctional nature, with two N-hydroxysulfosuccinimide (sulfo-NHS) esters, allows for the covalent linkage of primary amines (found on lysine residues and N-termini of proteins) that are in close proximity.[1] The defined length of its spacer arm acts as a "molecular ruler," providing distance constraints that are critical for computational modeling of protein and protein complex structures.[2]
Physicochemical Properties of BS2G
A clear understanding of the quantitative properties of BS2G is essential for its effective application in cross-linking experiments. The following table summarizes the key characteristics of this crosslinker.
| Property | Value | Reference(s) |
| Spacer Arm Length | 7.7 Å | [3] |
| Molecular Weight | 530.35 g/mol | [3] |
| Chemical Formula | C13H12N2O14S2Na2 | [3] |
| Reactivity | Amine-reactive (primary amines) | [1] |
| Solubility | Water-soluble | [1] |
| Membrane Permeability | Impermeable | [2] |
Experimental Protocol: Structural Analysis of the Haloferax volcanii 20S Proteasome using BS2G
This section provides a detailed methodology for the use of BS2G in the structural analysis of a protein complex, based on a study of the 20S proteasome from Haloferax volcanii.[2][4][5] The 20S proteasome is a cylindrical protease complex responsible for degrading unwanted or damaged proteins.[6][7]
BS2G Cross-linking of the 20S Proteasome
-
Sample Preparation: Purified 20S proteasome (50 μg) is prepared in a 100 μL reaction volume.[2]
-
Cross-linker Preparation: A 50 mM stock solution of BS2G is prepared immediately before use by dissolving it in Dimethyl sulfoxide (DMSO).[2]
-
Cross-linking Reaction: 1 μL of the 50 mM BS2G stock solution is added to the proteasome sample.[2] The reaction mixture is then incubated for 60 minutes at room temperature.[2]
-
Quenching: The reaction is terminated by the addition of ammonium bicarbonate (NH4HCO3) to a final concentration of 20 mM.[2]
-
Desalting: Excess, unreacted cross-linker and salts are removed by dialysis against a suitable buffer (e.g., Buffer A).[2]
In-Solution Tryptic Digestion of the Cross-linked Complex
-
Denaturation: To the 100 μL of the cross-linked protein solution, 36 mg of urea is added and completely dissolved to denature the proteins.[2] Following this, 7.5 μL of 1.5 M Tris buffer at pH 8.8 is added, and the sample is incubated for 1 hour at room temperature.[2]
-
Reduction: 2.5 μL of 200 mM tris(2-carboxyethyl)phosphine (TCEP) is added to the sample, which is then incubated for 1 hour at 37°C to reduce disulfide bonds.[2]
-
Alkylation: 20 μL of 200 mM iodoacetamide is added, and the sample is incubated in the dark for 1 hour at room temperature to alkylate the reduced cysteine residues.[2]
-
Quenching of Alkylation: 20 μL of 200 mM dithiothreitol is added, and the sample is incubated for 1 hour at room temperature to quench the excess iodoacetamide.[2]
-
Proteolytic Digestion: Trypsin is added to the protein mixture at a 1:50 (trypsin:protein) ratio and incubated overnight at 37°C.[8][9]
Mass Spectrometry Analysis of Cross-linked Peptides
-
LC-MS/MS Analysis: The digested peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the cross-linked peptides.[1]
-
Data Analysis: The resulting mass spectra are analyzed using specialized software (e.g., pLink, xQuest) to identify the amino acid residues that have been cross-linked by BS2G.[10][11][12] This information provides the distance constraints used for structural modeling.
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key stages of the experimental workflow for the structural analysis of the 20S proteasome using BS2G.
Conclusion
The this compound, with its defined spacer arm length and amine-reactive chemistry, provides a powerful approach for probing the three-dimensional architecture of proteins and protein complexes. The detailed protocol provided, based on a real-world research application, offers a practical guide for scientists and researchers seeking to employ this technique in their own studies. By combining BS2G cross-linking with mass spectrometry and computational modeling, it is possible to gain invaluable insights into the intricate world of protein-protein interactions, paving the way for a deeper understanding of biological processes and the development of novel therapeutics.
References
- 1. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteochem.com [proteochem.com]
- 4. Subunit topology of two 20S proteasomes from Haloferax volcanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subunit Topology of Two 20S Proteasomes from Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halophilic 20S Proteasomes of the Archaeon Haloferax volcanii: Purification, Characterization, and Gene Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halophilic 20S proteasomes of the archaeon Haloferax volcanii: purification, characterization, and gene sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 9. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 10. Identification of cross-linked peptides from complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Homobifunctional Crosslinker BS2G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the homobifunctional crosslinker BS2G (Bis[sulfosuccinimidyl] glutarate), a valuable tool for studying protein-protein interactions, a cornerstone of cellular signaling and drug development research.
Core Concepts: Understanding BS2G
BS2G is a water-soluble, amine-reactive, and non-cleavable crosslinker.[1][2][3][4][5] Its homobifunctional nature means it possesses two identical reactive groups, in this case, N-hydroxysulfosuccinimide (sulfo-NHS) esters, located at either end of a 5-atom (7.7 Ångstrom) spacer arm.[1][3] These sulfo-NHS esters readily react with primary amines (–NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[4][5]
The inclusion of sulfonate groups on the NHS rings renders BS2G water-soluble, allowing for crosslinking reactions to be performed in aqueous buffers under physiological conditions without the need for organic solvents.[3][4][5] This property, combined with its inability to permeate cell membranes, makes BS2G particularly well-suited for studying protein interactions on the cell surface.[1][3]
Key Properties of BS2G:
| Property | Value | Reference |
| Alternative Names | Sulfo-DSG, Bis(sulfosuccinimidyl) glutarate | [3] |
| Molecular Weight | 530.35 g/mol | [3] |
| Spacer Arm Length | 7.7 Å | [1][3] |
| Chemical Formula | C13H12N2Na2O14S2 | [3] |
| Reactivity | Primary amines (e.g., lysine, N-terminus) | [4][5] |
| Solubility | Water-soluble | [2][3][4][5] |
| Cell Permeability | No | [1][3] |
| Cleavability | Non-cleavable | [1][2][3] |
Mechanism of Action: Covalent Capture of Protein Interactions
The utility of BS2G lies in its ability to covalently "capture" protein-protein interactions. When two proteins interact, bringing their respective lysine residues or N-termini within the 7.7 Å reach of the BS2G spacer arm, the crosslinker can form a stable bridge between them. This transforms a transient or non-covalent interaction into a stable, covalently linked complex that can be isolated and analyzed.
Caption: The reaction mechanism of BS2G with primary amines on interacting proteins.
Applications in Research and Drug Development
BS2G is a versatile tool with numerous applications in the study of protein interactions and cellular signaling.
-
Mapping Protein-Protein Interactions: By crosslinking interacting proteins and subsequently identifying the linked partners using techniques like mass spectrometry, researchers can map out protein interaction networks.
-
Characterizing Protein Complexes: BS2G can be used to determine the stoichiometry and architecture of multi-protein complexes by analyzing the different crosslinked species that are formed.
-
Studying Cell Surface Interactions: Due to its membrane impermeability, BS2G is ideal for investigating the interactions of cell surface receptors and other membrane-associated proteins.[1]
-
Stabilizing Transient Interactions: Many important biological interactions are transient. BS2G can "trap" these fleeting interactions, allowing for their detection and characterization.
-
Conformational Analysis: In conjunction with its deuterated counterpart, BS2G-d4, it can be used in quantitative mass spectrometry to study changes in protein conformation and interaction upon ligand binding or other stimuli.
Case Study: Elucidating EGFR Dimerization in Cell Signaling
A critical step in many signaling pathways is the dimerization or oligomerization of cell surface receptors upon ligand binding. The Epidermal Growth Factor Receptor (EGFR) is a classic example of a receptor tyrosine kinase that is activated through dimerization. Homobifunctional crosslinkers like BS3 (a longer analog of BS2G) have been instrumental in studying this process. The principles and workflow are directly applicable to BS2G.
Upon binding of its ligand, Epidermal Growth Factor (EGF), two EGFR monomers come into close proximity, allowing their intracellular kinase domains to transphosphorylate each other, initiating a downstream signaling cascade that regulates cell proliferation, survival, and differentiation.
Caption: Ligand-induced dimerization of EGFR and activation of the downstream MAPK pathway.
Experimental Protocols
General Protocol for BS2G Crosslinking of Proteins
This protocol provides a general framework for crosslinking proteins in solution. Optimal conditions may vary depending on the specific proteins and their concentrations.
Materials:
-
BS2G Crosslinker
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0. Note: Avoid buffers containing primary amines (e.g., Tris), as they will compete with the target proteins for reaction with the crosslinker.
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Protein sample of interest
Procedure:
-
Prepare Protein Sample: Dissolve the protein(s) of interest in the reaction buffer to the desired concentration.
-
Prepare BS2G Solution: Immediately before use, dissolve BS2G in the reaction buffer to a concentration typically 10- to 50-fold molar excess over the protein concentration.
-
Initiate Crosslinking: Add the BS2G solution to the protein sample and mix gently.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Add the quenching solution to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted BS2G. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Workflow for Crosslinking Mass Spectrometry (XL-MS)
XL-MS is a powerful technique to identify crosslinked peptides and thus pinpoint the sites of protein-protein interaction.
Caption: A typical workflow for identifying protein-protein interactions using XL-MS.
Quantitative Analysis with Isotope-Labeled BS2G
For more advanced applications, a deuterated version of BS2G, known as BS2G-d4, is available. In a typical experiment, two samples are prepared: one is crosslinked with the "light" BS2G (d0) and the other with the "heavy" BS2G (d4). The samples are then mixed, processed, and analyzed by mass spectrometry. Crosslinked peptides will appear as doublet peaks with a 4-dalton mass difference, which facilitates their identification and allows for quantitative comparison of the extent of crosslinking under different conditions.
Conclusion
The homobifunctional crosslinker BS2G is a powerful and versatile reagent for the study of protein-protein interactions. Its water solubility and membrane impermeability make it particularly suitable for investigating cell surface signaling complexes. When combined with mass spectrometry, BS2G provides a robust method for mapping protein interaction networks and gaining insights into the structural organization of protein complexes, thereby advancing our understanding of cellular signaling in health and disease and aiding in the development of novel therapeutics.
References
- 1. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSG Crosslinker 100 mg CAS 79642-50-5 Di(N-succinimidyl) glutarate - Disuccinimidyl glutarate (DSG) - ProteoChem [proteochem.com]
- 3. The transforming growth factor beta receptors types I, II, and III form hetero-oligomeric complexes in the presence of ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 제품 [insung.net]
An In-depth Technical Guide to BS2G for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical cross-linker Bis[sulfosuccinimidyl] glutarate (BS2G), a valuable tool for the elucidation of protein-protein interactions (PPIs). We will delve into its chemical properties, mechanism of action, detailed experimental protocols, and the interpretation of quantitative data derived from BS2G cross-linking experiments coupled with mass spectrometry.
Introduction to BS2G: A Powerful Tool for Mapping Protein Interactions
BS2G is a homobifunctional, amine-reactive, and water-soluble cross-linking agent.[1] Its specific characteristics make it particularly well-suited for capturing protein interactions in their native states. Key features include its non-cleavable spacer arm and its inability to permeate cell membranes, which allows for the specific analysis of cell surface protein interactions.[2] The covalent bonds formed by BS2G provide distance constraints between interacting amino acid residues, offering valuable insights into the three-dimensional architecture of protein complexes.[3]
Core Properties and Mechanism of Action
Understanding the chemical and physical properties of BS2G is crucial for its effective application.
Table 1: Chemical and Physical Properties of BS2G
| Property | Value | Reference |
| Full Chemical Name | Bis[sulfosuccinimidyl] glutarate | [1] |
| Alternative Names | Sulfo-DSG | [1] |
| Molecular Weight | 530.35 g/mol | [1] |
| Spacer Arm Length | 7.7 Å | [1] |
| Chemical Formula | C13H12N2Na2O14S2 | [1] |
| Reactivity | Amine-reactive (specifically towards primary amines, e.g., lysine residues and N-termini) | [4] |
| Solubility | Water-soluble | [2] |
| Cell Permeability | No | [2] |
| Cleavability | Non-cleavable | [2] |
The mechanism of action of BS2G involves the reaction of its two N-hydroxysulfosuccinimide (sulfo-NHS) esters with primary amine groups on proteins. This reaction forms stable amide bonds, covalently linking the interacting proteins.
Figure 1: Mechanism of BS2G cross-linking of two proteins.
Experimental Protocols
The success of a BS2G cross-linking experiment relies on a carefully executed protocol. Below are detailed methodologies for a general in-solution cross-linking experiment and a more specific protocol for studying proteasomal complexes.
General In-Solution Cross-Linking Protocol
This protocol is a standard starting point for cross-linking purified protein complexes in solution.
Figure 2: General workflow for BS2G cross-linking.
Methodology:
-
Sample Preparation: Ensure the protein sample is in an amine-free buffer (e.g., PBS, HEPES) at a suitable concentration.[1]
-
BS2G Preparation: Immediately before use, dissolve BS2G in the reaction buffer to the desired stock concentration (e.g., 25-50 mM).[1]
-
Cross-linking Reaction: Add the BS2G stock solution to the protein sample to achieve the desired final concentration (typically in the micromolar to low millimolar range). Incubate the reaction mixture for 30-60 minutes at room temperature.[1]
-
Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1]
-
Sample Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE to visualize the cross-linked products and for subsequent mass spectrometry analysis to identify the cross-linked peptides.
Cross-Linking of Proteasomal 20S Core Particles from Haloferax volcanii
This protocol, adapted from Ghahiseni et al. (2014), provides a specific example of BS2G application.[5]
Methodology:
-
Sample Preparation: Purified proteasome complexes (50 μg) were in a buffer containing 20 mM HEPES-KOH, pH 7.5, 150 mM KOAc, and 5 mM Mg(OAc)2.
-
Cross-linking Reaction: BS2G was added to a final concentration of 1 mM. The reaction was incubated for 30 minutes at 30°C.
-
Quenching: The reaction was quenched by adding ammonium bicarbonate to a final concentration of 50 mM and incubating for 10 minutes at 30°C.
-
Denaturation, Reduction, and Alkylation: The cross-linked sample was denatured with 8 M urea, reduced with TCEP, and alkylated with iodoacetamide.
-
Enzymatic Digestion: The protein mixture was digested with trypsin overnight.
-
Mass Spectrometry Analysis: The resulting peptide mixture was analyzed by LC-MS/MS to identify the cross-linked peptides.
Quantitative Data Presentation
The primary output of a BS2G cross-linking experiment coupled with mass spectrometry is the identification of cross-linked peptides. This data provides direct evidence of protein-protein interactions and offers distance constraints for structural modeling.
Table 2: Identified Cross-Linked Peptides in the Proteasomal 20S Core Particle of H. volcanii using BS2G
| Cross-link Type | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Peptide Sequence 1 | Peptide Sequence 2 |
| Inter-protein | α1 | K54 | β | K159 | VLDNAFK | IAGVVYDLLER |
| Intra-protein | α1 | K68 | α1 | K85 | DQLSGANLVR | YIDEIGTIFSPEGR |
| Intra-protein | β | K108 | β | K128 | LVEYIQK | TISDAGIITATR |
(Data adapted from Ghahiseni et al., 2014)[5]
Visualization of Protein Interaction Networks
The identified cross-links can be used to construct protein interaction networks, providing a visual representation of the spatial arrangement of proteins within a complex or a cellular pathway.
Figure 3: Hypothetical interaction network of a proteasome subunit based on BS2G cross-linking data.
Applications in Drug Discovery and Development
The detailed structural information provided by BS2G cross-linking is invaluable for drug discovery. By identifying key interaction interfaces, researchers can design small molecules or biologics that specifically disrupt or stabilize these interactions, leading to therapeutic benefits. For instance, understanding the precise binding site of a viral protein on a host cell receptor, as determined by cross-linking, can guide the development of antiviral drugs that block this interaction.
Conclusion
BS2G is a robust and versatile tool for the investigation of protein-protein interactions. Its well-defined chemistry and the ability to generate precise distance constraints make it an essential technique in the field of structural biology and proteomics. The detailed protocols and data interpretation guidelines presented in this guide will empower researchers to effectively utilize BS2G in their studies of complex biological systems and to accelerate the pace of drug discovery.
References
- 1. proteochem.com [proteochem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Advantage: A Technical Guide to Non-Cleavable Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the choice of a crosslinker is a critical decision that profoundly influences the stability, efficacy, and safety of the resulting conjugate. While cleavable linkers have their place, non-cleavable crosslinkers offer a distinct set of advantages rooted in their robust and stable nature. This technical guide provides an in-depth exploration of the core benefits of non-cleavable crosslinkers, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug development and protein interaction studies.
Core Advantages of Non-Cleavable Crosslinkers
Non-cleavable crosslinkers form a stable, covalent bond between two molecules, which is not designed to be broken under physiological conditions. This inherent stability is the cornerstone of their primary advantages, particularly in the realm of antibody-drug conjugates (ADCs).
1. Enhanced Plasma Stability and Improved Therapeutic Index:
The paramount advantage of non-cleavable linkers is their superior stability in the circulatory system.[1][2] Unlike cleavable linkers that can be susceptible to premature enzymatic or chemical degradation in the plasma, non-cleavable linkers ensure that the conjugated payload remains attached to its delivery vehicle, such as a monoclonal antibody, until it reaches the target cell.[3][4] This enhanced stability directly translates to a lower systemic release of the cytotoxic payload, thereby reducing off-target toxicity and widening the therapeutic window.[2][5] Studies have shown that ADCs with non-cleavable linkers generally exhibit better in vivo performance compared to their cleavable counterparts.[2][6]
2. Reduced Off-Target Toxicity:
By minimizing the premature release of potent cytotoxic drugs, non-cleavable linkers significantly mitigate the risk of damage to healthy tissues.[7][8] The payload is only released after the entire antibody-drug conjugate is internalized by the target cell and the antibody component is degraded within the lysosome.[2][] This targeted release mechanism is a key factor in improving the overall safety profile of ADCs.
3. Simplified and Predictable Drug Release Mechanism:
The drug release from ADCs employing non-cleavable linkers is straightforward and relies on a well-understood biological process: lysosomal degradation of the antibody.[2][] This eliminates the complexities and potential variabilities associated with cleavable linkers, which depend on specific enzymes or pH conditions that can differ between patients or even within the tumor microenvironment. The released active drug is typically the payload still attached to the linker and a single amino acid residue from the antibody.[5]
4. Controlled Drug-to-Antibody Ratio (DAR):
The use of stable, non-cleavable linkers facilitates better control over the final drug-to-antibody ratio during the manufacturing process. This is crucial as the DAR is a critical quality attribute of an ADC, impacting both its efficacy and safety.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the stability and efficacy of ADCs with non-cleavable and cleavable linkers.
| Linker Type | ADC Example | In Vivo Half-Life (t½) | Stability in Human Plasma | Reference(s) |
| Non-Cleavable (SMCC) | Ado-trastuzumab emtansine (T-DM1) | ~3-4 days (in patients) | Highly stable | [6] |
| Cleavable (Val-Cit) | Brentuximab vedotin | ~2-3 days (in patients) | Generally stable, but can be susceptible to premature cleavage | [4] |
| Cleavable (Hydrazone) | Gemtuzumab ozogamicin | Shorter half-life due to instability | Prone to hydrolysis | [4] |
| Linker Type | Key Performance Parameter | Observation | Reference(s) |
| Non-Cleavable (SMCC) | Therapeutic Window | Generally wider due to high plasma stability. | [5] |
| Cleavable (Val-Cit) | Therapeutic Window | Can be narrower due to potential for off-target toxicity from premature payload release. | [5] |
| Non-Cleavable (SMCC) | Bystander Effect | Limited to no bystander effect as the released metabolite is typically charged and not cell-permeable. | [5] |
| Cleavable (Val-Cit) | Bystander Effect | Capable of inducing a significant bystander effect due to the release of a cell-permeable payload. | [5] |
Experimental Protocols
Protocol 1: Antibody-Drug Conjugation using SMCC (Non-Cleavable Crosslinker)
This protocol describes the conjugation of a thiol-containing drug to a monoclonal antibody using the heterobifunctional, non-cleavable crosslinker, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Thiol-containing cytotoxic drug
-
Conjugation Buffer A: Amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Conjugation Buffer B: pH 6.5-7.0 buffer (e.g., PBS with 5 mM EDTA)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody into Conjugation Buffer A to remove any amine-containing contaminants.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
SMCC Activation of Antibody:
-
Dissolve SMCC in DMSO to a final concentration of 10 mM immediately before use.
-
Add a 10 to 20-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer B.
-
Collect the protein fractions containing the maleimide-activated antibody.
-
-
Conjugation of Thiol-Containing Drug:
-
Dissolve the thiol-containing drug in an appropriate solvent (e.g., DMSO).
-
Add a 1.5 to 5-fold molar excess of the drug solution to the maleimide-activated antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under a nitrogen atmosphere.
-
-
Quenching of Unreacted Maleimides:
-
Add a final concentration of 1 mM N-acetylcysteine or cysteine to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC using a desalting column or size-exclusion chromatography to remove unreacted drug and other small molecules.
-
The final ADC should be in a suitable formulation buffer.
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC-HPLC).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic potential of an ADC against a target cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC to be tested
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Protocol 3: Protein-Protein Interaction Analysis using BS3 (Non-Cleavable Crosslinker)
This protocol outlines a general procedure for cross-linking interacting proteins in a complex using the homobifunctional, non-cleavable crosslinker BS3 (Bis(sulfosuccinimidyl) suberate) for subsequent analysis by SDS-PAGE or mass spectrometry.
Materials:
-
Protein complex sample in an amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.0)
-
BS3 crosslinker
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer (for advanced analysis)
Procedure:
-
Sample Preparation:
-
Prepare the protein complex at a suitable concentration (e.g., 0.1-2 mg/mL) in an amine-free buffer.
-
-
BS3 Crosslinking Reaction:
-
Dissolve BS3 in the reaction buffer to a final concentration of 0.5-5 mM immediately before use.
-
Add the BS3 solution to the protein sample. The optimal BS3 concentration should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the cross-linking reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis by SDS-PAGE:
-
Mix the cross-linked sample with SDS-PAGE loading buffer.
-
Run the sample on a polyacrylamide gel.
-
Visualize the protein bands by Coomassie blue or silver staining. The appearance of higher molecular weight bands indicates successful cross-linking of interacting proteins.
-
-
Analysis by Mass Spectrometry (Optional):
-
Excise the cross-linked protein bands from the gel.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS to identify the cross-linked peptides and map the protein-protein interaction sites.[10]
-
Mandatory Visualizations
References
- 1. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
A Deep Dive into BS2G: An In-depth Technical Guide to Cell Surface Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bis[sulfosuccinimidyl] glutarate (BS2G), a homobifunctional, amine-reactive crosslinker, and its application in the critical field of cell surface protein labeling. Understanding the spatial arrangement and interaction networks of proteins on the cell surface is paramount for deciphering cellular communication, identifying disease biomarkers, and developing targeted therapeutics. BS2G emerges as a powerful tool in this endeavor due to its specific chemical properties that enable the covalent capture of protein interactions on the plasma membrane.
Core Concepts: The Chemistry and Utility of BS2G
BS2G is a water-soluble, non-cleavable crosslinker that is impermeable to the cell membrane.[1][2] Its key features are the two N-hydroxysulfosuccinimide (sulfo-NHS) esters located at either end of a 5-atom (7.7 Å) spacer arm.[3] These sulfo-NHS esters react specifically and efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, at a physiological pH range of 7-9.[2][4] The presence of the sulfonate groups renders the molecule highly water-soluble and prevents it from crossing the cell membrane, making it an ideal reagent for selectively labeling and crosslinking proteins on the extracellular surface of intact cells.[1][2][5]
The non-cleavable nature of the BS2G spacer arm ensures that the crosslinked protein complexes remain intact throughout the experimental workflow, which is crucial for subsequent analysis.[3] This property is particularly advantageous for studying stable protein-protein interactions at the cell surface.
Quantitative Data Summary
A clear understanding of the physicochemical properties of a crosslinker is essential for designing and interpreting crosslinking experiments. The table below summarizes the key quantitative data for BS2G and provides a comparison with other commonly used amine-reactive crosslinkers.
| Feature | BS2G (Bis[sulfosuccinimidyl] glutarate) | BS3 (Bis(sulfosuccinimidyl) suberate) | DSS (Disuccinimidyl suberate) | DSG (Disuccinimidyl glutarate) |
| Reactive Group | Sulfo-NHS ester | Sulfo-NHS ester | NHS ester | NHS ester |
| Specificity | Primary amines | Primary amines | Primary amines | Primary amines |
| Spacer Arm Length | 7.7 Å | 11.4 Å | 11.4 Å | 7.7 Å |
| Water Soluble | Yes | Yes | No | No |
| Cell Membrane Permeable | No | No | Yes | Yes |
| Cleavable | No | No | No | No |
| Molecular Weight | 530.35 g/mol [6] | 572.43 g/mol | 368.35 g/mol | 326.26 g/mol |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for labeling cell surface proteins using the BS2G crosslinker, followed by preparation for mass spectrometry analysis.
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Cell culture medium
-
Adherent or suspension cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent
-
SDS-PAGE reagents and equipment
-
In-gel or in-solution digestion reagents (e.g., DTT, iodoacetamide, trypsin)
Protocol for Cell Surface Protein Labeling with BS2G
-
Cell Preparation:
-
Culture cells to the desired confluency (for adherent cells) or density (for suspension cells).
-
Wash the cells three times with ice-cold PBS (pH 7.4) to remove any amine-containing components from the culture medium. For adherent cells, perform washes directly in the culture dish. For suspension cells, pellet the cells by centrifugation at a low speed (e.g., 300 x g for 5 minutes) between washes.
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a stock solution of BS2G in anhydrous DMSO. For example, dissolve BS2G to a final concentration of 25 mM.
-
Further dilute the BS2G stock solution in ice-cold PBS (pH 7.4) to the desired final working concentration. A typical starting concentration for cell surface crosslinking is 1-2 mM. The optimal concentration should be determined empirically for each cell type and experimental goal.
-
-
Crosslinking Reaction:
-
Resuspend the washed cell pellet (suspension cells) or cover the cell monolayer (adherent cells) with the BS2G working solution.
-
Incubate the cells for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes the internalization of cell surface proteins.
-
-
Quenching the Reaction:
-
Terminate the crosslinking reaction by adding a quenching buffer to a final concentration of 20-50 mM (e.g., Tris-HCl or glycine). The primary amines in the quenching buffer will react with and consume any excess BS2G.
-
Incubate for 15 minutes at 4°C with gentle agitation.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells three times with ice-cold PBS to remove the quenching buffer and unreacted crosslinker.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the cell lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the crosslinked protein complexes.
-
-
Downstream Analysis Preparation:
-
Determine the protein concentration of the lysate using a Bradford assay or a similar method.
-
The crosslinked protein sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.
-
Mandatory Visualizations
Experimental Workflow for Cell Surface Protein Labeling using BS2G
Caption: A streamlined workflow for labeling cell surface proteins with BS2G.
Logical Relationship of BS2G Properties for Cell Surface Specificity
Caption: Key properties of BS2G enabling its specificity for cell surface proteins.
Signaling Pathway Investigation: A Hypothetical Workflow for EGFR Dimerization
Caption: Workflow for studying EGFR dimerization using BS2G and mass spectrometry.
References
- 1. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Application of Multiple Length Crosslinkers to the Characterization of Gaseous Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10xgenomics.com [10xgenomics.com]
- 6. assets.ctfassets.net [assets.ctfassets.net]
The Chemistry of Sulfo-NHS Esters: An In-depth Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemistry of Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters, their application in bioconjugation, and detailed protocols for their use. Sulfo-NHS esters are a class of amine-reactive reagents widely employed in the life sciences to covalently label proteins, peptides, and other biomolecules.[1] Their defining feature is the presence of a sulfonate group on the N-hydroxysuccinimide ring, which imparts water solubility and makes them ideal for modifying molecules in aqueous environments.[2][3]
Core Chemistry and Reaction Mechanism
Sulfo-NHS esters react with primary amines (-NH₂) present on the N-terminus of proteins and the side chain of lysine residues to form stable amide bonds.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a stable amide linkage and the release of N-hydroxysulfosuccinimide as a leaving group.[4]
A critical competing reaction is the hydrolysis of the ester in aqueous solutions, which regenerates the carboxyl group and inactivates the reagent.[2] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[4]
Factors Influencing Reaction Efficiency
The success of a bioconjugation reaction using Sulfo-NHS esters is dependent on several key factors:
-
pH: The reaction is most efficient in the pH range of 7.2 to 8.5.[3][5] Below this range, the primary amines are protonated and less nucleophilic, while above this range, the rate of hydrolysis of the ester increases dramatically.[1]
-
Buffer Choice: Buffers containing primary amines, such as Tris, are incompatible as they will compete with the target molecule for reaction with the ester.[6] Phosphate-buffered saline (PBS), HEPES, and borate buffers are commonly used.[3][]
-
Concentration of Reactants: The concentration of the protein or other molecule to be labeled and the molar excess of the Sulfo-NHS ester will influence the degree of labeling. A higher molar excess of the ester is often required for dilute protein solutions.[8]
-
Temperature and Incubation Time: Reactions are typically carried out at room temperature for 30 minutes to 2 hours or at 4°C for longer periods to minimize protein degradation.[8][9]
Experimental Workflow
A typical experimental workflow for protein labeling with a Sulfo-NHS ester involves several key steps, from reagent preparation to purification of the final conjugate.
Quantitative Data Summary
The stability of NHS and Sulfo-NHS esters is highly dependent on pH. The following table summarizes the half-life of these esters under different conditions.
| Reagent Type | pH | Temperature (°C) | Half-life |
| NHS Ester | 7.0 | 0 | 4-5 hours[3][10] |
| NHS Ester | 8.0 | Not Specified | 1 hour[9][10] |
| NHS Ester | 8.6 | 4 | 10 minutes[3][10] |
| Sulfo-NHS Ester | 7.0 | Not Specified | Hours[4][11] |
| Sulfo-NHS Ester | 9.0 | Not Specified | Minutes[11] |
Detailed Experimental Protocols
Protocol 1: Cell Surface Protein Labeling
This protocol is designed for the specific labeling of proteins on the outer surface of intact cells. The water-soluble and membrane-impermeable nature of Sulfo-NHS esters makes them ideal for this application.[2]
Materials:
-
Cells in suspension or adherent cells in a plate
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Sulfo-NHS-biotin (or other Sulfo-NHS ester label)
-
Quenching Buffer (e.g., 100 mM Tris-HCl, pH 7.5, or PBS containing 100 mM glycine)
-
Lysis Buffer (if downstream analysis requires cell lysis)
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Labeling Reaction:
-
Prepare the Sulfo-NHS ester solution immediately before use by dissolving it in PBS to the desired final concentration (typically 0.25-1 mg/mL).[2]
-
Add the Sulfo-NHS ester solution to the cells and incubate for 30 minutes to 1 hour at 4°C (on ice) or room temperature.[2] Incubation at 4°C is often preferred to minimize internalization of the label.[2]
-
-
Quenching: To stop the labeling reaction, add the quenching buffer to the cells and incubate for 5-15 minutes at room temperature.[2]
-
Washing: Wash the cells three times with ice-cold PBS to remove excess labeling reagent and byproducts.[2]
-
Downstream Analysis: The labeled cells are now ready for downstream applications such as cell lysis followed by immunoprecipitation or Western blotting.
Protocol 2: Protein-Protein Crosslinking using a Homobifunctional Sulfo-NHS Ester
This protocol describes a general procedure for crosslinking interacting proteins using a homobifunctional Sulfo-NHS ester such as BS³ (bis[sulfosuccinimidyl] suberate).[5]
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
BS³ (or other homobifunctional Sulfo-NHS ester)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Reagent Preparation:
-
Prepare the protein solution at an appropriate concentration in the reaction buffer.
-
Immediately before use, dissolve the BS³ in the reaction buffer to the desired stock concentration.
-
-
Crosslinking Reaction:
-
Add the BS³ solution to the protein solution. The optimal molar excess of the crosslinker should be determined empirically but typically ranges from 25- to 100-fold.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or at 4°C.
-
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes at room temperature to stop the reaction.[10]
-
Analysis: The crosslinked protein sample can be analyzed by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.
Application in Studying Signaling Pathways
Sulfo-NHS ester-based crosslinking is a powerful tool for studying protein-protein interactions within signaling pathways. By "freezing" these transient interactions, researchers can identify and characterize the components of signaling complexes. For example, this technique can be used to investigate the interaction between a receptor and its downstream signaling partners upon ligand binding.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. covachem.com [covachem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to BS2G Crosslinker: Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Bis[sulfosuccinimidyl] glutarate (BS2G), a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, is a pivotal reagent in the fields of proteomics and drug development. Its utility in covalently linking proteins and other biomolecules is well-established, aiding in the study of protein-protein interactions, protein complex structures, and the stabilization of therapeutic conjugates. A thorough understanding of its solubility and stability is paramount for the successful design and execution of crosslinking experiments. This technical guide provides an in-depth overview of the core physicochemical properties of BS2G, detailed experimental protocols, and a summary of critical data for laboratory use.
Core Properties of BS2G
BS2G is characterized by its two sulfonate groups, which render it water-soluble and membrane-impermeable, making it an ideal choice for crosslinking proteins on the cell surface without disrupting the cell membrane.[1][2][3][4][5] The spacer arm, with a length of 7.7 Å, separates the two reactive sulfo-NHS ester groups.[4][5][6] These ester groups react specifically with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[7][8][9] This reaction is most efficient in a pH range of 7 to 9.[2][7][8][10][11]
Solubility of BS2G
The solubility of BS2G is a critical factor in preparing stock solutions and reaction buffers. The presence of sulfonate groups significantly enhances its solubility in aqueous solutions compared to its non-sulfonated analog, DSG (disuccinimidyl glutarate).[2][4][5][12]
Table 1: Solubility Data for BS2G
| Solvent/Buffer System | Reported Solubility | Reference |
| Water | Up to 10 mM | [8] |
| 25 mM Sodium Phosphate, pH 7.4 | 50 mM (10 mg in 350 µL) | [6] |
| DMSO | Soluble | [13] |
| Non-amine containing buffers (e.g., HEPES, PBS) | Generally soluble | [8][10] |
Note: It is crucial to avoid amine-containing buffers such as Tris, as they will compete with the target protein for reaction with the crosslinker.[6][8][10]
Stability of BS2G
The stability of BS2G is primarily influenced by moisture and pH. The sulfo-NHS ester groups are susceptible to hydrolysis, which is a competing reaction to the desired crosslinking.[8][10]
Storage and Handling:
-
Long-term storage: BS2G should be stored at -20°C, protected from moisture under a desiccated, inert gas environment.[6][13] Some suppliers recommend storage at 4-8°C, desiccated.[8]
-
Handling: Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the reagent.[6][8]
Stability in Solution:
-
Hydrolysis: The sulfo-NHS ester moiety readily hydrolyzes in aqueous solutions. The rate of hydrolysis increases with increasing pH.[8][10] Due to this instability, stock solutions of BS2G should be prepared immediately before use and any unused solution should be discarded.[8]
-
Half-life: The half-life of NHS esters is significantly affected by pH and temperature. At pH 7.0 and 0°C, the half-life is approximately 4-5 hours. This decreases to about 10 minutes at pH 8.6 and 4°C.[10]
Table 2: Stability Profile of NHS Esters (as a proxy for BS2G)
| pH | Temperature (°C) | Half-life of Hydrolysis | Reference |
| 7.0 | 0 | 4-5 hours | [10] |
| 8.6 | 4 | 10 minutes | [10] |
Experimental Protocols
Protocol for Determining BS2G Solubility (Shake-Flask Method)
This protocol is adapted from established methods for determining the equilibrium solubility of chemical compounds.[14][15]
Materials:
-
BS2G crosslinker
-
Selected buffers (e.g., 20 mM Sodium Phosphate, pH 7.4; 20 mM HEPES, pH 7.5)
-
Mechanical agitator (e.g., orbital shaker) capable of maintaining 37 ± 1 °C
-
Centrifuge or filtration system (e.g., 0.22 µm syringe filters)
-
Validated analytical method for quantification (e.g., HPLC-UV)
-
Calibrated pH meter
Procedure:
-
Prepare the desired buffer systems and adjust the pH to the target value at 37 ± 1 °C.[16]
-
Add an excess amount of BS2G to a known volume of each buffer in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.
-
Place the flasks in a mechanical shaker set to a constant agitation speed (e.g., 100 rpm) and temperature (37 ± 1 °C) for a predetermined time (e.g., 24-48 hours) to reach equilibrium.[14]
-
After incubation, cease agitation and allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant. Separate the undissolved solid by centrifugation or filtration.
-
Quantify the concentration of BS2G in the clear supernatant using a validated analytical method.
-
Verify the pH of the remaining solution to ensure it has not significantly changed.[16]
-
Perform the determination in at least triplicate for each buffer condition.[17]
Protocol for Assessing BS2G Stability (Hydrolysis Rate)
This protocol outlines a method to determine the rate of hydrolysis of BS2G in an aqueous buffer.
Materials:
-
This compound
-
Reaction buffer (e.g., 20 mM Sodium Phosphate, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 260 nm
-
Temperature-controlled cuvette holder or water bath
Procedure:
-
Prepare a fresh stock solution of BS2G in the desired buffer at a known concentration (e.g., 1 mM).
-
Equilibrate the reaction buffer to the desired temperature (e.g., 25°C) in a quartz cuvette.
-
Initiate the reaction by adding a small volume of the BS2G stock solution to the cuvette and mix quickly.
-
Immediately begin monitoring the increase in absorbance at 260 nm over time. The N-hydroxysulfosuccinimide byproduct of hydrolysis absorbs light in this range.[10]
-
Record absorbance readings at regular intervals until the reaction reaches a plateau.
-
The rate of hydrolysis can be determined from the initial linear portion of the absorbance vs. time plot. The half-life (t₁/₂) can be calculated from the pseudo-first-order rate constant.
Visualizations
General BS2G Crosslinking Workflow
The following diagram illustrates the typical workflow for a protein crosslinking experiment using BS2G.
Caption: A typical workflow for protein crosslinking using BS2G.
BS2G Reaction Mechanism
This diagram outlines the chemical reaction between BS2G and primary amines on a protein.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. covachem.com [covachem.com]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. 제품 [insung.net]
- 5. This compound 100 mg - Bis(Sulfosuccinimidyl) glutarate (BS2G) - ProteoChem [proteochem.com]
- 6. proteochem.com [proteochem.com]
- 7. Buy this compound | 215597-83-4 [smolecule.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. medkoo.com [medkoo.com]
- 14. scielo.br [scielo.br]
- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 16. who.int [who.int]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Applications of Bis(sulfosuccinimidyl) glutarate (BS2G) in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of proteomics, understanding the dynamic network of protein-protein interactions (PPIs) is paramount to unraveling cellular processes in both health and disease. Chemical cross-linking mass spectrometry (CXMS) has emerged as a powerful technique to capture these interactions in their native states, providing valuable structural insights. Among the arsenal of cross-linking reagents, Bis(sulfosuccinimidyl) glutarate (BS2G) has carved a significant niche. This in-depth technical guide explores the core applications of BS2G in proteomics, providing detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and signaling pathways.
BS2G is a homobifunctional, amine-reactive, water-soluble, and membrane-impermeable cross-linking agent.[1][2] Its two N-hydroxysulfosuccinimide (sulfo-NHS) esters readily react with primary amines (the N-terminus of proteins and the side chain of lysine residues) to form stable amide bonds.[1] The fixed spacer arm of 7.7 angstroms provides crucial distance constraints for structural modeling of proteins and protein complexes.[3] Furthermore, the availability of deuterated forms of BS2G (e.g., BS2G-d4) enables quantitative cross-linking studies to investigate changes in protein conformation and interaction dynamics.[4]
Core Properties of BS2G
A thorough understanding of the physicochemical properties of BS2G is essential for its effective application.
| Property | Value | Reference(s) |
| Alternative Names | Sulfo-DSG, Bis(Sulfosuccinimidyl) glutarate | [3] |
| Molecular Weight | 530.35 g/mol | [3] |
| Spacer Arm Length | 7.7 Å | [3] |
| Chemical Formula | C₁₃H₁₂N₂Na₂O₁₄S₂ | [3] |
| Reactivity | Primary amines (Lysine, protein N-terminus) | [1] |
| Solubility | Water-soluble | [2] |
| Cell Membrane Permeability | Impermeable | [2] |
| Cleavability | Non-cleavable | [2] |
Key Applications in Proteomics
The unique properties of BS2G make it a versatile tool for a range of proteomics applications:
-
Mapping Protein-Protein Interactions: BS2G is extensively used to identify interacting protein partners within purified complexes or complex cellular lysates. The distance constraints provided by the cross-linker help in delineating the binding interfaces.
-
Structural Elucidation of Protein Complexes: By providing distance restraints between amino acid residues, BS2G aids in the computational modeling and refinement of the three-dimensional structures of protein complexes.[5]
-
Probing Protein Conformation and Dynamics: In conjunction with its deuterated counterparts, BS2G can be employed in quantitative CXMS experiments to monitor conformational changes in proteins upon ligand binding, post-translational modifications, or other perturbations.
-
Analysis of Cell Surface Proteins: Due to its membrane impermeability, BS2G is an ideal reagent for selectively cross-linking and identifying interactions among proteins expressed on the cell surface.
Experimental Protocols
In Vitro Cross-linking of a Purified Protein Complex (e.g., Proteasomes)
This protocol is adapted from a study on the structural analysis of proteasomal 20S core particles.[5]
Materials:
-
Purified protein complex (e.g., proteasomes) at a concentration of 0.5 mg/mL.
-
BS2G cross-linker.
-
Cross-linking buffer: 20 mM HEPES-KOH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8.[6]
-
Quenching solution: 1 M Tris-HCl, pH 7.5.
-
DMSO (anhydrous).
-
Dialysis device (e.g., Slide-A-Lyzer Dialysis Cassette, MWCO 3500).[5]
-
Ammonium bicarbonate (NH₄HCO₃).
Procedure:
-
Protein Preparation: Dialyze the purified protein complex against the cross-linking buffer overnight at 4°C to remove any amine-containing contaminants.[5]
-
BS2G Stock Solution: Immediately before use, prepare a 50 mM stock solution of BS2G by dissolving it in anhydrous DMSO.[5]
-
Cross-linking Reaction: To 100 µL of the protein solution (50 µg), add 1 µL of the 50 mM BS2G stock solution for a final concentration of 0.5 mM.[5]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[5]
-
Quenching: Terminate the reaction by adding ammonium bicarbonate to a final concentration of 20 mM and incubating for 15 minutes at room temperature.[5]
-
Removal of Excess Reagent: Remove excess and hydrolyzed cross-linker by dialysis against the cross-linking buffer.[5]
-
Sample Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE and in-gel digestion followed by mass spectrometry.
In-Cell Cross-linking of Mammalian Cells
This protocol provides a general framework for in-cell cross-linking to capture protein interactions within their native cellular environment. Since BS2G is membrane-impermeable, this protocol is primarily for studying cell-surface protein interactions. For intracellular targets, a membrane-permeable analog like DSG would be required.
Materials:
-
Mammalian cells grown to 70-80% confluency in a 10 cm dish.
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.
-
BS2G cross-linker.
-
Quenching solution: 1 M Tris-HCl, pH 7.5.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
Procedure:
-
Cell Preparation: Aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Cross-linking: Add 5 mL of PBS to the 10 cm dish. Add the desired final concentration of freshly prepared BS2G (typically 0.5-2 mM). Gently swirl the dish to mix and incubate for 30 minutes at room temperature.
-
Quenching: Aspirate the BS2G solution and add 1 mL of quenching solution. Incubate for 15 minutes at room temperature with gentle agitation.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold lysis buffer to the dish, scrape the cells, and transfer the lysate to a microfuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Downstream Analysis: The supernatant containing the cross-linked protein complexes is now ready for downstream applications such as immunoprecipitation followed by mass spectrometry.
Quantitative Data Presentation
A key application of BS2G, particularly when used with its deuterated analog, is the quantitative analysis of protein interactions and conformational changes. The following table presents a summary of intermolecular cross-links identified using BS2G between the ASK1 kinase domain and the 14-3-3ζ protein, providing valuable distance constraints for structural modeling.
Table 1: Intermolecular Cross-links between ASK1-CD and 14-3-3ζΔC identified with BS2G
| Cross-link ID | Cross-linked Residues in ASK1-CD | Cross-linked Residues in 14-3-3ζΔC |
| 1 | Met-658 (N-terminus) | Lys-122/Lys-138 |
| 2 | Lys-708 | Lys-9 |
| 3 | Lys-963 | Lys-49/Lys-51 |
| 4 | Lys-963/Lys-964 | Lys-74 |
Data adapted from a study on the structural insight into the 14-3-3 protein-dependent inhibition of protein kinase ASK1.[1]
Mandatory Visualizations
Experimental and Data Analysis Workflows
Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR) Signaling
The following diagram illustrates a simplified EGFR signaling pathway, highlighting key protein interactions that could be investigated using BS2G to understand the spatial arrangement of the signaling components upon ligand binding.
Conclusion
BS2G is a robust and versatile cross-linking reagent that has proven invaluable in the field of proteomics. Its well-defined spacer arm, water solubility, and membrane impermeability, coupled with the potential for quantitative analysis, make it a powerful tool for dissecting the intricate web of protein-protein interactions. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers to design and execute successful CXMS experiments using BS2G, ultimately contributing to a deeper understanding of complex biological systems and paving the way for novel therapeutic interventions.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosslinking Workflows | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
A Technical Guide to Quantitative Cross-Linking Mass Spectrometry: A Comparative Analysis of BS2G-d0 and BS2G-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the isotopically labeled cross-linker pair, Bis(sulfosuccinimidyl) glutarate (BS2G-d0) and its deuterated counterpart (BS2G-d4), in the field of quantitative cross-linking mass spectrometry (XL-MS). We delve into the core principles of this methodology, provide detailed experimental protocols, and present a comparative analysis of the performance and considerations for using these reagents. This guide aims to equip researchers with the necessary knowledge to effectively utilize BS2G-d0/d4 for the structural and quantitative analysis of protein-protein interactions.
Introduction to Quantitative Cross-Linking Mass Spectrometry with BS2G-d0/d4
Chemical cross-linking combined with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the topology of protein complexes. The use of isotopically labeled cross-linkers, such as the BS2G-d0/d4 pair, adds a quantitative dimension to this approach, enabling the comparative analysis of protein conformations and interactions under different biological conditions.
BS2G is a homobifunctional, amine-reactive, water-soluble, and non-cleavable cross-linker.[1] It contains an N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of a 5-carbon spacer arm, which reacts with primary amines (the N-terminus of proteins and the side chain of lysine residues) to form stable amide bonds.[1][2] The key to the quantitative power of the BS2G-d0/d4 system lies in the four deuterium atoms present in the BS2G-d4 molecule, which results in a precise 4 Dalton mass difference between the "heavy" (d4) and "light" (d0) versions.[3] When a 1:1 mixture of BS2G-d0 and BS2G-d4 is used to cross-link a protein sample, cross-linked peptides will appear as characteristic doublets in the mass spectrum, separated by the mass of the deuterium label. This unique isotopic signature facilitates the confident identification of cross-linked peptides and allows for the relative quantification of these interactions between different experimental states.[4]
Comparative Analysis: BS2G-d0 vs. BS2G-d4
While BS2G-d0 and BS2G-d4 are chemically identical in their reactivity, the presence of deuterium in BS2G-d4 can introduce subtle but significant effects that researchers must consider during data acquisition and analysis. The following table summarizes the key characteristics and performance considerations for each reagent, largely based on studies of the similar BS3-d0/d4 cross-linker pair, as direct comparative studies on BS2G are limited.[5]
| Feature | BS2G-d0 (Light) | BS2G-d4 (Heavy) | Key Considerations for Quantitative XL-MS |
| Chemical Formula | C₁₃H₁₂N₂O₁₄S₂Na₂[6] | C₁₃H₈D₄N₂Na₂O₁₄S₂[3] | The 4 Da mass difference is the basis for quantitative analysis.[4] |
| Molecular Weight | 530.35 Da[6] | 534.37 Da[3] | The precise mass difference allows for easy identification of cross-linked peptide doublets.[4] |
| Spacer Arm Length | 7.7 Å[6] | 7.7 Å[3] | The spacer arm length defines the maximum distance between two cross-linked residues. |
| Reactivity | Amine-reactive (Lysine, N-terminus)[1] | Amine-reactive (Lysine, N-terminus)[1] | Both reagents exhibit identical chemical reactivity towards primary amines.[1] |
| Identification Rate | Generally higher | May be slightly lower | Isotope labeling can sometimes lead to a reduction in the number of identified cross-links.[5] |
| Chromatographic Behavior | Standard elution | Isotope Effect: May elute slightly earlier from reverse-phase columns. | The deuterium isotope effect can cause a small retention time shift between d0 and d4 labeled peptides, which needs to be accounted for in the data analysis software.[5] |
| Fragmentation | Standard fragmentation patterns | Generally similar to d0 | No significant differences in fragmentation patterns have been reported. However, the mass shift needs to be considered during database searching. |
| Quantitative Accuracy | Serves as the reference | Enables relative quantification | The ratio of the peak intensities of the d0 and d4 labeled peptides reflects the relative abundance of the interaction. Specialized software is often required for accurate quantification.[7] |
Experimental Protocols
The following section provides a detailed, generalized protocol for a quantitative cross-linking experiment using a 1:1 mixture of BS2G-d0 and BS2G-d4. This protocol is a composite based on manufacturer's recommendations and published studies.[4][6]
Materials
-
BS2G-d0 (e.g., Thermo Scientific Pierce, Cat. No. 21610)[8]
-
BS2G-d4 (e.g., Thermo Scientific Pierce, Cat. No. 21615)[4]
-
Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Protein sample(s) of interest
-
Solvent for cross-linker stock: Anhydrous DMSO or water
Cross-Linking Reaction
-
Prepare Protein Sample: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 µM.
-
Prepare Cross-linker Stock Solution: Immediately before use, prepare a 50 mM stock solution of a 1:1 molar mixture of BS2G-d0 and BS2G-d4 in the chosen solvent.
-
Initiate Cross-Linking: Add the cross-linker stock solution to the protein sample to achieve a final cross-linker concentration in the range of 0.5-5 mM. The optimal protein-to-cross-linker molar ratio should be empirically determined (e.g., 1:50, 1:100).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quench Reaction: Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.
Sample Preparation for Mass Spectrometry
-
Denaturation and Reduction: Denature the cross-linked proteins by adding urea to a final concentration of 8 M. Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylation: Alkylate cysteine residues with 55 mM iodoacetamide for 45 minutes at room temperature in the dark.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Digest the proteins with trypsin (or another suitable protease) overnight at 37°C.
-
Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.
Data Analysis Workflow
The analysis of quantitative XL-MS data requires specialized software that can handle the complexity of cross-linked peptides and the presence of isotopic labels.
Figure 1: A generalized workflow for the analysis of quantitative XL-MS data.
Visualizing Protein Interaction Networks: Case Studies
Cross-linking mass spectrometry is a powerful tool for mapping protein-protein interactions within complex biological systems. Below are conceptual diagrams illustrating how BS2G could be used to probe the architecture of two critical signaling pathways.
The Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade
The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, and differentiation.[][10][11][12] Understanding the protein-protein interactions within this pathway is crucial for deciphering its complex regulation.
Figure 2: Probing interactions within the MAPK cascade using BS2G.
The Ubiquitin-Proteasome System
The ubiquitin-proteasome system is the primary pathway for targeted protein degradation in eukaryotic cells, playing a critical role in cellular homeostasis.[13] Protein-protein interactions are fundamental to the sequential enzymatic reactions of ubiquitination.
Figure 3: Mapping the ubiquitin conjugation cascade with BS2G.
Conclusion
The use of BS2G-d0 and BS2G-d4 in quantitative cross-linking mass spectrometry offers a powerful approach to study the dynamics of protein-protein interactions. By understanding the principles of isotopic labeling and being mindful of potential analytical challenges, such as chromatographic shifts, researchers can leverage this technique to gain valuable insights into the structural organization and regulation of complex biological systems. The provided protocols and workflows serve as a foundation for designing and executing successful quantitative XL-MS experiments, ultimately contributing to a deeper understanding of cellular function and disease.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. BS2G-d4 10 mg Deuterated Crosslinker - Heavy BS2G - Bis(Sulfosuccinimidyl) 2,2,4,4-glutarate-d4 for Mass Spec Analysis - ProteoChem [proteochem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteochem.com [proteochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermo Scientific BS2G-d0 (bis(sulfosuccinimidyl) glutarate-d0) 10 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]
- 10. assaygenie.com [assaygenie.com]
- 11. KEGG PATHWAY: map04010 [genome.jp]
- 12. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 13. Ubiquitin signalling in neurodegeneration: mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Chemical Crosslinking for Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chemical Crosslinking
Chemical crosslinking is a powerful biochemical technique used to form stable, covalent bonds between amino acid residues within a single protein (intramolecular) or between different proteins (intermolecular).[1][2] This process effectively "freezes" proteins and protein complexes in their native conformation, providing a snapshot of their structure and interactions in solution.[3] The applications of chemical crosslinking are vast and integral to modern biological research and drug development. Key uses include the stabilization of transient or weak protein-protein interactions for identification and characterization, the elucidation of the three-dimensional structures of proteins and multi-subunit complexes, and the mapping of protein-protein interaction interfaces.[1][4][5] In the realm of drug development, chemical crosslinking is a cornerstone for creating antibody-drug conjugates (ADCs), where potent cytotoxic drugs are linked to monoclonal antibodies for targeted cancer therapy.[][7][8]
This guide provides an in-depth overview of the core principles of chemical crosslinking, details on the various types of crosslinking reagents and their chemistries, comprehensive experimental protocols for key applications, and a summary of quantitative data to aid in experimental design.
Fundamentals and Classification of Crosslinking Reagents
The fundamental principle of chemical crosslinking lies in the reaction between a crosslinking reagent, which contains two or more reactive functional groups, and specific amino acid side chains on a protein.[1] The choice of crosslinker is critical and depends on the specific application, the target functional groups, and the desired distance constraints.[9]
Commonly targeted amino acid residues include:
-
Primary amines (-NH2): Found at the N-terminus of a polypeptide chain and on the side chain of lysine (Lys) residues.[1][10]
-
Sulfhydryls (-SH): Found on the side chain of cysteine (Cys) residues.[1][11]
-
Carboxyl groups (-COOH): Located at the C-terminus and on the side chains of aspartic acid (Asp) and glutamic acid (Glu).[1][9]
Crosslinking reagents can be classified based on several key characteristics:
-
Reactivity:
-
Homobifunctional: Possess two identical reactive groups, ideal for polymerizing or linking molecules with like functional groups.[9][12]
-
Heterobifunctional: Contain two different reactive groups, allowing for sequential, controlled conjugation of two different molecules, which minimizes self-conjugation.[9][13]
-
-
Spacer Arm Length: The spacer arm is the part of the crosslinker that connects the reactive groups. The length of the spacer arm dictates the distance between the crosslinked residues.
-
Cleavability:
-
Non-cleavable: Form a stable, permanent bond.
-
Cleavable: Contain a linker that can be broken under specific conditions (e.g., reduction, pH change), which is particularly useful for mass spectrometry applications.[18]
-
-
Membrane Permeability: The hydrophobicity or hydrophilicity of a crosslinker determines its ability to cross cell membranes, a key consideration for in vivo crosslinking studies.
Below is a diagram illustrating the classification of common chemical crosslinkers.
References
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. 架橋とタンパク質の修飾に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Kinetic principles of chemical cross-link formation for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-drug conjugates: recent advances in conjugation and linker chemistries [protein-cell.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. 交联剂选择指南 [sigmaaldrich.com]
The Dual Nature of BS2G: A Technical Guide to a Versatile Crosslinker
For Immediate Release
An In-depth Analysis of Bis(sulfosuccinimidyl) glutarate (BS2G) for Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and drug development, the selection of the appropriate chemical crosslinker is a critical step that can dictate the success of an experiment. Among the myriad of available reagents, Bis(sulfosuccinimidyl) glutarate, commonly known as BS2G, has emerged as a valuable tool for elucidating protein-protein interactions. This technical guide provides a comprehensive overview of the advantages and disadvantages of the BS2G crosslinker, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their application.
BS2G is a homobifunctional, amine-reactive crosslinker, meaning it possesses two identical reactive groups that target primary amines, such as those found on the side chain of lysine residues and the N-terminus of polypeptides.[1][2] This reaction forms stable amide bonds, effectively creating a covalent bridge between interacting proteins.[1]
Core Advantages: Water Solubility and Membrane Impermeability
The primary advantages of BS2G lie in its physicochemical properties. The presence of sulfonate groups on the N-hydroxysuccinimide (NHS) esters renders the molecule water-soluble.[1][3] This key feature eliminates the need for organic solvents, which can perturb native protein structures and conformations, thus preserving the integrity of the biological sample.[1]
Furthermore, BS2G is membrane-impermeable.[1][4][5][6][7][8][9] This characteristic is particularly advantageous for studying protein interactions on the cell surface, as it ensures that the crosslinking is restricted to extracellular or membrane-surface proteins without affecting the intracellular environment.[4][5][6][7]
Key Disadvantage: Non-Cleavable Spacer Arm
The principal drawback of BS2G is its non-cleavable spacer arm.[4][5][6][10] Once the covalent bond is formed, it cannot be readily broken by common reducing agents. This can complicate downstream analysis, particularly in mass spectrometry (MS), where the identification of crosslinked peptides can be challenging. However, the use of isotopically labeled versions of BS2G, such as BS2G-d0 and BS2G-d4, can help to overcome this limitation by generating characteristic mass shifts that facilitate the identification of crosslinked peptides.[5][11][12][13]
Quantitative Data Summary
For ease of reference and comparison, the key quantitative properties of the this compound are summarized in the table below.
| Property | Value | References |
| Alternative Names | Sulfo-DSG, Bis(Sulfosuccinimidyl) glutarate | [3][8][14] |
| Molecular Weight | 530.35 g/mol | [8][14] |
| Chemical Formula | C13H12N2O14S2Na2 | [14] |
| Spacer Arm Length | 7.7 Å | [3][4][5][6][8][14][15] |
| Reactivity | Primary amines (-NH2) | [1][13][16] |
| Optimal pH Range | 7.0 - 9.0 | [1][8][13][16] |
| Solubility | Water-soluble | [1][3][4][6][7][12][13] |
| Membrane Permeability | Impermeable | [1][4][5][6][7][8][9] |
| Cleavability | Non-cleavable | [4][5][6][10] |
Experimental Protocols
A generalized protocol for protein crosslinking using BS2G is provided below. It is important to note that optimal conditions, such as the molar excess of the crosslinker and incubation time, may need to be determined empirically for each specific application.
Materials:
-
This compound
-
Reaction Buffer (e.g., 20 mM HEPES, pH 7.5; do not use amine-containing buffers like Tris)[11][14]
-
Protein sample in a compatible buffer
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)[14]
-
Desalting column or dialysis cassette[14]
Protocol:
-
Reagent Preparation: Allow the vial of BS2G to equilibrate to room temperature before opening to prevent condensation, as the reagent is moisture-sensitive.[14] Prepare a fresh stock solution of BS2G in the reaction buffer immediately before use. For example, a 50 mM solution can be made by dissolving 10 mg of BS2G in 350 µL of 25 mM Sodium Phosphate, pH 7.4.[14]
-
Crosslinking Reaction: Add the BS2G stock solution to the protein sample to achieve the desired final concentration. A 10- to 100-fold molar excess of crosslinker over the protein is a common starting point.[11] The final concentration of the crosslinker is typically in the range of 0.5 to 5 mM.[14]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 1-2 hours.[11][14] The reaction rate is slightly slower at lower temperatures.[14]
-
Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[14] Incubate for an additional 15 minutes at room temperature to quench any unreacted BS2G.[14]
-
Removal of Excess Reagent: Remove excess, unreacted crosslinker and byproducts by desalting or dialysis.[14]
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizing Workflows and Relationships
To further clarify the application and context of BS2G, the following diagrams have been generated using the Graphviz DOT language.
Caption: Reaction mechanism of BS2G crosslinking two proteins.
Caption: General experimental workflow for protein crosslinking with BS2G.
Caption: Decision tree for selecting an amine-reactive crosslinker.
References
- 1. Buy this compound | 215597-83-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. covachem.com [covachem.com]
- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 5. This compound 100 mg - Bis(Sulfosuccinimidyl) glutarate (BS2G) - ProteoChem [proteochem.com]
- 6. medkoo.com [medkoo.com]
- 7. amsbio.com [amsbio.com]
- 8. covachem.com [covachem.com]
- 9. Bis(Sulfosuccinimidyl) glutarate (BS2G) [proteochem.com]
- 10. This compound - Creative Biolabs [creative-biolabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. BS2G-d0 (bis(sulfosuccinimidyl) glutarate-d0) | LabX.com [labx.com]
- 14. proteochem.com [proteochem.com]
- 15. This compound Datasheet DC Chemicals [dcchemicals.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Utilizing BS2G Crosslinker in Experimental Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of Bis(sulfosuccinimidyl) glutarate (BS2G), a homobifunctional, amine-reactive crosslinker. BS2G is a valuable tool for covalently linking interacting proteins and other biomolecules, thereby enabling the study of protein-protein interactions, the stabilization of protein complexes, and the conjugation of antibodies. Its water-solubility and inability to permeate cell membranes make it particularly well-suited for applications involving cell surface proteins.[1][2][3][4][5]
Key Characteristics and Properties of BS2G
BS2G possesses two N-hydroxysulfosuccinimide (sulfo-NHS) esters that react specifically with primary amines (such as the side chain of lysine residues or the N-terminus of a polypeptide) to form stable amide bonds.[2][6] The sulfonated nature of the NHS esters renders the molecule water-soluble, allowing for crosslinking reactions to be performed in aqueous buffers at or near physiological pH.[5]
| Property | Value | Reference |
| Alternative Names | Sulfo-DSG, Bis(Sulfosuccinimidyl) glutarate | [7] |
| Molecular Weight | 530.35 g/mol | [7] |
| Spacer Arm Length | 7.7 Å | [1][7][8] |
| Reactivity | Primary amines (-NH2) | [1][2] |
| Solubility | Water-soluble | [1][3][6] |
| Cell Membrane Permeability | Impermeable | [1][3][4][5] |
| Storage | Store desiccated at 4°C or -20°C, protected from moisture. | [6][7][8] |
Core Applications and Methodologies
BS2G is a versatile crosslinker with a range of applications in biological research. Below are detailed protocols for some of its primary uses.
General Protein Crosslinking Protocol
This protocol outlines the fundamental steps for crosslinking proteins in solution. It can be adapted for various downstream applications, including SDS-PAGE analysis, mass spectrometry, and immunoassays.
Materials:
-
BS2G Crosslinker
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0. Avoid amine-containing buffers like Tris, as they will compete for reaction with the crosslinker.[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.
-
Protein sample of interest.
Protocol:
-
Reagent Preparation:
-
Equilibrate the BS2G vial to room temperature before opening to prevent condensation, as the reagent is moisture-sensitive.[7]
-
Immediately before use, prepare a stock solution of BS2G in a non-amine containing, aqueous buffer (e.g., PBS). For example, dissolve 10 mg of BS2G in 350 µL of 25 mM Sodium Phosphate, pH 7.4 to make a 50 mM solution.[7]
-
-
Crosslinking Reaction:
-
Add the BS2G stock solution to the protein sample. The final concentration of BS2G should be optimized for the specific application. A common starting point is a 10- to 50-fold molar excess of crosslinker to protein.[8] For a 20-fold molar excess, the final crosslinker concentration is typically between 0.5 to 5 mM.[7]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7] Reaction rates are slower at lower temperatures.[7]
-
-
Quenching:
-
Downstream Processing:
-
The crosslinked sample is now ready for downstream analysis. Depending on the application, this may involve SDS-PAGE, size-exclusion chromatography, or digestion for mass spectrometry.
-
To remove excess crosslinker and quenching buffer, the sample can be desalted using dialysis or gel filtration.[7]
-
Optimization: The optimal crosslinker-to-protein molar ratio and incubation time should be determined empirically for each system. This can be achieved by performing a titration of the BS2G concentration and analyzing the results by SDS-PAGE to observe the formation of higher molecular weight crosslinked species.
Co-Immunoprecipitation (Co-IP) with BS2G Crosslinking
Crosslinking prior to immunoprecipitation can stabilize weak or transient protein-protein interactions, allowing for their capture and identification. BS2G is ideal for this application as it can be used to crosslink interacting proteins within a cell lysate before the immunoprecipitation step.
Materials:
-
Cell lysate containing the protein of interest and its potential binding partners.
-
Primary antibody specific to the protein of interest.
-
Protein A/G magnetic or agarose beads.
-
This compound.
-
Lysis Buffer (non-amine based, e.g., RIPA buffer without Tris).
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5-3.0 or SDS-PAGE sample buffer).
-
Quenching Buffer (1 M Tris-HCl, pH 7.5).
Protocol:
-
Cell Lysis:
-
Lyse cells using a non-amine containing lysis buffer to release proteins.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Crosslinking:
-
Add freshly prepared BS2G to the cell lysate. A final concentration of 1-5 mM is a good starting point.
-
Incubate at room temperature for 30 minutes with gentle rotation.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C. This step reduces non-specific binding.
-
Add the primary antibody to the pre-cleared lysate and incubate for 1-2 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the crosslinked protein complexes from the beads using Elution Buffer.
-
Neutralize the eluate immediately if using a low pH elution buffer by adding a neutralizing buffer (e.g., 1 M Tris, pH 8.5).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.
-
For identification of unknown interacting partners, the eluted sample can be analyzed by mass spectrometry.
-
Antibody Labeling with BS2G
BS2G can be used to create antibody conjugates, for example, by linking an antibody to an enzyme or a fluorescent protein. This protocol provides a general framework for such conjugations.
Materials:
-
Antibody to be labeled.
-
Protein/molecule to be conjugated to the antibody.
-
This compound.
-
Conjugation Buffer: PBS or Borate buffer, pH 8.0-8.5.
-
Desalting column or dialysis cassette.
Protocol:
-
Buffer Exchange:
-
Ensure the antibody and the protein to be conjugated are in an amine-free buffer, such as PBS. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Reaction Setup:
-
Combine the antibody and the protein to be conjugated in the Conjugation Buffer at the desired molar ratio.
-
Prepare a fresh stock solution of BS2G in the Conjugation Buffer.
-
-
Crosslinking:
-
Add the BS2G stock solution to the protein mixture. A 20- to 50-fold molar excess of BS2G over the protein with the lower concentration is a recommended starting point.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification:
-
Remove excess BS2G and unreacted proteins by size-exclusion chromatography or dialysis. The desired antibody conjugate should be in the higher molecular weight fractions.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the presence of a higher molecular weight product.
-
Further characterization can be performed to determine the conjugation efficiency and to confirm that the biological activity of the antibody and the conjugated molecule are retained.
-
Quantitative Data Summary
| Parameter | General Protein Crosslinking | Co-Immunoprecipitation | Antibody Labeling |
| BS2G Concentration | 0.5 - 5 mM (10-50 fold molar excess over protein) | 1 - 5 mM | 20-50 fold molar excess over limiting protein |
| Reaction Buffer | PBS or HEPES, pH 7.2-8.0 | Non-amine based lysis buffer | PBS or Borate buffer, pH 8.0-8.5 |
| Incubation Time | 30-60 min at RT or 2h on ice | 30 min at RT | 1-2 hours at RT |
| Quenching Reagent | 20-50 mM Tris or Glycine | 50 mM Tris | N/A (purification removes excess) |
| Quenching Time | 15 min at RT | 15 min at RT | N/A |
Visualizations
Chemical Reaction of BS2G
Caption: Reaction mechanism of BS2G with primary amines on two proteins.
Experimental Workflow for Protein Crosslinking
Caption: General workflow for a protein crosslinking experiment using BS2G.
Co-Immunoprecipitation Workflow with BS2G
Caption: Workflow for Co-IP incorporating a BS2G crosslinking step.
References
- 1. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 5. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. proteochem.com [proteochem.com]
- 8. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
Application Notes and Protocols for BS2G Crosslinker in In vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Bis[sulfosuccinimidyl] glutarate (BS2G), a homobifunctional, amine-reactive, water-soluble, and non-cleavable crosslinker, in various in vitro applications. BS2G is an invaluable tool for studying protein-protein interactions, elucidating protein complex structures, and stabilizing proteins for analysis.
Introduction to BS2G Crosslinker
BS2G is a chemical crosslinking agent that covalently links proteins or other molecules containing primary amines.[1][2] Its key features include:
-
Homobifunctional: Contains two identical reactive groups (N-hydroxysulfosuccinimide, sulfo-NHS esters) that target primary amines (-NH2) found at the N-terminus of polypeptides and on the side chain of lysine residues.[3][4]
-
Amine-Reactive: The sulfo-NHS esters react efficiently with primary amines in a pH range of 7-9 to form stable amide bonds.[3][5]
-
Water-Soluble: The presence of sulfo groups makes BS2G soluble in aqueous buffers, eliminating the need for organic solvents that can perturb protein structure.[4]
-
Non-Cleavable: The 7.7 Å spacer arm is a stable alkyl chain, making the crosslink permanent.[2][6]
-
Membrane Impermeable: Due to its charged nature, BS2G is generally cell membrane impermeable, making it ideal for crosslinking cell surface proteins.[1][2]
Quantitative Data Summary
The following tables summarize the recommended quantitative parameters for using BS2G in in vitro crosslinking experiments.
Table 1: Recommended BS2G Concentration and Molar Excess
| Protein Concentration | Molar Excess of BS2G over Protein | Recommended Final BS2G Concentration |
| > 5 mg/mL | 10-fold | 0.25 - 5 mM[7][8] |
| < 5 mg/mL | 20- to 50-fold | 0.25 - 5 mM[7][8] |
| ~10-20 µM | 5- to 50-fold | Not specified |
| 5 µM | 10-, 50-, or 100-fold | Not specified |
Table 2: Reaction Conditions for BS2G Crosslinking
| Parameter | Recommended Condition |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate, Carbonate/Bicarbonate)[5][8] |
| pH | 7.0 - 9.0[3][5] |
| Reaction Temperature | Room temperature or on ice (4°C)[6][7] |
| Reaction Time | 30 - 60 minutes at room temperature; up to 2 hours on ice[6][7] |
| Quenching Agent | Tris or Glycine |
| Quencher Concentration | 10 - 60 mM[6] |
| Quenching Time | 15 minutes at room temperature[7] |
Experimental Protocols
General Protocol for Protein Crosslinking in Solution
This protocol is a general guideline for crosslinking purified proteins or protein complexes in a solution.
Materials:
-
This compound
-
Protein sample in a suitable amine-free buffer (e.g., 20 mM HEPES, pH 7.5; PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Solvent for BS2G stock solution (e.g., water-free DMSO or freshly prepared in reaction buffer)
Procedure:
-
Equilibrate BS2G: Allow the vial of BS2G to come to room temperature before opening to prevent moisture condensation.[6]
-
Prepare BS2G Stock Solution: Immediately before use, prepare a concentrated stock solution of BS2G. For example, dissolve BS2G in water-free DMSO to create a 50 mM stock solution.[9] Note that for some applications, dissolving directly in an aqueous buffer like 25 mM Sodium Phosphate, pH 7.4 is also possible.[6]
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at the desired concentration.
-
Initiate Crosslinking Reaction: Add the appropriate volume of the BS2G stock solution to the protein sample to achieve the desired final concentration (refer to Table 1). A common starting point is a 20-fold molar excess of crosslinker to protein.[6]
-
Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7] The optimal time may need to be determined empirically.
-
Quench the Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris or glycine.[7]
-
Incubate Quenching Reaction: Allow the quenching reaction to proceed for 15 minutes at room temperature.[7]
-
Downstream Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry. Unreacted crosslinker can be removed by methods like dialysis or gel filtration if necessary.[6]
Protocol for Crosslinking Protein Complexes for Mass Spectrometry Analysis
This protocol is adapted for studies aiming to identify protein-protein interactions using mass spectrometry.
Materials:
-
BS2G-d0 (light) and BS2G-d4 (heavy, deuterated) crosslinkers
-
Protein complex sample
-
Amine-free buffer (e.g., 20 mM HEPES, pH 7.5)
-
Quenching buffer (e.g., 1 M Ammonium Bicarbonate)
-
Denaturing buffer (e.g., 8 M Urea)
-
Reducing agent (e.g., DTT or TCEP)
-
Alkylating agent (e.g., Iodoacetamide)
-
Protease (e.g., Trypsin)
Procedure:
-
Sample Preparation: Dialyze the purified protein complex against an amine-free buffer like 20 mM phosphate buffer, pH 7.2.[9]
-
Crosslinking:
-
For a typical reaction, incubate approximately 50 µg of the protein complex in 100 µL of buffer.[9]
-
Prepare a 50 mM stock solution of BS2G (a 1:1 mixture of BS2G-d0 and BS2G-d4 can be used for isotopic labeling).[3][9]
-
Add 1 µL of the 50 mM BS2G stock solution to the protein sample.[9]
-
Incubate for 60 minutes at room temperature.[9]
-
-
Quenching: Terminate the reaction by adding ammonium bicarbonate to a final concentration of 20 mM.[9]
-
Denaturation, Reduction, and Alkylation:
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to allow for enzymatic activity.
-
Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Mass Spectrometry Analysis: Acidify the sample to stop the digestion and proceed with LC-MS/MS analysis to identify crosslinked peptides.
Visualizations
Mechanism of BS2G Crosslinking
Caption: Reaction mechanism of BS2G with primary amines on proteins.
Experimental Workflow for In Vitro Crosslinking
Caption: General experimental workflow for in vitro protein crosslinking.
Troubleshooting and Considerations
-
Buffer Choice is Critical: Avoid buffers containing primary amines, such as Tris, as they will compete with the target proteins for reaction with the this compound.[5]
-
BS2G is Moisture-Sensitive: Always allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation and hydrolysis of the NHS esters.[6][10] Prepare stock solutions immediately before use.[6][10]
-
Optimize Crosslinker Concentration: The optimal concentration of BS2G can vary depending on the protein concentration and the specific application. It is often necessary to perform a titration experiment to determine the ideal crosslinker-to-protein ratio.
-
Control Reactions: Always include a negative control reaction without the crosslinker to assess for non-specific aggregation.
-
Quenching: Ensure the quenching step is sufficient to completely stop the crosslinking reaction.
-
Solubility: Although BS2G is water-soluble, it is advisable to prepare concentrated stock solutions in a non-aqueous solvent like DMSO to avoid hydrolysis during storage.[9]
References
- 1. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. This compound 100 mg - Bis(Sulfosuccinimidyl) glutarate (BS2G) - ProteoChem [proteochem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. proteochem.com [proteochem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for BS2G Crosslinking Buffer Preparation and Usage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of crosslinking buffers and the application of Bis(Sulfosuccinimidyl) glutarate (BS2G) for covalently linking interacting proteins. BS2G is a water-soluble, homobifunctional, and membrane-impermeable crosslinker, making it ideal for studying protein-protein interactions on the cell surface and in aqueous solutions.[1][2][3][4]
Introduction to BS2G Crosslinking
BS2G is an amine-reactive crosslinker that targets primary amines (-NH2) found in the side chains of lysine residues and the N-termini of polypeptides.[5] It contains two N-hydroxysulfosuccinimide (sulfo-NHS) esters connected by a 5-atom (7.7 Å) spacer arm.[3][6] The reaction between the sulfo-NHS ester and a primary amine forms a stable amide bond, resulting in the covalent linkage of molecules.[1][5] Due to its hydrophilic nature, BS2G is soluble in aqueous buffers and does not permeate cell membranes, which allows for the specific crosslinking of cell-surface proteins.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful BS2G crosslinking experiments.
Table 1: BS2G Crosslinker Properties
| Property | Value | Reference |
| Molecular Weight | 530.35 g/mol | [6] |
| Spacer Arm Length | 7.7 Å | [6] |
| Reactive Groups | Sulfo-NHS esters | [1] |
| Target Groups | Primary amines (-NH2) | [5] |
Table 2: Recommended Buffer and Reaction Conditions
| Parameter | Recommended Range/Value | Notes | Reference |
| Reaction Buffer | Phosphate, HEPES, or Borate buffer | Avoid buffers containing primary amines (e.g., Tris, glycine). | [5][7] |
| pH | 7.0 - 9.0 | Reaction efficiency increases with higher pH within this range. | [1][5] |
| BS2G Concentration | 0.5 - 5 mM | Optimal concentration depends on the protein concentration and desired crosslinking efficiency. | [6] |
| Molar Excess of BS2G over Protein | 10-fold to 100-fold | A 20-fold to 50-fold excess is commonly used for protein concentrations < 5 mg/mL. | [5][6][8] |
| Protein Concentration | Micromolar range (e.g., 5 µM) | Helps to reduce unwanted intermolecular crosslinking between non-interacting proteins. | [5] |
| Reaction Temperature | Room temperature or 4°C | Reaction is slightly slower at lower temperatures. | [6] |
| Reaction Time | 30 - 60 minutes | Can be extended to 2 hours when performed on ice. | [6][8] |
| Quenching Reagent | Tris, Glycine, or Ammonium Bicarbonate | Added to stop the crosslinking reaction by consuming unreacted BS2G. | [5][6] |
| Quenching Concentration | 20 - 60 mM | [5][6] | |
| Quenching Time | 10 - 15 minutes | [6] |
Experimental Protocols
Preparation of BS2G Stock Solution
Note: BS2G is moisture-sensitive and the sulfo-NHS ester moiety readily hydrolyzes in aqueous solutions. Therefore, prepare the BS2G stock solution immediately before use and discard any unused portion.[5]
-
Equilibrate the BS2G vial to room temperature before opening to prevent moisture condensation.[5]
-
To prepare a 50 mM stock solution, dissolve 10 mg of BS2G in 377 µL of an appropriate amine-free buffer (e.g., 25 mM Sodium Phosphate, pH 7.4) or DMSO.[5][6]
-
Vortex briefly to ensure complete dissolution.
General Protocol for Crosslinking Proteins in Solution
This protocol is a starting point and may require optimization for specific applications.
-
Protein Preparation: Prepare the protein sample in an amine-free buffer such as 20 mM HEPES or 100 mM sodium phosphate at a pH between 7.2 and 8.5.[5][7] Ensure the protein concentration is in the low micromolar range to minimize random intermolecular crosslinking.[5]
-
Crosslinking Reaction:
-
Quenching:
-
Removal of Excess Reagents:
-
Remove unreacted crosslinker and quenching buffer using desalting techniques such as dialysis, gel filtration, or spin columns.[6]
-
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or Western blotting.
Protocol for Crosslinking Cell-Surface Proteins
This protocol is designed for crosslinking proteins on the surface of living cells.
-
Cell Preparation:
-
Crosslinking Reaction:
-
Add freshly prepared BS2G to the cell suspension to a final concentration of 1-5 mM.[8]
-
Incubate the reaction on ice for 2 hours.
-
-
Quenching:
-
Cell Lysis and Analysis:
-
Wash the cells with PBS to remove excess crosslinker and quenching buffer.
-
Lyse the cells using an appropriate lysis buffer.
-
The resulting lysate containing crosslinked proteins can then be analyzed by various techniques.
-
Diagrams
The following diagrams illustrate the chemical reaction of BS2G and a typical experimental workflow.
Caption: Reaction scheme of BS2G with primary amines on two proteins.
Caption: General experimental workflow for BS2G crosslinking.
References
- 1. Buy this compound | 215597-83-4 [smolecule.com]
- 2. covachem.com [covachem.com]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. amsbio.com [amsbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. proteochem.com [proteochem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Quenching BS2G Crosslinking Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for effectively quenching crosslinking reactions mediated by Bis(sulfosuccinimidyl) glutarate (BS2G). Proper quenching is a critical step to terminate the crosslinking reaction, ensuring reproducible and reliable results in studies of protein-protein interactions, protein complex topology, and cell surface protein organization.
Introduction to BS2G Crosslinking and the Importance of Quenching
BS2G is a water-soluble, homobifunctional, and amine-reactive crosslinker.[1] Its two N-hydroxysuccinimide (NHS) esters readily react with primary amines (the N-terminus of proteins and the ε-amino group of lysine residues) to form stable amide bonds.[2] With a spacer arm of 7.7 Å, BS2G is frequently used to covalently link proteins that are in close proximity, thereby "capturing" protein interactions for subsequent analysis by techniques such as SDS-PAGE, mass spectrometry, and western blotting.[1][3] Due to its water-solubility and membrane impermeability, BS2G is particularly well-suited for crosslinking proteins on the cell surface.[4][5]
Quenching the crosslinking reaction is a crucial step for several reasons:
-
Reaction Termination: It ensures that the crosslinking process is stopped at a specific time point, allowing for temporal control of the experiment.
-
Preventing Over-crosslinking: Uncontrolled crosslinking can lead to the formation of large, insoluble aggregates, which can interfere with downstream analysis.[6]
-
Minimizing Non-specific Crosslinking: Quenching prevents the crosslinker from reacting with other molecules during sample processing.
-
Improving Reproducibility: A defined quenching step enhances the consistency and reliability of experimental results.
The quenching process involves the addition of a reagent containing primary amines that will react with and cap any unreacted NHS esters on the BS2G molecules, rendering them inert.
Data Presentation: Quantitative Parameters for BS2G Crosslinking and Quenching
The following tables summarize key quantitative data for designing and performing BS2G crosslinking experiments.
Table 1: Properties of BS2G Crosslinker
| Property | Value | Reference |
| Full Chemical Name | Bis(sulfosuccinimidyl) glutarate | [1] |
| Alternative Names | Sulfo-DSG | [1] |
| Molecular Weight | 530.35 Da | [1] |
| Spacer Arm Length | 7.7 Å | [1] |
| Reactive Groups | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters | [4] |
| Target Functional Group | Primary amines (-NH₂) | [2] |
| Solubility | Water-soluble | [1] |
| Membrane Permeability | No | [4][5] |
Table 2: Typical Reaction Conditions for BS2G Crosslinking
| Parameter | Recommended Range | Application Example | Reference |
| BS2G Concentration | 0.25 - 5 mM | General Protein Crosslinking | [1] |
| 0.5 mM (final) | Proteasomal Core Particles | [7] | |
| Molar Excess (Crosslinker:Protein) | 10-fold to 50-fold | General Protein Crosslinking | |
| 20:1 | General Protein Crosslinking | [1] | |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES) | General | [6][8] |
| pH | 7.2 - 8.5 | General | [2][8] |
| Reaction Temperature | Room Temperature or 4°C (on ice) | General | [1] |
| Reaction Time | 30 - 60 minutes | General | [1] |
| 60 minutes | Proteasomal Core Particles | [7] |
Table 3: Common Quenching Agents and Conditions for NHS-Ester Reactions
| Quenching Agent | Final Concentration | Incubation Time | Incubation Temperature | Notes | Reference |
| Tris | 20 - 100 mM | 10 - 15 minutes | Room Temperature | Most commonly used quenching agent. | [1][9] |
| Glycine | 20 - 100 mM | 10 - 15 minutes | Room Temperature | An effective alternative to Tris. | [9][10] |
| Ammonium Bicarbonate | 20 mM | Not specified | Not specified | Used in mass spectrometry workflows. | [7] |
| Lysine | 20 - 50 mM | 15 minutes | Room Temperature | Provides primary amines for quenching. | |
| Ethanolamine | 20 - 50 mM | 15 minutes | Room Temperature | Another primary amine-containing quencher. |
Experimental Protocols
Protocol 1: Crosslinking of a Purified Protein Complex
This protocol describes the use of BS2G to stabilize interactions within a purified protein complex for subsequent analysis by SDS-PAGE and/or mass spectrometry.
Materials:
-
Purified protein complex in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
This compound
-
Anhydrous DMSO (for preparing BS2G stock solution, optional)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reaction Buffer (amine-free, e.g., HEPES, PBS)
Procedure:
-
Reagent Preparation:
-
Allow the vial of BS2G to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Immediately before use, prepare a 50 mM stock solution of BS2G. For example, dissolve 10 mg of BS2G in 377 µL of either anhydrous DMSO or the Reaction Buffer.[7] Note: BS2G is water-soluble, but preparing a concentrated stock in DMSO can be convenient.
-
-
Crosslinking Reaction:
-
In a microcentrifuge tube, combine the purified protein complex with the Reaction Buffer to a final protein concentration of approximately 1 mg/mL.
-
Add the 50 mM BS2G stock solution to the protein sample to achieve the desired final concentration (typically 0.25 - 2 mM). A 20- to 50-fold molar excess of crosslinker over protein is a good starting point.[1]
-
Mix the reaction gently by pipetting.
-
Incubate the reaction for 30-60 minutes at room temperature.[1] For sensitive protein complexes, the incubation can be performed on ice for 2 hours.
-
-
Quenching:
-
Downstream Processing:
-
The crosslinked sample is now ready for analysis. For SDS-PAGE analysis, add the appropriate sample loading buffer. For mass spectrometry, proceed with sample preparation protocols such as denaturation, reduction, alkylation, and enzymatic digestion.
-
Protocol 2: Crosslinking of Cell Surface Proteins
This protocol is designed for the selective crosslinking of proteins on the surface of intact cells, taking advantage of the membrane-impermeable nature of BS2G.
Materials:
-
Suspension or adherent cells
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)
-
This compound
-
Quenching Buffer (e.g., 1 M Glycine or 1 M Tris-HCl, pH 7.5)
-
Cell Lysis Buffer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.
-
Resuspend the cell pellet in ice-cold PBS (pH 8.0) at a concentration of approximately 1-25 x 10⁶ cells/mL.
-
-
Crosslinking Reaction:
-
Prepare a fresh solution of BS2G in ice-cold PBS (pH 8.0) at a concentration twice the desired final concentration.
-
Add an equal volume of the BS2G solution to the cell suspension to achieve a final concentration of 1-2 mM BS2G.
-
Incubate the cells for 30 minutes on ice or at 4°C with gentle rocking.
-
-
Quenching:
-
Terminate the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[10]
-
Incubate for 10-15 minutes on ice with gentle rocking to quench any unreacted BS2G.
-
-
Cell Lysis and Analysis:
-
Pellet the cells by centrifugation.
-
Wash the cells once with ice-cold PBS to remove excess crosslinker and quenching reagent.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
The cell lysate containing the crosslinked surface proteins is now ready for downstream applications such as immunoprecipitation and western blotting.
-
Mandatory Visualizations
References
- 1. proteochem.com [proteochem.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. covachem.com [covachem.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Removal of Unreacted BS2G Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis[sulfosuccinimidyl]glutarate (BS2G) is a water-soluble, amine-reactive, and non-cleavable crosslinker commonly employed in the study of protein-protein interactions. A critical step following any crosslinking reaction is the efficient removal of unreacted or hydrolyzed crosslinker. Residual crosslinker can interfere with downstream applications such as mass spectrometry, by modifying single peptides (monolinks) or causing unwanted protein aggregation. Furthermore, accurate quantitative analysis of crosslinked species requires the removal of excess reagents.[1][2][3]
These application notes provide detailed protocols for two widely used and effective methods for the removal of unreacted BS2G from protein samples: Dialysis and Size Exclusion Chromatography (SEC) . The selection of the appropriate method will depend on factors such as sample volume, protein concentration, time constraints, and the required final purity.
Quenching the Crosslinking Reaction
Before proceeding with the removal of unreacted BS2G, it is imperative to quench the crosslinking reaction. This is achieved by adding a quenching buffer containing a high concentration of primary amines, which will react with and consume any remaining active NHS esters on the BS2G molecules.
Protocol for Quenching:
-
Prepare a quenching buffer of 1 M Tris-HCl, pH 7.5. Other amine-containing buffers like glycine or lysine can also be used.
-
Add the quenching buffer to the crosslinking reaction mixture to a final concentration of 20-50 mM Tris.[4][5][6]
-
Incubate the mixture for 15 minutes at room temperature with gentle mixing.[5][6]
Method 1: Removal of Unreacted BS2G by Dialysis
Dialysis is a passive separation technique that facilitates the removal of small, unwanted molecules from a solution containing macromolecules by selective diffusion across a semi-permeable membrane.[7][8][9] This method is gentle on protein samples and can handle a wide range of sample volumes.[7][8]
Principle of Dialysis for BS2G Removal
A protein sample containing the crosslinked complexes and unreacted BS2G is placed in a dialysis bag or cassette with a specific molecular weight cut-off (MWCO). The MWCO of the membrane is chosen to be large enough to allow the small BS2G molecules (MW = 530.34 Da) to pass through but small enough to retain the much larger protein complexes. The dialysis bag is then immersed in a large volume of buffer (dialysate). The concentration gradient drives the diffusion of unreacted BS2G from the sample into the dialysate until equilibrium is reached. Multiple changes of the dialysate ensure the near-complete removal of the small molecules.[8][10]
Experimental Protocol for Dialysis
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa or 10 kDa)
-
Dialysis buffer (e.g., PBS or HEPES buffer, pH 7.4)
-
Stir plate and stir bar
-
Beakers or flasks
Procedure:
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with distilled water.
-
Sample Loading: Secure one end of the dialysis tubing with a clip. Load the quenched crosslinking reaction mixture into the tubing, leaving some space for potential sample dilution. Secure the other end with a second clip.
-
Dialysis: Immerse the sealed dialysis bag in a beaker containing the dialysis buffer. The buffer volume should be at least 100-200 times the sample volume.[8][9]
-
Stirring: Place the beaker on a stir plate and add a stir bar to the dialysis buffer. Stir gently to facilitate efficient diffusion.
-
Buffer Changes: Perform the dialysis at 4°C. For optimal removal, conduct at least three buffer changes:
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer and continue to dialyze for another 2-4 hours.
-
Change the buffer again and dialyze overnight.[11]
-
-
Sample Recovery: Carefully remove the dialysis bag from the buffer. Gently remove the clips and collect the purified protein sample.
Workflow for Dialysis
Caption: Workflow for removing unreacted BS2G using dialysis.
Method 2: Removal of Unreacted BS2G by Size Exclusion Chromatography (SEC)
Size exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their size as they pass through a column packed with a porous resin.[12][13] This technique is faster than dialysis and is highly effective for removing small molecules from protein samples.[7]
Principle of SEC for BS2G Removal
The quenched crosslinking reaction mixture is loaded onto an SEC column. Larger molecules, such as the crosslinked protein complexes, cannot enter the pores of the resin and therefore travel through the column more quickly, eluting first in the void volume. Smaller molecules, like the unreacted BS2G, enter the pores of the resin, which retards their movement through the column, causing them to elute later.[12][13] By collecting the early fractions, the purified crosslinked protein can be separated from the unreacted crosslinker.
Experimental Protocol for SEC
Materials:
-
SEC column (e.g., Sephadex® G-25, Superdex® 75, or similar desalting column)
-
Chromatography system (FPLC or HPLC) with a UV detector
-
SEC buffer (e.g., PBS or HEPES buffer, pH 7.4), filtered and degassed
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the SEC buffer at the recommended flow rate until a stable baseline is achieved on the UV detector.
-
Sample Preparation: If necessary, centrifuge the quenched reaction mixture (e.g., at 10,000 x g for 10 minutes) to remove any precipitated material. The sample injection volume should typically be between 0.5% and 5% of the total column volume for optimal resolution.[14]
-
Sample Injection: Inject the prepared sample onto the equilibrated column.
-
Elution: Perform an isocratic elution with the SEC buffer at a constant flow rate.
-
Fraction Collection: Monitor the elution profile at 280 nm (for protein) and collect fractions. The crosslinked protein will elute in the first major peak, while the unreacted BS2G and quenching agent will elute in later fractions.
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify those containing the purified crosslinked protein.
-
Pooling of Fractions: Pool the fractions containing the purified protein.
Workflow for Size Exclusion Chromatography
Caption: Workflow for removing unreacted BS2G using SEC.
Data Presentation: Comparison of Removal Methods
While specific quantitative data for the removal of BS2G is limited in the literature, the efficiency can be inferred from studies using analogous NHS-ester crosslinkers like BS3 and DSS. The following table summarizes the expected performance of dialysis and SEC for the removal of unreacted crosslinker.
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) |
| Principle | Passive diffusion across a semi-permeable membrane | Separation based on molecular size |
| Time Required | Slow (several hours to overnight)[7] | Fast (minutes to a few hours)[7] |
| Removal Efficiency | High (>99% with sufficient buffer changes) | High (>95%) |
| Protein Recovery | Generally high, but potential for loss due to non-specific binding to the membrane | Typically high (>95%), dependent on the column and protein |
| Sample Dilution | Can be significant, but can also be used for concentration | Generally results in some sample dilution |
| Sample Volume | Versatile (microliters to liters) | Limited by the column size |
| Throughput | Low | High (amenable to automation) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Protein Recovery after Dialysis | - Protein precipitation - Non-specific binding to the dialysis membrane | - Optimize buffer conditions (pH, ionic strength) - Use a membrane with low protein binding properties |
| Low Protein Recovery after SEC | - Non-specific interaction with the column matrix - Protein aggregation | - Adjust buffer composition (e.g., increase salt concentration) - Centrifuge sample before loading to remove aggregates |
| Incomplete Removal of Crosslinker | - Insufficient dialysis time or buffer changes - Inappropriate SEC column selection | - Increase dialysis duration and/or the number of buffer changes - Use an SEC column with a lower MWCO |
| Protein Aggregation | - High protein concentration - Suboptimal buffer conditions | - Dilute the protein sample - Screen different buffer conditions (pH, additives) |
Conclusion
Both dialysis and size exclusion chromatography are effective methods for the removal of unreacted BS2G crosslinker from protein samples. The choice between the two techniques depends on the specific requirements of the experiment. Dialysis is a simple and gentle method suitable for a wide range of sample volumes, while SEC offers a faster and more high-throughput alternative. Proper quenching of the crosslinking reaction prior to purification is a critical step for both methods. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully purify their crosslinked protein samples for downstream analysis.
References
- 1. Improved Cross-Linking Plus Size Exclusion Chromatography Method Reveals Elusive Protein Interactions - Accelerating Proteomics [thermofisher.com]
- 2. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 5. proteochem.com [proteochem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 8. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 13. goldbio.com [goldbio.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for BS2G Crosslinking in Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction to BS2G Crosslinking
Bis(sulfosuccinimidyl) glutarate (BS2G) is a homobifunctional, amine-reactive crosslinking reagent widely used in the structural analysis of proteins and protein complexes by mass spectrometry (MS). Its water-soluble nature and membrane impermeability make it an ideal choice for probing protein-protein interactions on the cell surface and for in-vitro crosslinking of purified protein complexes without the need for organic solvents that could perturb native structures.[1][2]
BS2G contains two N-hydroxysulfosuccinimide (sulfo-NHS) esters that react efficiently with primary amines (the ε-amino group of lysine residues and the N-terminus of polypeptides) to form stable amide bonds. The spacer arm of BS2G has a length of 7.7 Å, providing a defined distance constraint for identifying spatially proximal amino acid residues.[3] This information is invaluable for elucidating protein-protein interaction interfaces, mapping the topology of protein complexes, and detecting conformational changes.
For quantitative crosslinking studies, a deuterated version of BS2G, BS2G-d4, is available.[4] By comparing the signal intensities of peptides crosslinked with the light (d0) and heavy (d4) versions of the crosslinker, researchers can quantify changes in protein interactions or conformations under different experimental conditions.[5][6]
Applications of BS2G Crosslinking
-
Mapping Protein-Protein Interaction Interfaces: By identifying the specific lysine residues that are crosslinked between two or more proteins, the interaction surfaces can be mapped at the amino acid level.
-
Determining the Stoichiometry and Topology of Protein Complexes: BS2G crosslinking can help to elucidate the arrangement of subunits within a protein complex.
-
Analyzing Conformational Changes: Changes in the crosslinking pattern of a protein or protein complex upon ligand binding, mutation, or post-translational modification can reveal important information about protein dynamics.
-
Studying Signaling Pathways: As a membrane-impermeable crosslinker, BS2G is well-suited for capturing transient interactions between cell surface receptors and their signaling partners upon stimulation.
Experimental Workflow for BS2G Crosslinking
The general workflow for a BS2G crosslinking experiment coupled with mass spectrometry analysis involves several key steps: sample preparation, crosslinking reaction, quenching, protein digestion, enrichment of crosslinked peptides (optional), and LC-MS/MS analysis, followed by data analysis.
Protocol 1: In-Vitro Crosslinking of a Purified Protein Complex with BS2G
This protocol provides a general guideline for crosslinking a purified protein or protein complex in solution.
Materials:
-
Purified protein complex in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
BS2G (Bis(sulfosuccinimidyl) glutarate)
-
Amine-free buffer (e.g., HEPES, PBS)
-
Quenching buffer (1 M Tris-HCl, pH 7.5 or 1 M Ammonium Bicarbonate)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (ACN)
-
C18 desalting columns
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is in a buffer free of primary amines (e.g., Tris). Buffer exchange into a suitable buffer like HEPES or PBS if necessary.
-
The protein concentration should be optimized, but a starting point of 0.1-1 mg/mL is common.
-
-
Crosslinking Reaction:
-
Immediately before use, prepare a fresh stock solution of BS2G (e.g., 25 mM in amine-free buffer).
-
Add the BS2G stock solution to the protein sample to achieve a final concentration typically in the range of 0.5-2 mM. The optimal crosslinker-to-protein molar ratio should be determined empirically for each system.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the crosslinked protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 25 mM and incubating for 30 minutes at room temperature in the dark.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
-
Enzymatic Digestion:
-
Add trypsin at a 1:50 (trypsin:protein, w/w) ratio and incubate overnight at 37°C.
-
-
Desalting and Sample Cleanup:
-
Acidify the digest with formic acid to a final pH of ~2-3.
-
Desalt the peptide mixture using a C18 desalting column according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by LC-MS/MS using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the crosslinked peptides from the tandem mass spectra.
-
Application Example: Structural Analysis of the 20S Proteasome Core Particle
BS2G crosslinking has been successfully employed to generate distance constraints for the structural modeling of protein complexes. In a study on the 20S proteasome core particles from the haloarchaeon Haloferax volcanii, BS2G was used to identify intra- and inter-subunit crosslinks.[7]
Experimental Details:
-
Protein Complex: Purified 20S proteasome core particles.
-
Crosslinker: 1 mM BS2G.
-
Reaction Conditions: Incubation for 60 minutes at room temperature.
-
Quenching: Addition of ammonium bicarbonate to a final concentration of 20 mM.
-
Mass Spectrometry: Analysis of tryptic digests by high-resolution mass spectrometry.
Quantitative Data Summary:
The following table summarizes the identified intramolecular crosslinks within the α1 subunit of the 20S proteasome after BS2G crosslinking and mass spectrometry analysis.
| Subunit | Crosslinked Residues | Peptide Sequences |
| α1 | K54 - K68 | SPLMEPTSVEKIHK - TPEGVVLAADKR |
Table adapted from data presented in [reference study].
This data provided crucial distance constraints that, in conjunction with computational modeling, helped to validate the structural model of the proteasomal complex.[7]
Protocol 2: Quantitative Crosslinking with BS2G-d0/d4 for Studying Signaling Pathway Dynamics
This protocol describes a method for quantitatively analyzing changes in protein interactions in a signaling pathway, using the Epidermal Growth Factor Receptor (EGFR) as an example. The principle can be adapted to other signaling systems.
Background:
Upon binding of its ligand, EGF, the EGFR undergoes a conformational change, dimerizes, and activates its intracellular kinase domain, initiating a downstream signaling cascade. BS2G, being membrane-impermeable, can be used to capture the dimerization of EGFR on the cell surface. By using a 1:1 mixture of "light" BS2G-d0 and "heavy" BS2G-d4, changes in the extent of dimerization upon EGF stimulation can be quantified.
Signaling Pathway Diagram: EGFR Dimerization and Initial Signaling
Materials:
-
Mammalian cells expressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
EGF
-
BS2G-d0 and BS2G-d4
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Primary antibody against EGFR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Stimulation:
-
Culture cells to ~80-90% confluency.
-
Serum-starve the cells overnight to reduce basal EGFR activity.
-
Treat one set of cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C. Leave another set of cells untreated as a control.
-
-
Crosslinking:
-
Wash the cells twice with ice-cold PBS.
-
Prepare a 1:1 mixture of BS2G-d0 and BS2G-d4 in PBS to a final concentration of 1-2 mM.
-
Add the crosslinker solution to the cells and incubate for 30 minutes on ice.
-
-
Quenching and Cell Lysis:
-
Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubate for 15 minutes on ice.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Analysis:
-
Determine the protein concentration of the lysates.
-
Analyze equal amounts of protein from the unstimulated and stimulated samples by SDS-PAGE and Western blotting using an anti-EGFR antibody. EGFR monomers will appear at ~170 kDa, and crosslinked dimers will appear at ~340 kDa.
-
-
Sample Preparation for Mass Spectrometry:
-
Excise the protein bands corresponding to the EGFR monomer and dimer from a Coomassie-stained gel.
-
Perform in-gel tryptic digestion of the excised bands.
-
Extract the peptides and desalt them using C18 StageTips.
-
-
LC-MS/MS Analysis and Data Quantification:
-
Analyze the peptide mixtures by LC-MS/MS.
-
During data analysis, search for peptide pairs with a mass difference of 4 Da (corresponding to the deuterium label on BS2G-d4).
-
Quantify the relative abundance of the light (d0) and heavy (d4) crosslinked peptides in the unstimulated versus stimulated samples. An increase in the intensity of the crosslinked peptides in the stimulated sample indicates an increase in EGFR dimerization.
-
Expected Quantitative Data:
The table below illustrates the expected format of quantitative data from a comparative BS2G-d0/d4 crosslinking experiment on EGFR. The ratios would be determined by comparing the peak areas of the light and heavy isotopic envelopes of the crosslinked peptides in the mass spectrometer.
| Crosslinked Peptide Pair | Unstimulated (d0/d4 Ratio) | Stimulated (d0/d4 Ratio) | Fold Change (Stimulated/Unstimulated) |
| EGFR Peptide 1 - EGFR Peptide 1 | 1.0 | 4.5 | 4.5 |
| EGFR Peptide 2 - EGFR Peptide 2 | 1.0 | 3.8 | 3.8 |
This quantitative data provides a direct measure of the change in EGFR dimerization upon ligand stimulation, offering valuable insights into the activation mechanism of this important signaling receptor.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteochem.com [proteochem.com]
- 4. BS2G-d4 10 mg Deuterated Crosslinker - Heavy BS2G - Bis(Sulfosuccinimidyl) 2,2,4,4-glutarate-d4 for Mass Spec Analysis - ProteoChem [proteochem.com]
- 5. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Crosslinking with Deuterated BS2G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative crosslinking mass spectrometry (qXL-MS) is a powerful technique for the analysis of protein-protein interactions (PPIs) and protein conformational changes in a quantitative manner. The use of isotope-labeled crosslinkers, such as the deuterated reagent Bis(sulfosuccinimidyl) 2,2,4,4-glutarate-d4 (BS2G-d4), in conjunction with its light counterpart (BS2G-d0), allows for the accurate relative quantification of crosslinked peptides. This approach provides valuable insights into the dynamic nature of protein complexes and their response to various stimuli, such as drug treatment, making it a crucial tool in drug discovery and development.[1][2]
BS2G is a water-soluble, amine-reactive, and membrane-impermeable crosslinker with a spacer arm length of 7.7 Å.[3][4][5][6] Its properties make it particularly well-suited for studying interactions on the cell surface and for capturing both intra- and inter-molecular protein linkages. The incorporation of deuterium atoms in BS2G-d4 creates a defined mass shift in the mass spectrum for crosslinked peptides, enabling their confident identification and quantification.[4][7]
These application notes provide detailed protocols for performing quantitative crosslinking experiments using deuterated BS2G, from sample preparation to data analysis, and include examples of data presentation and visualization to aid in the interpretation of results.
Principle of Quantitative Crosslinking with Deuterated BS2G
The core principle of this quantitative crosslinking strategy lies in the differential labeling of two distinct biological states of a protein or protein complex. For instance, a protein complex in a native state can be crosslinked with the "light" BS2G-d0, while the same complex under a perturbed condition (e.g., ligand-bound or drug-treated) is crosslinked with the "heavy" BS2G-d4.
After crosslinking, the two samples are mixed in a 1:1 ratio, digested with a protease (e.g., trypsin), and analyzed by liquid chromatography-mass spectrometry (LC-MS). Crosslinked peptides from the two states will co-elute and appear as doublet peaks in the mass spectrum, separated by a characteristic mass difference corresponding to the number of deuterium atoms in the heavy crosslinker (4 Da for BS2G-d4). The relative intensity of the light and heavy peaks in these doublets directly reflects the relative abundance of that particular protein interaction or conformation in the two states.[8][9]
Changes in protein conformation or interaction dynamics between the two states will result in altered crosslinking efficiencies, leading to changes in the intensity ratios of the corresponding light and heavy crosslinked peptide pairs.[10][11] This allows for the identification of regions within proteins or protein complexes that are affected by the perturbation.
Experimental Protocols
I. Reagent Preparation
-
Crosslinking Buffer: A non-amine containing buffer with a pH between 7 and 9 is crucial to avoid quenching the NHS-ester reactivity of the crosslinker. A common choice is 20 mM HEPES, 150 mM NaCl, pH 7.5. Avoid buffers containing Tris or glycine.
-
BS2G-d0 and BS2G-d4 Stock Solutions: BS2G is moisture-sensitive.[3] Allow the vials of BS2G-d0 and BS2G-d4 to equilibrate to room temperature before opening to prevent condensation. Immediately before use, prepare stock solutions (e.g., 50 mM) in an anhydrous solvent such as dimethyl sulfoxide (DMSO). Do not store reconstituted crosslinker.[1]
II. Quantitative Crosslinking of a Protein Complex
This protocol provides a general workflow for the quantitative crosslinking of a purified protein complex in two different states (e.g., with and without a ligand).
-
Sample Preparation:
-
Prepare the protein complex of interest in the crosslinking buffer at a suitable concentration (e.g., 1-5 µM).
-
Divide the protein sample into two equal aliquots, representing "State A" (e.g., native) and "State B" (e.g., ligand-bound).
-
For "State B," add the ligand or drug of interest and incubate under appropriate conditions to allow for binding and any conformational changes.
-
-
Crosslinking Reaction:
-
To the "State A" sample, add the BS2G-d0 stock solution to a final concentration that results in a desired molar excess over the protein (e.g., 20- to 100-fold molar excess).[1]
-
To the "State B" sample, add the BS2G-d4 stock solution to the same final concentration as the light crosslinker.
-
Incubate both reactions at room temperature for 30-60 minutes.[1][3] The optimal crosslinker concentration and incubation time should be determined empirically for each system.
-
-
Quenching the Reaction:
-
Stop the crosslinking reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.[3]
-
Incubate for 15 minutes at room temperature to ensure all unreacted crosslinker is quenched.
-
-
Sample Pooling and Preparation for Digestion:
-
Combine the "State A" (BS2G-d0 crosslinked) and "State B" (BS2G-d4 crosslinked) samples in a 1:1 ratio.
-
The crosslinked protein mixture can be visualized by SDS-PAGE to confirm the formation of higher molecular weight species.
-
III. Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation:
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 50 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 2 M.
-
Add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.[12]
-
-
Desalting and Sample Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase chromatography method to remove salts and detergents that can interfere with mass spectrometry analysis.[8]
-
IV. LC-MS/MS Analysis and Data Processing
-
LC-MS/MS Analysis:
-
Analyze the desalted peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Employ a data-dependent acquisition (DDA) method, where the mass spectrometer automatically selects precursor ions for fragmentation based on their intensity.
-
-
Data Analysis Workflow:
-
The raw mass spectrometry data is processed using specialized software for the identification and quantification of crosslinked peptides.
-
Crosslink Identification: Software such as MeroX or xQuest can be used to identify the sequences of the two peptides that are crosslinked, as well as the specific residues involved in the linkage.[13]
-
Quantification: Software like MaxQuant or Skyline can then be used to determine the relative abundance of the light (d0) and heavy (d4) forms of each identified crosslinked peptide by integrating the area under the curve for their respective extracted ion chromatograms.[14][15]
-
Data Presentation
Quantitative data from crosslinking experiments should be summarized in a clear and structured table. This allows for easy comparison of the identified crosslinks and their relative abundance changes between the different states.
Table 1: Illustrative Quantitative Crosslinking Data for a Hypothetical Protein Complex (Protein A - Protein B) upon Ligand Binding
| Crosslink ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Peptide 1 Sequence | Peptide 2 Sequence | Log2(Fold Change) (Ligand/Native) | p-value |
| XL-01 | Protein A | K123 | Protein A | K150 | ...VYLK... | ...TFAK... | 0.15 | 0.68 |
| XL-02 | Protein A | K210 | Protein B | K55 | ...AGIK... | ...LVEK... | 2.58 | 0.005 |
| XL-03 | Protein A | K215 | Protein B | K60 | ...SFNK... | ...YELK... | 2.45 | 0.008 |
| XL-04 | Protein B | K88 | Protein B | K102 | ...DFGK... | ...QIAK... | -1.98 | 0.012 |
| XL-05 | Protein A | K301 | Protein B | K178 | ...WETK... | ...PLMK... | -0.21 | 0.55 |
-
Crosslink ID: A unique identifier for each crosslinked peptide pair.
-
Protein 1 & 2: The proteins involved in the crosslink.
-
Residue 1 & 2: The specific lysine residues that are crosslinked.
-
Peptide 1 & 2 Sequence: The amino acid sequences of the crosslinked peptides.
-
Log2(Fold Change): The logarithm base 2 of the ratio of the heavy (ligand-bound) to light (native) peak areas. Positive values indicate an increase in the interaction/conformation upon ligand binding, while negative values indicate a decrease.
-
p-value: A statistical measure of the significance of the observed fold change.
Mandatory Visualizations
Diagrams are essential for visualizing the complex relationships and workflows in quantitative crosslinking experiments.
Caption: Workflow for quantitative crosslinking with deuterated BS2G.
Caption: Analysis of a signaling pathway using quantitative crosslinking.
Applications in Drug Development
Quantitative crosslinking with deuterated BS2G is a valuable tool for various stages of drug development:
-
Target Validation: By comparing the interaction partners of a target protein in its active and inactive states, novel binding partners and downstream effectors can be identified and validated.
-
Mechanism of Action Studies: The technique can elucidate how a drug candidate modulates the conformation of its target protein or disrupts specific protein-protein interactions within a signaling pathway.
-
Lead Optimization: By quantifying the extent of conformational changes or interaction disruptions induced by different drug candidates, compounds can be ranked and optimized for their desired biological effect.
-
Off-Target Effects: qXL-MS can be used to assess the global impact of a drug on the cellular interactome, helping to identify potential off-target effects early in the development process.
By providing detailed structural and quantitative information on protein interactions and dynamics, quantitative crosslinking with deuterated BS2G offers a powerful approach to accelerate and de-risk the drug discovery and development pipeline.
References
- 1. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. On the Reproducibility of Label-Free Quantitative Cross-Linking/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for BS2G-Mediated Cell Surface Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the water-soluble, membrane-impermeable crosslinker BS2G (Bis[sulfosuccinimidyl] glutarate) for the study of cell surface protein interactions. The protocols detailed herein are designed to assist in the investigation of protein-protein interactions in their native cellular environment, a critical aspect of signal transduction research and drug target validation.
Introduction to BS2G Crosslinking
BS2G is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that reacts with primary amines (e.g., on lysine residues and N-termini of proteins) to form stable amide bonds.[1] Its sulfated NHS esters render it water-soluble and unable to cross the plasma membrane, making it an ideal tool for selectively crosslinking proteins on the cell surface.[1][2] With a spacer arm of 7.7 Å, BS2G is well-suited for capturing proximal protein interactions, such as receptor dimerization and the formation of cell surface protein complexes.[3]
Key Applications
-
Analysis of Receptor Dimerization and Oligomerization: Elucidate the formation of receptor homo- and heterodimers upon ligand binding, a crucial step in many signaling pathways.[4][5]
-
Identification of Novel Protein-Protein Interactions: Capture transient or weak interactions between cell surface proteins that may be lost during traditional co-immunoprecipitation experiments.
-
Mapping Protein Neighborhoods: Characterize the spatial arrangement of proteins within specific membrane microdomains.
-
Drug Target Validation: Confirm the interaction of a therapeutic agent with its intended cell surface receptor and identify potential off-target interactions.
Data Presentation: Quantitative Parameters for BS2G Crosslinking
The following tables summarize key quantitative parameters for BS2G and the functionally similar BS3 crosslinker, providing a starting point for experimental design. Optimization is recommended for each specific cell type and protein of interest.
Table 1: Properties of BS2G and BS3 Crosslinkers
| Property | BS2G (Bis[sulfosuccinimidyl] glutarate) | BS3 (Bis[sulfosuccinimidyl] suberate) |
| Alternative Names | Sulfo-DSG | Bis(sulfosuccinimidyl)suberate |
| Molecular Weight | 530.35 g/mol [3] | 572.43 g/mol |
| Spacer Arm Length | 7.7 Å[3] | 11.4 Å |
| Reactive Groups | Sulfo-NHS esters[6] | Sulfo-NHS esters |
| Target Moiety | Primary amines (-NH2)[7] | Primary amines (-NH2) |
| Solubility | Water-soluble[1] | Water-soluble[8] |
| Membrane Permeability | Impermeable[1] | Impermeable[2] |
Table 2: Recommended Reaction Conditions for Cell Surface Crosslinking
| Parameter | Recommended Range | Notes |
| BS2G/BS3 Concentration | 0.25 - 5 mM[9] | Optimal concentration should be determined empirically. Start with a 20- to 50-fold molar excess for samples with protein concentrations < 5 mg/mL.[9] |
| Cell Density | ~25 x 10^6 cells/mL for suspension cells[9] | For adherent cells, ensure they are sub-confluent. |
| Reaction Buffer | Amine-free buffer, pH 7-9 (e.g., PBS, HEPES)[10] | Avoid Tris-based buffers during the crosslinking reaction. |
| Incubation Temperature | Room temperature or on ice (4°C)[3] | Reaction is slower on ice, which can allow for better control. |
| Incubation Time | 30 minutes to 2 hours[9] | Shorter times may be sufficient and can help minimize cell stress. |
| Quenching Reagent | 20 - 100 mM Tris or Glycine, pH 7.5[9][11] | Quenching stops the crosslinking reaction by consuming unreacted NHS esters. |
| Quenching Time | 15 minutes at room temperature[9] | Ensure thorough quenching to prevent non-specific crosslinking during cell lysis. |
Experimental Protocols
Protocol 1: General Procedure for Cell Surface Protein Crosslinking with BS2G
This protocol provides a general workflow for crosslinking cell surface proteins on live adherent or suspension cells.
Materials:
-
Cells of interest
-
BS2G crosslinker
-
Amine-free buffer (e.g., ice-cold PBS, pH 8.0)
-
Quenching Buffer (1 M Tris-HCl, pH 7.5)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Preparation:
-
Adherent Cells: Grow cells to 70-80% confluency.
-
Suspension Cells: Harvest cells and wash three times with ice-cold, amine-free buffer to a final concentration of ~25 x 10^6 cells/mL.[9]
-
-
Crosslinking Reaction:
-
Wash adherent cells three times with ice-cold, amine-free buffer.
-
Prepare a fresh solution of BS2G in the amine-free buffer at the desired concentration (e.g., 1-5 mM).[9]
-
For adherent cells, add the BS2G solution to cover the cell monolayer. For suspension cells, add the BS2G solution to the cell pellet and resuspend gently.
-
Incubate at room temperature for 30 minutes or on ice for 2 hours with gentle agitation.[9]
-
-
Quenching:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer. For adherent cells, use a cell scraper to collect the lysate.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Downstream Analysis:
-
Collect the supernatant containing the crosslinked protein complexes.
-
Analyze the samples by SDS-PAGE and Western blotting to detect the crosslinked complexes, which will appear as higher molecular weight bands.
-
Protocol 2: Analysis of Epidermal Growth Factor Receptor (EGFR) Dimerization using BS2G
This protocol details the use of BS2G to study ligand-induced dimerization of EGFR, a well-characterized receptor tyrosine kinase.[4][5]
Materials:
-
Cells expressing EGFR (e.g., A431, HeLa)
-
Serum-free cell culture medium
-
Epidermal Growth Factor (EGF)
-
This compound
-
Ice-cold PBS, pH 8.0
-
1 M Tris-HCl, pH 7.5
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight in serum-free medium to reduce basal receptor activation.
-
-
Ligand Stimulation:
-
Treat the cells with the desired concentration of EGF (e.g., 100 ng/mL) in serum-free medium for a specific time (e.g., 15 minutes) at 37°C to induce receptor dimerization. Include an unstimulated control.
-
-
Crosslinking:
-
Place the culture plates on ice and wash the cells three times with ice-cold PBS, pH 8.0.
-
Prepare a 2 mM solution of BS2G in ice-cold PBS, pH 8.0.
-
Add the BS2G solution to the cells and incubate on ice for 30 minutes.
-
-
Quenching:
-
Add 1 M Tris-HCl, pH 7.5 to a final concentration of 50 mM.
-
Incubate on ice for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.
-
-
Western Blot Analysis:
-
Prepare protein samples for SDS-PAGE.
-
Separate the proteins on a low-percentage acrylamide gel to resolve high molecular weight complexes.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against EGFR, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate. EGFR monomers will appear at ~170 kDa, while crosslinked dimers will be detected at ~340 kDa.[4]
-
Mandatory Visualizations
Caption: Experimental workflow for BS2G-mediated cell surface protein crosslinking.
Caption: EGFR dimerization and downstream signaling pathway.
References
- 1. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. proteochem.com [proteochem.com]
- 4. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of epidermal growth factor receptor dimerization by BS³ cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound 100 mg - Bis(Sulfosuccinimidyl) glutarate (BS2G) - ProteoChem [proteochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to BS2G Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(sulfosuccinimidyl) glutarate (BS2G) is a homobifunctional, water-soluble, and membrane-impermeant crosslinking reagent widely utilized in biochemical and molecular biology research.[1][2][3][4][5][6] Its primary application lies in the covalent stabilization of protein-protein interactions, aiding in the study of protein complexes, their structures, and functions.[1][2] The water-soluble nature of BS2G eliminates the need for organic solvents that could potentially disrupt native protein conformations, making it particularly suitable for biological applications.[1][2]
BS2G contains two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester reactive groups at either end of a 5-atom (7.7 Å) glutarate spacer arm.[3][4][7] These sulfo-NHS esters react specifically and efficiently with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][8] This reaction is most effective in a pH range of 7 to 9.[1][8][9] Due to its charged nature, BS2G is membrane-impermeant, making it an excellent choice for crosslinking proteins on the cell surface.[3][4][5]
This document provides a detailed, step-by-step guide to performing BS2G crosslinking experiments, including reaction protocols, data presentation in tabular format for easy comparison, and diagrams to visualize the workflow and chemical reactions.
Chemical Properties and Reaction Mechanism
BS2G operates through a well-established amine-reactive chemistry. The key steps involved are:
-
NHS Ester Activation: In an aqueous buffer within the optimal pH range (7-9), the sulfo-NHS ester groups of BS2G are reactive towards nucleophilic attack by primary amines.[1]
-
Amide Bond Formation: A primary amine from a protein (e.g., the ε-amine of a lysine residue or the N-terminus) attacks the NHS ester, leading to the formation of a stable, covalent amide bond and the release of sulfo-N-hydroxysuccinimide.[1]
-
Crosslink Formation: Since BS2G is homobifunctional, this reaction can occur at both ends of the molecule, covalently linking two protein molecules or different domains of the same protein that are in close proximity.
The non-cleavable nature of the resulting amide bonds ensures the stability of the crosslinked complex for subsequent analysis.[2][10]
Data Presentation
Table 1: BS2G Crosslinker Properties
| Property | Value | Reference(s) |
| Alternative Names | Sulfo-DSG, Bis(Sulfosuccinimidyl) glutarate | [4][7] |
| Molecular Weight | 530.35 g/mol | [7] |
| Spacer Arm Length | 7.7 Å | [4][7] |
| Reactive Groups | Sulfo-NHS ester (homobifunctional) | [1][2] |
| Reactivity | Primary amines (-NH2) | [1][8] |
| Solubility | Water-soluble | [1][2] |
| Membrane Permeability | Impermeant | [3][4][5] |
| Cleavability | Non-cleavable | [2][10] |
Table 2: Recommended Reaction Conditions for BS2G Crosslinking
| Parameter | Recommendation | Notes | Reference(s) |
| Protein Concentration | > 5 mg/mL | Use a 10-fold molar excess of crosslinker. | [11][12] |
| < 5 mg/mL | Use a 20- to 50-fold molar excess of crosslinker. | [11][12] | |
| Micromolar range | Helps to reduce unwanted intermolecular crosslinking. | [8] | |
| BS2G Concentration | 0.25 - 5 mM (final) | Optimal concentration should be determined empirically. | [7][11][12] |
| Molar Excess (Crosslinker:Protein) | 10-fold to 100-fold | Start with a 20-fold excess as a general guideline. | [7][8] |
| Reaction Buffer | Phosphate, HEPES, Bicarbonate, or Borate buffers | Must be free of primary amines (e.g., Tris, Glycine). | [8][9][11][12] |
| pH | 7.0 - 9.0 | Reaction is more efficient at slightly alkaline pH. | [8][9] |
| Reaction Time | 30 minutes to 2 hours | Can be optimized based on the specific protein system. | [7][8][11][12][13] |
| Reaction Temperature | Room Temperature or 4°C (on ice) | Reaction is slightly slower at lower temperatures. | [7][11][12] |
| Quenching Reagent | Tris or Glycine | Final concentration of 20-60 mM. | [7][11][13] |
| Quenching Time | 10 - 15 minutes | At room temperature. | [7][11][12] |
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking in Solution
This protocol provides a general procedure for crosslinking proteins in a purified sample.
Materials:
-
Protein sample in a suitable amine-free buffer (e.g., 20 mM HEPES, pH 7.5; 100 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
This compound
-
Amine-free reaction buffer (e.g., PBS, HEPES, Borate buffer)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5; 1 M glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Sample Preparation:
-
Prepare your protein sample in an amine-free buffer at the desired concentration.[11] If your protein is in a buffer containing primary amines, it must be exchanged into a suitable buffer via dialysis or buffer exchange chromatography.
-
-
BS2G Preparation:
-
Crosslinking Reaction:
-
Add the freshly prepared BS2G solution to your protein sample to achieve the desired final concentration (typically 0.5 to 5 mM).[7] A common starting point is a 20-fold molar excess of crosslinker to protein.[7]
-
Mix the reaction gently and thoroughly.
-
Incubate the reaction at room temperature for 30 minutes to 1 hour, or on ice for 2 hours.[7][11][12] The optimal time may need to be determined empirically.
-
-
Quenching:
-
Post-Reaction Cleanup:
-
Analysis:
-
Analyze the crosslinked products using appropriate techniques such as SDS-PAGE, Western blotting, or mass spectrometry. On SDS-PAGE, successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to dimers, trimers, etc.[14]
-
Protocol 2: Cell Surface Protein Crosslinking
This protocol is designed for crosslinking proteins on the surface of intact cells.
Materials:
-
Suspension or adherent cells
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
This compound
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Cell lysis buffer
Procedure:
-
Cell Preparation:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.[11] For adherent cells, perform washes gently in the culture dish. For suspension cells, pellet the cells by centrifugation between washes.
-
Resuspend the cells in ice-cold PBS (pH 8.0) to a concentration of approximately 25 x 10^6 cells/mL.[11]
-
-
BS2G Preparation:
-
Immediately before use, prepare a stock solution of BS2G in an amine-free buffer as described in Protocol 1.
-
-
Crosslinking Reaction:
-
Quenching:
-
Cell Lysis and Analysis:
-
Pellet the cells by centrifugation.
-
Lyse the cells using a suitable lysis buffer to extract the crosslinked proteins.
-
Analyze the protein lysate by SDS-PAGE, Western blotting, or immunoprecipitation followed by mass spectrometry to identify the crosslinked protein complexes.
-
Visualizations
Caption: General experimental workflow for BS2G crosslinking.
Caption: Reaction scheme of BS2G with primary amines on proteins.
References
- 1. Buy this compound | 215597-83-4 [smolecule.com]
- 2. This compound | CAS: 881415-72-1 | AxisPharm [axispharm.com]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. This compound 100 mg - Bis(Sulfosuccinimidyl) glutarate (BS2G) - ProteoChem [proteochem.com]
- 5. covachem.com [covachem.com]
- 6. Bis(Sulfosuccinimidyl) glutarate (BS2G) [proteochem.com]
- 7. proteochem.com [proteochem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. This compound - Creative Biolabs [creative-biolabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for BS2G Crosslinking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for using BS2G (Bis[sulfosuccinimidyl] glutarate), a water-soluble, homobifunctional, and amine-reactive crosslinker for studying protein-protein interactions.
Introduction to BS2G Crosslinking
BS2G is a chemical crosslinker used to covalently link proteins or other molecules that are in close proximity. It contains two N-hydroxysulfosuccinimide (sulfo-NHS) esters that react with primary amines (such as the side chain of lysine residues or the N-terminus of a polypeptide) to form stable amide bonds. With a spacer arm length of 7.7 Å, BS2G is useful for identifying protein-protein interactions and for stabilizing protein complexes for further analysis.[1][2] Its water-solubility makes it suitable for crosslinking proteins in aqueous solutions without the need for organic solvents.[2]
Quantitative Data Summary
While specific quantitative data on the efficiency of BS2G crosslinking at various times and temperatures is not extensively documented in a single source, the following table summarizes the generally recommended conditions from various protocols. Optimal conditions may vary depending on the specific proteins and buffer systems used.
| Parameter | Recommended Conditions | Notes |
| Incubation Temperature | Room Temperature (RT) or 4°C (on ice) | Reactions are slightly slower at lower temperatures.[1] |
| Incubation Time | 30 - 60 minutes at RT | Longer incubation may be required at 4°C.[1] |
| BS2G Concentration | 0.25 - 5 mM | A 10- to 50-fold molar excess over the protein is recommended.[3][4] |
| pH | 7.0 - 9.0 | NHS-ester reactions are most efficient at pH 7-9.[5] |
| Quenching Time | 10 - 15 minutes at RT | --- |
| Quenching Reagent | 20 - 50 mM Tris or Glycine | Primary amine-containing buffers are used to stop the reaction.[1][5] |
Experimental Protocols
Protocol 1: General Crosslinking of Proteins in Solution
This protocol provides a general procedure for crosslinking proteins in a purified solution.
Materials:
-
BS2G crosslinker
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate/carbonate)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reaction tubes
Procedure:
-
Sample Preparation: Prepare your protein sample in a suitable amine-free buffer at a concentration of 1-10 µM.[6]
-
BS2G Preparation: Immediately before use, prepare a stock solution of BS2G in the reaction buffer. For example, dissolve 10 mg of BS2G in 350 µL of 25 mM Sodium Phosphate, pH 7.4 to make a 50 mM solution.[1] BS2G is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening to prevent condensation.[1]
-
Crosslinking Reaction: Add the BS2G stock solution to your protein sample to achieve the desired final concentration (typically 0.25-5 mM). A 20-fold molar excess of crosslinker to protein is a good starting point.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4]
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[4]
-
Incubate for Quenching: Incubate for an additional 15 minutes at room temperature to ensure all unreacted BS2G is quenched.[4]
-
Downstream Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods.
Protocol 2: Time-Course Crosslinking Experiment
This protocol is designed to determine the optimal incubation time for your specific protein interaction.
Materials:
-
Same as Protocol 1
Procedure:
-
Prepare a master mix: Prepare a larger volume of the protein and BS2G reaction mixture as described in Protocol 1, steps 1-3.
-
Time Points: At various time points (e.g., 5, 15, 30, 60, and 120 minutes), remove an aliquot of the reaction mixture.[3]
-
Quench each time point: Immediately add quenching buffer to each aliquot to stop the reaction.
-
Analysis: Analyze the samples from each time point by SDS-PAGE to visualize the formation of crosslinked products and determine the optimal incubation time.
Visualizations
Experimental Workflow for Protein-Protein Interaction Studies using BS2G
Caption: Workflow for BS2G crosslinking experiments.
Reaction Scheme of BS2G with Primary Amines
Caption: BS2G reaction with protein primary amines.
References
- 1. proteochem.com [proteochem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
Application Notes and Protocols for Analyzing BS2G Crosslinked Proteins by SDS-PAGE
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemical crosslinking coupled with Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a powerful technique to investigate protein-protein interactions, study protein complexes, and capture transient interactions.[1] Bis(Sulfosuccinimidyl) glutarate (BS2G) is a water-soluble, homobifunctional, and amine-reactive crosslinker.[2][3][4] Its water-solubility makes it suitable for reactions in aqueous environments under near-physiological conditions.[3] BS2G is membrane-impermeable, making it ideal for crosslinking cell surface proteins.[2][3] The crosslinker reacts with primary amines (e.g., lysine residues and N-termini) on proteins to form stable amide bonds.[5] This application note provides a detailed protocol for crosslinking proteins using BS2G and analyzing the products by SDS-PAGE.
Principle
The analysis of BS2G crosslinked proteins by SDS-PAGE allows for the visualization of protein complexes. When proteins are crosslinked, their molecular weight increases, resulting in a shift in their migration pattern on an SDS-PAGE gel compared to their non-crosslinked counterparts.[1] The appearance of new, higher molecular weight bands indicates successful crosslinking and provides evidence of protein-protein interactions. SDS-PAGE separates proteins based on their molecular weight, and this technique can be used to assess the efficiency of the crosslinking reaction and to initially characterize the crosslinked species.[6][7]
Materials and Reagents
-
BS2G (Bis[Sulfosuccinimidyl] glutarate)
-
Protein sample in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or Bicarbonate/Carbonate buffer)
-
Quenching buffer (e.g., Tris or Glycine solution)
-
SDS-PAGE running apparatus and power supply
-
Acrylamide/Bis-acrylamide solution
-
SDS (Sodium Dodecyl Sulfate)
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
APS (Ammonium Persulfate)
-
2X Laemmli sample buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue)
-
Coomassie Brilliant Blue or Silver Staining reagents
-
Molecular weight markers
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for BS2G crosslinking experiments. It is important to note that optimal conditions may vary depending on the specific proteins and experimental goals and should be empirically determined.
Table 1: Recommended BS2G Reaction Conditions
| Parameter | Recommended Range | Notes |
| BS2G Final Concentration | 0.25 - 5 mM | Start with a 20- to 50-fold molar excess of BS2G to protein for dilute samples (<5 mg/mL) and a 10-fold molar excess for more concentrated samples (>5 mg/mL).[8] |
| Reaction Buffer pH | 7.2 - 8.5 | Amine-reactive NHS esters are most effective at a slightly alkaline pH.[5] Do not use amine-containing buffers like Tris. |
| Incubation Temperature | Room Temperature or 4°C | Reactions can be performed at room temperature or on ice.[8] |
| Incubation Time | 30 minutes - 2 hours | Shorter times at room temperature and longer times on ice.[8] |
| Quenching Reagent | Tris or Glycine | Use a final concentration of 20-50 mM.[8] |
| Quenching Time | 15 minutes |
Table 2: SDS-PAGE Gel Recommendations for Analyzing Crosslinked Products
| Acrylamide Concentration | Linear Range of Separation (kDa) | Application |
| 5.0% | 57 - 212 | For separating very high molecular weight crosslinked complexes. |
| 7.5% | 36 - 94 | A good starting point for many protein interaction studies. |
| 10.0% | 16 - 68 | Suitable for analyzing smaller protein complexes or when expecting smaller shifts. |
| 15.0% | 12 - 43 | For analyzing small proteins and their crosslinked dimers. |
| 4-20% Gradient Gel | 10 - 200+ | Provides good resolution over a wide range of molecular weights. |
Data adapted from QIAGEN SDS-PAGE guide.[9]
Experimental Protocols
I. BS2G Crosslinking of Proteins
-
Sample Preparation:
-
BS2G Solution Preparation:
-
Immediately before use, prepare a stock solution of BS2G in an amine-free buffer (e.g., 25 mM Sodium Phosphate, pH 7.4).[10] For example, dissolve 10 mg of BS2G in 350 µL of buffer to get a 50 mM solution.[10]
-
BS2G is moisture-sensitive; ensure the vial is at room temperature before opening to prevent condensation.[8]
-
-
Crosslinking Reaction:
-
Add the freshly prepared BS2G solution to your protein sample to achieve the desired final concentration (e.g., 0.5 to 5 mM).[10] A common starting point is a 20-fold molar excess of crosslinker to protein.[10]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[8][10]
-
-
Quenching the Reaction:
II. SDS-PAGE Analysis
-
Sample Preparation for SDS-PAGE:
-
Gel Electrophoresis:
-
Assemble the SDS-PAGE gel apparatus with a polyacrylamide gel of an appropriate percentage to resolve your protein of interest and its crosslinked products.
-
Load the prepared samples, including a non-crosslinked control and a molecular weight marker, into the wells of the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom. Typical conditions for a mini-gel are 80-100 V through the stacking gel and 120-150 V through the separating gel.[13]
-
-
Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive method like silver staining to visualize the protein bands.[9]
-
Crosslinked protein complexes will appear as bands with higher molecular weights compared to the non-crosslinked control.
-
Visualizations
Caption: Experimental workflow for BS2G crosslinking and SDS-PAGE analysis.
Caption: Chemical reaction of BS2G with primary amines on two proteins.
References
- 1. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. This compound 100 mg - Bis(Sulfosuccinimidyl) glutarate (BS2G) - ProteoChem [proteochem.com]
- 4. Bis(Sulfosuccinimidyl) glutarate (BS2G) [proteochem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 7. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Protein analysis SDS PAGE [qiagen.com]
- 10. proteochem.com [proteochem.com]
- 11. Introduction to SDS-PAGE - Separation of Proteins Based on Size [sigmaaldrich.com]
- 12. Sample Preparation for SDS-PAGE - National Diagnostics [nationaldiagnostics.com]
- 13. BiochemSphere [biochemicalsci.com]
Probing Protein Interactions: A Detailed Workflow for BS2G Crosslinking and LC-MS/MS Analysis
Application Note & Protocol
For researchers, scientists, and drug development professionals seeking to elucidate protein-protein interactions and map protein topologies, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool. This document provides a detailed application note and protocol for utilizing Bis(sulfosuccinimidyl) glutarate (BS2G), a water-soluble, amine-reactive, and non-cleavable crosslinker, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to capture and identify protein interactions.
Introduction to BS2G Crosslinking
BS2G is a homobifunctional crosslinking reagent that forms stable amide bonds with primary amines, primarily the ε-amino group of lysine residues and the N-termini of proteins.[1][2] Its hydrophilic nature, conferred by the sulfonate groups, makes it soluble in aqueous solutions, eliminating the need for organic solvents that can perturb protein structures.[1] Furthermore, BS2G is membrane-impermeable, allowing for the specific labeling of cell surface proteins.[2][3] With a spacer arm length of 7.7 Å, BS2G is well-suited for capturing proximal amino acids, providing valuable distance constraints for structural modeling.[4]
Experimental Workflow Overview
The BS2G crosslinking workflow for LC-MS/MS analysis can be summarized in several key stages: protein crosslinking, sample preparation including enzymatic digestion, enrichment of crosslinked peptides, and finally, LC-MS/MS analysis followed by data processing to identify the crosslinked species.[5]
Caption: Overall workflow for BS2G crosslinking coupled with LC-MS/MS.
Detailed Protocols
I. Protein Crosslinking with BS2G
This protocol outlines the fundamental steps for crosslinking a purified protein or protein complex using BS2G.
Materials:
-
Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, phosphate buffer) at pH 7-9.[6]
-
BS2G crosslinker (stored at 4°C).[4]
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.8).[6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[7]
Procedure:
-
Prepare BS2G Stock Solution: Immediately before use, prepare a fresh stock solution of BS2G in the reaction buffer. For example, dissolve 10 mg of BS2G in 350 µL of 25 mM Sodium Phosphate, pH 7.4 to make a 50 mM solution.[4]
-
Crosslinking Reaction: Add the BS2G stock solution to the protein sample. The final concentration of the crosslinker and the molar excess over the protein should be optimized. A common starting point is a 20-fold molar excess of crosslinker to protein, with a final BS2G concentration between 0.5 to 5 mM.[4][8]
-
Incubation: Incubate the reaction mixture at room temperature for 45 minutes to 1 hour.[4] The reaction can also be performed on ice, which may require a slightly longer incubation time.[4]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl to a final concentration of 20 mM).[7][9] Incubate for 15 minutes at room temperature to quench any unreacted BS2G.[4]
Quantitative Parameters for BS2G Crosslinking:
| Parameter | Recommended Range/Value | Reference |
| Reaction Buffer | Non-amine containing (e.g., PBS, HEPES) | [6] |
| pH | 7.0 - 9.0 | [1] |
| BS2G Concentration | 0.5 - 5 mM | [4] |
| Crosslinker:Protein Molar Ratio | 5:1 to 50:1 (start with 20:1) | [4][6] |
| Reaction Time | 30 - 60 minutes | [4][9] |
| Reaction Temperature | Room Temperature or 4°C | [4] |
| Quenching Agent | Tris or Ammonium Bicarbonate | [4][9] |
| Quenching Concentration | 20 - 60 mM | [4] |
II. Sample Preparation for LC-MS/MS
Following crosslinking, the protein sample must be digested into peptides for mass spectrometric analysis.
Caption: Reaction of BS2G with primary amines on proteins.
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the crosslinked protein sample, for example, by adding urea to a final concentration of 8 M.[9]
-
Reduce disulfide bonds by adding dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) and incubating.[9][10]
-
Alkylate cysteine residues by adding iodoacetamide and incubating in the dark to prevent the reformation of disulfide bonds.[9][10]
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the urea concentration (typically to < 2 M) to ensure enzyme activity.
-
Add a protease, most commonly trypsin, at a specific enzyme-to-protein ratio (e.g., 1:50 w/w).[9]
-
Incubate overnight at 37°C.[11]
-
Stop the digestion by acidification, for example, by adding formic acid.[11]
-
-
Desalting:
III. Enrichment of Crosslinked Peptides
Crosslinked peptides are often present in low abundance compared to linear (unmodified) peptides.[12] Therefore, an enrichment step is highly recommended to increase the chances of their identification.
Common Enrichment Strategies:
-
Size Exclusion Chromatography (SEC): This technique separates peptides based on their size. Since crosslinked peptides are generally larger than linear peptides, they will elute earlier.[12][13]
-
Strong Cation Exchange (SCX) Chromatography: This method separates peptides based on their charge. Crosslinked peptides typically have a higher charge state than linear peptides at low pH, allowing for their selective enrichment.[12][14]
Quantitative Parameters for Peptide Enrichment:
| Enrichment Method | Principle | Key Advantage | Reference |
| Size Exclusion (SEC) | Separation by size | Effective for large crosslinked peptides | [12][13] |
| Strong Cation Exchange (SCX) | Separation by charge | Good separation of highly charged crosslinked peptides | [12][14] |
IV. LC-MS/MS Analysis
The enriched peptide mixture is then analyzed by LC-MS/MS to identify the crosslinked peptides.
General LC-MS/MS Parameters:
-
Liquid Chromatography (LC): Use a nano-flow HPLC system with a reversed-phase column (e.g., C18). Peptides are typically separated using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.
-
Mass Spectrometry (MS): A high-resolution mass spectrometer (e.g., Orbitrap) is recommended.[12]
-
MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of the peptides.
-
MS2 Scan (Tandem MS): Select precursor ions for fragmentation (e.g., using higher-energy collisional dissociation - HCD) to obtain fragment ion spectra, which are used for peptide sequencing. It is often beneficial to set the instrument to preferentially fragment ions with higher charge states (e.g., +3 and higher), as crosslinked peptides are more likely to carry these charges.[11]
-
V. Data Analysis
Specialized software is required to analyze the complex MS/MS data and identify the crosslinked peptides.
Caption: Bioinformatic workflow for identifying crosslinked peptides.
Data Analysis Steps:
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using specialized crosslinking search software (e.g., pLink, MeroX, xQuest).[5][15] This software considers the mass of the crosslinker and the potential combinations of crosslinked peptides.
-
Scoring and Validation: The software scores the peptide-spectrum matches (PSMs) to rank the confidence of the identifications. A false discovery rate (FDR) is typically calculated to filter for high-confidence crosslinks.
-
Visualization and Interpretation: The identified crosslinks can be visualized on protein structures or interaction networks to provide insights into protein topology and binding interfaces.
Conclusion
The BS2G crosslinking workflow combined with LC-MS/MS provides a robust methodology for investigating protein-protein interactions and protein structure. The protocols and parameters outlined in this document offer a comprehensive guide for researchers to implement this powerful technique. Careful optimization of each step, from crosslinking conditions to data analysis parameters, is crucial for achieving high-quality, reliable results that can significantly advance our understanding of complex biological systems.
References
- 1. Buy this compound | 215597-83-4 [smolecule.com]
- 2. korambiotech.com [korambiotech.com]
- 3. medkoo.com [medkoo.com]
- 4. proteochem.com [proteochem.com]
- 5. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 7. fgsc.net [fgsc.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein preparation for LC-MS/MS analysis [protocols.io]
- 11. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Optimizing the enrichment of cross-linked products for mass spectrometric protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Identifying Protein Interaction Partners Using BS2G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding protein-protein interactions (PPIs) is fundamental to elucidating cellular processes and the molecular basis of diseases. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to identify interacting proteins and map their interaction interfaces. Bis(sulfosuccinimidyl) glutarate (BS2G) is a homobifunctional, amine-reactive, and water-soluble chemical crosslinker widely used for these purposes.[1][2]
BS2G contains two N-hydroxysulfosuccinimide (sulfo-NHS) esters that react efficiently with primary amines (the ε-amino group of lysine residues and the N-terminus of polypeptides) at physiological pH (7-9) to form stable amide bonds.[3][4] Its spacer arm of 7.7 angstroms makes it suitable for capturing proximal protein interactions.[2] A key feature of BS2G is its water-solubility and membrane impermeability, which allows for the specific crosslinking of cell surface proteins without disrupting the cell membrane.[1][2] This characteristic is particularly advantageous for studying interactions of membrane receptors and their extracellular partners.
These application notes provide detailed protocols for using BS2G to identify protein interaction partners in various sample types, from purified protein complexes to intact cells. The subsequent analysis of crosslinked products by mass spectrometry allows for the identification of interacting proteins and the specific residues involved in the interaction.
Data Presentation: BS2G Crosslinking Parameters
The optimal conditions for BS2G crosslinking can vary depending on the specific application and the nature of the protein sample. The following tables summarize key quantitative parameters to consider when designing your experiments.
Table 1: Recommended Starting Concentrations of BS2G
| Sample Type | Protein Concentration | Recommended BS2G Starting Concentration | Molar Excess (Crosslinker:Protein) | Reference(s) |
| Purified Protein Complexes | 1-10 µM | 0.1 - 1 mM | 20-50 fold | [5] |
| Cell Lysates | 1-5 mg/mL | 1 - 5 mM | N/A | [6] |
| Intact Cells (In vivo) | ~10^7 cells/mL | 1 - 3 mM | N/A | [7] |
Table 2: Reaction Conditions for BS2G Crosslinking
| Parameter | Recommended Range | Notes | Reference(s) |
| Reaction Time | 30 - 60 minutes | Shorter times may be sufficient for highly reactive proteins or to minimize non-specific crosslinking. Optimization is recommended. | [2][8] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reactions are slower at 4°C, which can be beneficial for controlling the extent of crosslinking. | [2] |
| pH | 7.2 - 8.5 | Reaction efficiency is optimal in this range. Buffers should be amine-free (e.g., PBS, HEPES). | [3] |
| Quenching Reagent | Tris-HCl or Glycine | 20 - 50 mM final concentration | [2] |
| Quenching Time | 15 - 30 minutes | [2] |
Experimental Protocols
Protocol 1: In Vitro Crosslinking of Purified Protein Complexes
This protocol is suitable for confirming and mapping the interaction between purified proteins.
Materials:
-
Purified protein complex in an amine-free buffer (e.g., PBS, HEPES)
-
BS2G crosslinker
-
Amine-free reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8)
-
Quenching buffer (1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer and associated reagents
Procedure:
-
Sample Preparation: Prepare the purified protein complex at a concentration of 1-10 µM in an amine-free buffer.
-
Crosslinking Reaction:
-
Freshly prepare a 10 mM stock solution of BS2G in the reaction buffer.
-
Add BS2G to the protein sample to a final concentration of 0.1 - 1 mM (a 20-50 fold molar excess).
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Analysis by SDS-PAGE:
-
Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.
-
Run a non-crosslinked control in parallel for comparison.
-
-
Sample Preparation for Mass Spectrometry:
-
Mass Spectrometry Analysis:
-
Analyze the extracted peptides by LC-MS/MS.
-
Use specialized software to identify the crosslinked peptides and the interacting proteins.
-
Protocol 2: Crosslinking in Cell Lysates
This protocol is used to identify protein interactions in a more complex cellular environment.
Materials:
-
Cultured cells
-
Lysis buffer (amine-free, e.g., RIPA buffer without Tris)
-
This compound
-
Quenching buffer (1 M Tris-HCl, pH 7.5)
-
Immunoprecipitation reagents (antibodies, beads)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer and associated reagents
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in an appropriate amine-free lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Crosslinking Reaction:
-
Determine the protein concentration of the lysate.
-
Add freshly prepared BS2G to the lysate to a final concentration of 1-5 mM.
-
Incubate for 30-60 minutes at 4°C with gentle rotation.
-
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Immunoprecipitation (Optional): To enrich for a specific protein and its interactors, perform immunoprecipitation using an antibody against the protein of interest.
-
Analysis by SDS-PAGE and Mass Spectrometry:
-
Analyze the crosslinked lysate (or the immunoprecipitated sample) by SDS-PAGE.
-
Prepare the sample for mass spectrometry as described in Protocol 1.
-
Protocol 3: In Vivo Crosslinking of Cell Surface Proteins
This protocol is designed to capture interactions of membrane proteins in their native cellular context.
Materials:
-
Cultured cells in suspension or adherent
-
Amine-free buffer (e.g., PBS)
-
This compound
-
Quenching buffer (1 M Tris-HCl, pH 7.5)
-
Cell lysis buffer
-
SDS-PAGE reagents and equipment
-
Mass spectrometer and associated reagents
Procedure:
-
Cell Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend or cover the cells with ice-cold PBS.
-
-
Crosslinking Reaction:
-
Add freshly prepared BS2G to the cell suspension to a final concentration of 1-3 mM.
-
Incubate for 30 minutes on ice.
-
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes on ice.
-
Cell Lysis and Analysis:
-
Wash the cells with PBS to remove excess quenching buffer.
-
Lyse the cells and proceed with immunoprecipitation (optional) and SDS-PAGE analysis as described in Protocol 2.
-
Prepare the sample for mass spectrometry analysis.
-
Mandatory Visualizations
Caption: General experimental workflow for identifying protein-protein interactions using BS2G.
Caption: Reaction of BS2G with primary amines on two interacting proteins.
Caption: Simplified diagram of the initial steps of the EGFR signaling pathway.
Case Study: Investigating the EGFR-Grb2 Interaction
The Epidermal Growth factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Upon binding its ligand, EGF, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins like Grb2.[11] The recruitment of Grb2 is a critical step in activating downstream signaling pathways.
A study investigating the EGFR interactome in A431 cells utilized affinity purification coupled with high-resolution mass spectrometry to identify EGFR binding partners.[12] Among the identified interactors was Grb2, confirming its well-established role in EGFR signaling. While this particular study did not use BS2G, the principles of identifying interaction partners are similar.
To specifically study the direct interaction between EGFR and Grb2 using BS2G, one could perform an in vivo crosslinking experiment on cells stimulated with EGF, followed by immunoprecipitation of EGFR and mass spectrometry analysis of the crosslinked products. The identification of peptides corresponding to both EGFR and Grb2 linked by BS2G would provide direct evidence of their close proximity and interaction within the cellular context. Quantitative mass spectrometry could further be employed to compare the extent of EGFR-Grb2 crosslinking in stimulated versus unstimulated cells, providing insights into the dynamics of this interaction.[13]
References
- 1. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. proteochem.com [proteochem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical cross-linking to study protein self-assembly in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iscrm.uw.edu [iscrm.uw.edu]
- 8. researchgate.net [researchgate.net]
- 9. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 10. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | GRB2 events in EGFR signaling [reactome.org]
- 12. Characterization of the EGFR interactome reveals associated protein complex networks and intracellular receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low BS2G Crosslinking Efficiency
Welcome to the technical support center for troubleshooting low crosslinking efficiency with BS2G (Bis[sulfosuccinimidyl] glutarate). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during protein-protein interaction studies using BS2G.
Frequently Asked Questions (FAQs)
Q1: What is BS2G and how does it work?
BS2G is a homobifunctional, water-soluble, and amine-reactive crosslinker. Its full chemical name is Bis(sulfosuccinimidyl) glutarate. It contains two N-hydroxysuccinimide (NHS) esters at each end of a 7.7 Å spacer arm.[1] These NHS esters react with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2] Because it is water-soluble and membrane-impermeant, BS2G is ideal for crosslinking proteins on the cell surface or in aqueous solutions.
Q2: What are the primary causes of low BS2G crosslinking efficiency?
Low crosslinking efficiency is a common issue that can stem from several factors:
-
Suboptimal pH: The reaction is highly pH-dependent.
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines will compete with the target protein for reaction with the crosslinker.
-
Hydrolysis of BS2G: BS2G is moisture-sensitive and can rapidly hydrolyze in aqueous solutions, rendering it inactive.
-
Inappropriate BS2G Concentration: Both too low and too high concentrations of the crosslinker can lead to poor results.
-
Low Protein Concentration: Dilute protein solutions can favor the hydrolysis of BS2G over the crosslinking reaction.
-
Suboptimal Temperature and Incubation Time: Reaction kinetics are influenced by both temperature and time.
-
Ineffective Quenching: Improper quenching can lead to continued, non-specific crosslinking.
Q3: What is the optimal pH for BS2G crosslinking reactions?
The optimal pH range for NHS ester crosslinking is typically between 7.2 and 8.5.[3] This is a compromise between two competing factors: the reactivity of the primary amines on the protein and the hydrolysis of the NHS ester. At lower pH, primary amines are protonated and less nucleophilic, slowing down the reaction. At higher pH, the rate of hydrolysis of the NHS ester increases significantly, reducing the amount of active crosslinker available to react with the protein.[3]
Q4: Which buffers should I use for BS2G crosslinking?
It is crucial to use a buffer that is free of primary amines. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.[4] Buffers containing Tris or glycine should be avoided during the crosslinking reaction as they will quench the NHS esters.[5]
Q5: How should I prepare and handle BS2G?
BS2G is moisture-sensitive and should be stored at -20°C in a desiccated environment.[1] Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation.[1] The BS2G solution should be prepared immediately before use and any unused solution should be discarded.[5]
Troubleshooting Guide
Problem: No or very low crosslinking observed on SDS-PAGE.
This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low BS2G crosslinking efficiency.
| Potential Cause | Recommended Solution |
| Incorrect Buffer Composition | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine). Use buffers such as PBS, HEPES, or borate. If necessary, perform a buffer exchange of your protein sample before adding BS2G.[4] |
| Suboptimal pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[3] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. |
| Hydrolyzed BS2G | BS2G is moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the BS2G solution immediately before use and discard any unused portion.[1][5] |
| Low Protein Concentration | The crosslinking reaction is concentration-dependent. If the protein concentration is too low, the competing hydrolysis reaction will dominate. Aim for a protein concentration of at least 1-2 mg/mL.[4] |
| Suboptimal BS2G:Protein Molar Ratio | The optimal molar ratio of BS2G to protein needs to be determined empirically. A starting point is a 20- to 50-fold molar excess of BS2G to protein.[1] Too little crosslinker will result in low yield, while too much can lead to protein aggregation and precipitation. |
| Inappropriate Temperature or Incubation Time | A common starting point is to incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[1] Longer incubation times may be necessary at lower temperatures. |
Quantitative Data on Factors Affecting Crosslinking Efficiency
The efficiency of NHS-ester crosslinkers like BS2G is significantly influenced by pH, temperature, and crosslinker concentration. The following tables provide an overview of these effects based on studies of similar crosslinkers.
Table 1: Effect of pH on the Efficiency of NHS-Ester Crosslinking
| pH | Relative Number of Identified Crosslinks (%) | Rationale |
| 4.0 | ~10% | Primary amines are mostly protonated and non-nucleophilic. |
| 5.0 | ~50% | A significant portion of primary amines are still protonated, but the reaction proceeds.[6] |
| 6.0 | ~75% | The concentration of deprotonated primary amines increases, leading to better efficiency. |
| 7.5 | 100% | A good balance between amine reactivity and NHS-ester stability.[6] |
| 8.5 | ~90% | While amine reactivity is high, the rate of NHS-ester hydrolysis also increases, slightly reducing the yield.[3] |
Data adapted from a study on the pH dependency of DSS, a similar NHS-ester crosslinker.[6]
Table 2: Effect of Temperature and Incubation Time on Crosslinking Efficiency
| Temperature | Incubation Time | Expected Outcome |
| 4°C | 2 hours | Slower reaction rate, but reduced hydrolysis of BS2G. May require longer incubation times. |
| Room Temperature (~22°C) | 30-60 minutes | Faster reaction rate, but increased rate of hydrolysis. A good starting point for many applications.[1] |
| 37°C | 30 minutes | Very fast reaction rate, but also a significantly increased rate of hydrolysis. May be suitable for some applications but requires careful optimization. |
Table 3: Effect of BS2G:Protein Molar Ratio on Crosslinking
| BS2G:Protein Molar Ratio | Expected Outcome |
| 5:1 | Low crosslinking efficiency. |
| 20:1 | A good starting point for optimization.[1] |
| 50:1 | Higher crosslinking efficiency, but increased risk of intramolecular crosslinking and aggregation.[4] |
| >100:1 | High risk of protein precipitation and non-specific crosslinking. |
Experimental Protocols
Protocol 1: General BS2G Crosslinking
-
Prepare Protein Sample: Ensure your protein is in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL.
-
Prepare BS2G Solution: Allow the BS2G vial to equilibrate to room temperature. Immediately before use, dissolve the required amount of BS2G in the reaction buffer to a stock concentration of 50 mM.[1]
-
Crosslinking Reaction: Add the BS2G stock solution to your protein sample to achieve the desired final concentration (typically 0.5-5 mM, corresponding to a 20-50 fold molar excess).[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1]
-
Analysis: Analyze the crosslinked products by SDS-PAGE, followed by Coomassie blue or silver staining. The formation of higher molecular weight bands indicates successful crosslinking. For more detailed analysis, the sample can be desalted and analyzed by mass spectrometry.
Protocol 2: Optimization of BS2G Concentration
-
Set up Reactions: Prepare a series of reactions with a constant protein concentration and varying molar ratios of BS2G to protein (e.g., 0:1, 5:1, 10:1, 20:1, 50:1, 100:1).
-
Follow General Protocol: Perform the crosslinking, incubation, and quenching steps as described in Protocol 1 for each reaction.
-
Analyze Results: Run all samples on an SDS-PAGE gel.
-
Quantify Crosslinking: Use densitometry software to quantify the intensity of the monomer band and the higher molecular weight crosslinked bands in each lane.[7][8][9][10]
-
Determine Optimal Ratio: The optimal BS2G concentration is the one that gives a good yield of the desired crosslinked product without causing excessive aggregation or loss of the monomer band.
Case Study: Investigating Protein-Protein Interactions in the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth, proliferation, and differentiation. Upon ligand binding, EGFR dimerizes, leading to the activation of its intracellular kinase domain and the recruitment of adaptor proteins, which in turn activate downstream signaling cascades like the MAPK pathway.[11][12]
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to MAPK activation.
BS2G can be used to study protein-protein interactions within this pathway. For example, to confirm the dimerization of EGFR upon EGF stimulation, cells could be treated with EGF, followed by crosslinking with BS2G. The cell lysate could then be analyzed by western blot with an anti-EGFR antibody. An increase in a higher molecular weight band corresponding to the EGFR dimer would confirm the interaction. Similarly, the interaction between GRB2 and SOS1 could be investigated by immunoprecipitating one of the proteins and then using BS2G to crosslink the interacting partner.
References
- 1. proteochem.com [proteochem.com]
- 2. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 8. Using SDS-PAGE and Scanning Laser Densitometry to Measure Yield and Degradation of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. Protein quantification in SDS‑PAGE gels by densitometry using ImageJ/Fiji (with BSA normalization) [protocols.io]
- 10. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent progress in protein-protein interaction study for EGFR-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce non-specific binding with BS2G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in experiments utilizing the BS2G crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is BS2G and how does it work?
BS2G, or Bis(sulfosuccinimidyl) glutarate, is a water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1][2] It is used to covalently link proteins or other molecules that have primary amines (-NH2). The NHS esters at both ends of the BS2G molecule react with the primary amines found on lysine residues and the N-termini of proteins to form stable amide bonds.[2][3] This reaction is most efficient at a pH range of 7.2 to 8.5.[4] Due to its water-solubility and the presence of sulfo-NHS groups, BS2G is membrane-impermeable, making it ideal for crosslinking proteins on the cell surface.[2]
Q2: What are the primary causes of non-specific binding in BS2G crosslinking experiments?
Non-specific binding in BS2G crosslinking experiments can arise from several sources:
-
Hydrophobic Interactions: Proteins can non-specifically adhere to surfaces or other proteins due to hydrophobic interactions.
-
Ionic Interactions: Charged regions on proteins can interact non-specifically with oppositely charged surfaces or molecules.
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High Crosslinker Concentration: An excessive concentration of BS2G can lead to random, non-specific crosslinking of proteins that are in close proximity but do not have a specific biological interaction.[4]
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Inadequate Quenching: Failure to effectively quench the crosslinking reaction can result in the continued reaction of BS2G with non-target molecules.
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Contaminants in Protein Sample: The presence of other proteins or molecules in your sample can lead to unintended crosslinking.
Q3: Can the buffer composition affect non-specific binding?
Yes, the buffer composition is critical. Amine-containing buffers, such as Tris (TBS), should be avoided as they will compete with the target proteins for reaction with the this compound, reducing the efficiency of your intended crosslinking and potentially increasing background.[5] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and borate buffers at a pH between 7.2 and 8.5.[3][4][6]
Troubleshooting Guides
Issue: High Background or Multiple Non-Specific Bands on Gel
High background or the presence of unexpected bands on a gel after crosslinking are common indicators of non-specific binding. The following troubleshooting workflow can help identify and resolve the issue.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing BS2G to Protein Molar Ratio
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during protein crosslinking experiments using BS2G (Bis[Sulfosuccinimidyl] glutarate).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting BS2G to protein molar ratio?
A1: The optimal molar ratio of BS2G to protein is crucial for successful crosslinking and must often be determined empirically for each specific system.[1] A common starting point is a 10- to 50-fold molar excess of the crosslinker over the protein.[2] For amine-reactive labeling, starting with ratios of 10:1 to 40:1 (linker:protein) is a common practice.[1] However, the ideal ratio depends on factors such as protein concentration and the number of available primary amines.[3]
Q2: How does protein concentration affect the recommended molar ratio?
A2: The concentration of the protein solution directly influences the optimal molar excess of the crosslinker. Higher protein concentrations generally require a lower molar excess of the crosslinker to achieve effective crosslinking.
Q3: What are the consequences of a suboptimal BS2G to protein molar ratio?
A3: A suboptimal molar ratio can lead to several issues. Too low a ratio may result in low or no crosslinking, while an excessively high ratio can cause extensive modification, leading to protein aggregation and precipitation.[3] Over-conjugation can also lead to loss of biological activity and altered pharmacokinetic properties.[1]
Q4: What buffer systems are compatible with BS2G crosslinking?
A4: It is critical to use amine-free buffers, as primary amines will compete with the protein's amine groups for reaction with the BS2G.[3][4] Suitable buffers include phosphate-buffered saline (PBS) or HEPES.[3] The optimal pH for amine-reactive crosslinkers like BS2G is generally between 7.0 and 8.5.[3]
Q5: How can I quench the crosslinking reaction?
A5: To stop the crosslinking reaction, a quenching agent that contains primary amines is added to react with the excess, unreacted BS2G. Common quenching agents include Tris or glycine.[4] For example, adding 25 mM to 60 mM Tris and allowing it to react for 10-15 minutes at room temperature can effectively quench the reaction.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Crosslinking | Suboptimal Molar Ratio: The molar ratio of BS2G to protein may be too low. | Systematically increase the BS2G to protein molar ratio in trial experiments.[1] |
| Inactive Reagent: The BS2G may have hydrolyzed due to improper storage or handling. | Use a fresh stock of BS2G. Ensure it is stored correctly and protected from moisture.[6] | |
| Interfering Buffer Components: The reaction buffer may contain primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer such as PBS or HEPES.[2][3] | |
| Protein Aggregation/Precipitation | Excessive Crosslinking: The molar ratio of BS2G to protein is too high. | Systematically decrease the molar ratio of BS2G in your experiments.[1] A titration experiment is recommended to find the optimal concentration.[3] |
| High Protein Concentration: The protein concentration may be too high, promoting intermolecular crosslinking. | Reduce the protein concentration in the reaction.[3] | |
| Hydrophobicity of Crosslinker: The introduction of the crosslinker can increase the hydrophobicity of the protein surface. | Use a more hydrophilic crosslinker if possible, or optimize the reaction conditions to minimize exposure time. | |
| High Molecular Weight Smearing on Gel | Over-crosslinking: Excessive crosslinking can lead to the formation of large, heterogeneous protein complexes. | Reduce the BS2G to protein molar ratio and/or decrease the reaction time.[7] |
| Inconsistent Results | Variable Reaction Conditions: Lack of precise control over reaction parameters. | Ensure accurate and consistent control over temperature, pH, and reaction time for all experiments.[1] |
Experimental Protocols
General BS2G Crosslinking Protocol
This protocol provides a general procedure for crosslinking a protein with BS2G.
-
Protein Preparation:
-
BS2G Preparation:
-
Crosslinking Reaction:
-
Add the desired volume of the BS2G stock solution to the protein solution to achieve the target molar ratio.
-
Gently mix the reaction.
-
Incubate at room temperature for 30-60 minutes or on ice for a slightly longer duration.[5]
-
-
Quenching:
-
Analysis:
-
Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry to determine the efficiency of the crosslinking.[10]
-
Protocol for Optimizing BS2G to Protein Molar Ratio
This protocol describes a systematic approach to determine the optimal molar ratio of BS2G to protein.
-
Experimental Setup:
-
Prepare a series of reaction tubes, each containing the same amount of protein at a constant concentration.
-
Prepare a stock solution of BS2G.
-
-
Titration of BS2G:
-
Add varying amounts of the BS2G stock solution to each tube to create a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1, 80:1).[3]
-
-
Reaction and Quenching:
-
Incubate all reactions under the same conditions (temperature and time).
-
Quench all reactions simultaneously using a quenching buffer.
-
-
Analysis by SDS-PAGE:
-
Analyze the results from each molar ratio by SDS-PAGE.
-
Observe the formation of higher molecular weight bands corresponding to crosslinked species and monitor for the appearance of high molecular weight aggregates or precipitation.
-
-
Determination of Optimal Ratio:
-
The optimal molar ratio is the lowest concentration of BS2G that produces the desired crosslinked product without causing significant aggregation or precipitation.[3]
-
Data Presentation
Table 1: Recommended Starting Molar Ratios of BS2G to Protein
| Protein Concentration | Recommended Molar Excess (Crosslinker:Protein) |
| 5–10 mg/mL | 5x to 10x |
| 1–4 mg/mL | 20x |
| < 1 mg/mL | 40x to 80x |
(Data summarized from Thermo Scientific SMCC and Sulfo-SMCC User Guide)[3]
Table 2: General Reaction Parameters for BS2G Crosslinking
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | PBS, HEPES, or other amine-free buffers | Avoid buffers containing Tris or glycine.[3][4] |
| Reaction pH | 7.0 - 8.5 | Optimal for amine-reactive NHS esters.[3] |
| Reaction Temperature | Room Temperature or 4°C | Reactions are slightly slower at 4°C.[5] |
| Reaction Time | 30 - 60 minutes | Can be optimized based on experimental needs.[5] |
| Quenching Agent | 20-100 mM Tris or Glycine | Added to stop the reaction.[9] |
Visualizations
Caption: Workflow for optimizing the BS2G to protein molar ratio.
Caption: Simplified reaction mechanism of BS2G with protein primary amines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. proteochem.com [proteochem.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
Technical Support Center: BS³ and BS²G Crosslinker Hydrolysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the hydrolysis of BS³ (Bis(sulfosuccinimidyl) suberate) and BS²G (Bis[sulfosuccinimidyl] glutarate) crosslinkers. While BS³ is more commonly referenced, these principles apply to both due to their shared amine-reactive N-hydroxysuccinimide (NHS) ester chemistry.
Frequently Asked Questions (FAQs)
Q1: What are BS³ and BS²G, and how do they work?
BS³ and BS²G are homobifunctional, water-soluble crosslinkers.[1] They contain two identical N-hydroxysuccinimide (NHS) ester reactive groups that covalently bind to primary amines (-NH₂) found on lysine residues and the N-terminus of proteins.[2] This reaction forms a stable, covalent amide bond, effectively linking two protein molecules.[3] Because they are charged, they are membrane-impermeable, making them ideal for crosslinking proteins on the cell surface.[1][4] The primary difference between them is the length of their spacer arms: BS³ has an 11.4 Å spacer, while BS²G has a shorter 7.7 Å spacer.[5][6]
Q2: What is the primary cause of failure in BS³ and BS²G crosslinking experiments?
The primary cause of failure is the hydrolysis of the NHS ester functional groups. In an aqueous environment, water molecules can attack the NHS ester, cleaving it and leaving a non-reactive carboxyl group. This competing hydrolysis reaction inactivates the crosslinker, preventing it from forming the desired amide bonds with the target proteins.[2][3]
Q3: How does pH affect the stability of BS³ and BS²G?
The stability of the NHS ester is highly pH-dependent. The rate of hydrolysis increases significantly as the pH becomes more alkaline.[7] While the crosslinking reaction with amines is also more efficient at a slightly alkaline pH (7-9), a balance must be struck to avoid rapid inactivation of the reagent.[2][7] At a pH below 7, the crosslinking reaction is slower because a larger fraction of primary amines are protonated and thus unreactive.[8]
Q4: What are the optimal buffer conditions for preventing hydrolysis?
To minimize hydrolysis while ensuring an efficient crosslinking reaction, the following buffer conditions are recommended:
-
Amine-Free Buffer : Crucially, the reaction buffer must not contain primary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine will compete with the target protein for reaction with the crosslinker, drastically reducing the yield.
-
Recommended Buffers : Use phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers.
-
Optimal pH Range : The reaction should be performed at a pH between 7.0 and 8.5.[7] This range offers the best compromise between amine reactivity and NHS ester stability.
Q5: Can I prepare and store stock solutions of BS³ or BS²G?
No, you should not store aqueous stock solutions. The NHS-ester moiety readily hydrolyzes in water, so aqueous solutions must be prepared immediately before use and any unused portion should be discarded.[3] For longer-term storage, the crosslinker should be kept as a dry powder, protected from moisture at -20°C.[5] If a stock solution is necessary, it can be prepared in an anhydrous organic solvent like DMSO or DMF and stored at -20°C, though fresh preparation is always recommended.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crosslinking Yield | 1. Hydrolyzed Crosslinker: The reagent was inactivated by moisture during storage or after reconstitution. 2. Wrong Buffer: The reaction buffer contained primary amines (e.g., Tris, glycine) that quenched the reaction. 3. Incorrect pH: The pH was too low (<7.0), reducing the reactivity of primary amines.[8] 4. Insufficient Crosslinker: The molar excess of the crosslinker over the protein was too low. | 1. Always equilibrate the vial to room temperature before opening to prevent condensation.[3] Prepare aqueous solutions immediately before use.[3] 2. Switch to a non-amine buffer like PBS, HEPES, or Borate at pH 7.2-8.0. 3. Increase the buffer pH to between 7.2 and 8.0 for optimal amine reactivity.[2] 4. Increase the molar excess of the crosslinker. For protein concentrations <5 mg/mL, a 20- to 50-fold molar excess is often recommended.[2] |
| Protein Precipitation or Aggregation | 1. Over-crosslinking: Using too high a concentration of the crosslinker can lead to the formation of large, insoluble aggregates. 2. Solubility Change: Extensive modification of lysine residues can alter the protein's net charge and isoelectric point (pI), leading to reduced solubility. | 1. Perform a titration experiment to find the optimal crosslinker concentration. Start with a lower molar excess (e.g., 10-fold) and increase incrementally. 2. Reduce the crosslinker concentration or reaction time. If the problem persists, consider a crosslinker with a different spacer arm length or reactive group. |
| Smearing on SDS-PAGE Gel | 1. Heterogeneous Products: A high concentration of crosslinker can result in a wide range of crosslinked species with varying molecular weights, appearing as a smear. 2. Intra-molecular Crosslinking: Crosslinking within a single protein molecule can lead to altered conformation and mobility. | 1. Optimize the crosslinker-to-protein molar ratio by performing a titration. Reducing the concentration can lead to tighter, more defined bands. 2. While difficult to prevent entirely, optimizing the protein concentration and crosslinker ratio can favor inter-molecular (between proteins) over intra-molecular crosslinking. |
Quantitative Data: NHS Ester Hydrolysis
The stability of BS³ and BS²G is dictated by the hydrolysis of their NHS esters. The half-life of the ester is highly dependent on pH and temperature, decreasing rapidly as the pH increases.
| pH | Temperature | Approximate Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[7] |
| 7.0 | 25°C | ~ 1 hour (estimated) |
| 8.0 | 4°C | ~ 40 - 60 minutes (estimated) |
| 8.6 | 4°C | 10 minutes[7] |
| 9.0 | 25°C | < 10 minutes |
Note: These values are compiled from various sources and should be used as a guideline. The exact half-life can vary based on buffer composition.
Visual Guides and Workflows
Reaction Pathways
The desired crosslinking reaction competes with the hydrolysis side reaction. Optimizing conditions to favor the amine reaction is critical for success.
Experimental Workflow
Following a structured workflow minimizes the risk of reagent hydrolysis and experimental failure.
Detailed Experimental Protocol
This protocol provides a general guideline for crosslinking two proteins (Protein A and Protein B) using BS³. Modifications may be required for specific applications.
Materials:
-
Purified Protein A and Protein B
-
BS³ Crosslinker (stored desiccated at -20°C)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), 20 mM HEPES, or 50 mM Borate, pH 7.5 (ensure it is amine-free).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Reaction tubes.
Procedure:
-
Prepare Protein Sample:
-
Prepare a solution containing Protein A and Protein B in the amine-free Reaction Buffer. The optimal protein concentration must be determined empirically but is often in the 0.1 - 5 mg/mL range.
-
Ensure the buffer has been exchanged to remove any amine-containing substances from previous purification steps.
-
-
Prepare BS³ Solution (Perform this step immediately before use):
-
Allow the vial of BS³ powder to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.[3]
-
Weigh the required amount of BS³ and dissolve it in the Reaction Buffer to a desired stock concentration (e.g., 10-25 mM). Vortex gently to dissolve. Do not store this solution.
-
-
Crosslinking Reaction:
-
Add the freshly prepared BS³ solution to the protein sample. The final concentration typically ranges from 0.25 to 5 mM, representing a 10- to 50-fold molar excess of crosslinker over protein.[2]
-
Mix gently by pipetting. Avoid vigorous vortexing, which could denature the proteins.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[2] Longer incubation at a lower temperature can help control the reaction rate and minimize hydrolysis.
-
-
Quench the Reaction:
-
Analysis:
-
The crosslinked sample is now ready for analysis. Common methods include:
-
SDS-PAGE: To visualize the formation of higher molecular weight complexes.
-
Western Blotting: To identify the specific proteins within the crosslinked complexes.
-
Mass Spectrometry (MS): To identify the precise crosslinked residues and interaction sites.
-
-
If necessary, unreacted crosslinker can be removed by dialysis or using a desalting column.[5]
-
References
- 1. covachem.com [covachem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. n-hydroxysuccinimide ester functionalized: Topics by Science.gov [science.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: BS2G Crosslinking Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background in BS2G (Bis[sulfosuccinimidyl] glutarate) crosslinking experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
High background in BS2G crosslinking experiments can obscure results and lead to misinterpretation of protein-protein interaction data. The following section addresses common causes of high background and provides systematic troubleshooting strategies.
Q1: What are the most common causes of high background in BS2G crosslinking experiments?
High background can stem from several factors, often related to non-specific binding of the crosslinker or subsequent detection reagents. The most common culprits include:
-
Suboptimal BS2G Concentration: Using a concentration of BS2G that is too high can lead to random, non-specific crosslinking of proteins that are not true interaction partners.[1][2][3]
-
Inappropriate Buffer Composition: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with the target proteins for reaction with the BS2G, reducing crosslinking efficiency and potentially leading to side reactions that contribute to background.[4]
-
Inefficient Quenching: Failure to effectively quench the crosslinking reaction allows BS2G to continue reacting non-specifically, leading to a higher background signal.
-
Protein Aggregation: Over-crosslinking can cause proteins to aggregate, which can be interpreted as high background in subsequent analyses.[5][6]
-
Hydrolysis of BS2G: BS2G is susceptible to hydrolysis in aqueous solutions. While the hydrolysis products are generally not reactive, a high rate of hydrolysis can lead to a lower effective concentration of the crosslinker, tempting users to increase the initial concentration, which can in turn lead to higher background.[7][8]
-
Contamination: Contamination of samples with extraneous proteins or other nucleophiles can lead to non-specific crosslinking and high background.
Q2: How can I optimize the BS2G concentration to minimize background?
Optimizing the BS2G concentration is a critical step in reducing non-specific crosslinking. A good starting point is to perform a titration experiment.
-
Recommendation: Start with a 20-fold molar excess of BS2G to your protein of interest and test a range of concentrations from 0.5 mM to 5 mM.[4]
-
Evaluation: Analyze the results by SDS-PAGE and Western blot. The optimal concentration should show a clear shift in the band of your protein of interest, indicating successful crosslinking, without a significant increase in high molecular weight smears, which are indicative of non-specific crosslinking and aggregation.
Q3: My background is still high even after optimizing the BS2G concentration. What else can I do?
If optimizing the crosslinker concentration alone is not sufficient, consider the following factors:
-
Buffer System: Ensure your reaction buffer is free of primary amines. Recommended buffers include HEPES, PBS, or sodium phosphate at a pH of 7.0-9.0.[9]
-
Quenching Efficiency: After the crosslinking reaction, add a quenching solution containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 25-60 mM.[4] Incubate for 10-15 minutes at room temperature to ensure all unreacted BS2G is neutralized.[4]
-
Washing Steps: If you are performing a downstream application such as an immunoprecipitation, ensure that your wash steps are stringent enough to remove non-specifically bound proteins. Increasing the number or duration of washes can help.
-
Protein Purity and Concentration: Ensure that your protein sample is of high purity. Contaminating proteins can be non-specifically crosslinked. Also, very high protein concentrations can increase the likelihood of random collisions and non-specific crosslinking.[9] Consider optimizing the protein concentration in your experiment.
Q4: Can the temperature and incubation time of the crosslinking reaction affect the background?
Yes, both temperature and incubation time can influence the outcome of your BS2G crosslinking experiment.
-
Temperature: BS2G crosslinking is typically performed at room temperature.[4] Lowering the temperature (e.g., performing the reaction on ice) will slow down the reaction rate, which may require a longer incubation time.[4] Higher temperatures can increase the rate of both the crosslinking reaction and the competing hydrolysis of BS2G.[10][11][12][13][14] It is important to maintain a consistent temperature for reproducible results.
-
Incubation Time: A typical incubation time for BS2G crosslinking is 45-60 minutes.[4] Shorter incubation times may not allow for sufficient crosslinking, while longer times can increase the chance of non-specific reactions and protein aggregation. It is advisable to optimize the incubation time for your specific protein system.
Quantitative Data Summary
The following table summarizes key quantitative parameters for BS2G crosslinking experiments to help researchers optimize their protocols and minimize background.
| Parameter | Recommended Range | Notes |
| BS2G Concentration | 0.5 - 5 mM | Titration is recommended to find the optimal concentration for your specific protein system. |
| Molar Excess of BS2G to Protein | 20-fold | This is a common starting point for optimization. |
| Reaction Buffer pH | 7.0 - 9.0 | Must be free of primary amines (e.g., Tris, glycine). HEPES, PBS, and sodium phosphate are suitable.[9] |
| Reaction Temperature | Room Temperature (20-25°C) or on ice (4°C) | Lower temperatures will slow the reaction rate, potentially requiring longer incubation times.[4] |
| Reaction Time | 45 - 60 minutes | Optimization may be necessary. Longer times can increase non-specific crosslinking.[4] |
| Quenching Agent Concentration | 25 - 60 mM | Tris or glycine are commonly used. |
| Quenching Time | 10 - 15 minutes | Ensure complete inactivation of the crosslinker.[4] |
Experimental Protocols
Detailed Protocol for BS2G Crosslinking of a Protein Complex
This protocol provides a detailed methodology for crosslinking a purified protein complex with BS2G for subsequent analysis by SDS-PAGE and mass spectrometry.
Materials:
-
BS2G Crosslinker
-
Protein complex of interest in a suitable buffer (e.g., HEPES, PBS)
-
Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous Dimethyl sulfoxide (DMSO) - if BS2G is not readily soluble in the reaction buffer
-
SDS-PAGE loading buffer
-
Coomassie stain or Western blot reagents
Procedure:
-
Prepare Protein Sample:
-
Ensure the protein complex is in a buffer free of primary amines. If necessary, buffer exchange your sample into the Reaction Buffer.
-
Adjust the protein concentration to the desired level (e.g., 1 mg/mL).
-
-
Prepare BS2G Solution:
-
Allow the vial of BS2G to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a 50 mM stock solution of BS2G by dissolving it in the Reaction Buffer. If solubility is an issue, a stock solution can be prepared in anhydrous DMSO.
-
-
Crosslinking Reaction:
-
Add the appropriate volume of the 50 mM BS2G stock solution to the protein sample to achieve the desired final concentration (e.g., for a 1 mM final concentration in a 100 µL reaction, add 2 µL of the 50 mM stock).
-
Gently mix the reaction and incubate at room temperature for 45-60 minutes.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM (e.g., add 5 µL of 1 M Tris-HCl to the 100 µL reaction).
-
Incubate for 15 minutes at room temperature to stop the crosslinking reaction.
-
-
Analyze the Results:
-
Add SDS-PAGE loading buffer to the quenched reaction mixture.
-
Boil the samples for 5-10 minutes.
-
Analyze the crosslinked products by SDS-PAGE followed by Coomassie staining or Western blotting. Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to the crosslinked complex.
-
Visualizations
References
- 1. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of crosslinker concentration on characteristics of superporous hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. proteochem.com [proteochem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 10. researchgate.net [researchgate.net]
- 11. Effects of different crosslinking conditions on the chemical-physical properties of a novel bio-inspired composite scaffold stabilised with 1,4-butanediol diglycidyl ether (BDDGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Crosslinking Temperature on the Insulation Performance of XLPE Secondary Crosslinking Insulation Interface Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of crosslinking rate on the glass transition temperature of polyimide cross-linked silica aerogels: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Improving BS2G Crosslinked Peptide Yield
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to enhance the yield and success of peptide and protein crosslinking experiments using Bis(sulfosuccinimidyl) glutarate (BS2G).
Frequently Asked Questions (FAQs)
Q1: What is BS2G and how does it work?
BS2G (Bis[sulfosuccinimidyl] glutarate) is a water-soluble, homobifunctional crosslinking reagent.[1] It contains two sulfo-N-hydroxysuccinimide (sulfo-NHS) esters that react specifically with primary amines (–NH₂), such as the side chain of lysine residues or the N-terminus of a polypeptide, to form stable amide bonds.[2][3][4] Its water-solubility makes it ideal for use in aqueous solutions without organic solvents, and its charged nature prevents it from permeating cell membranes, allowing for selective crosslinking of cell surface proteins.[1][2][3] The glutarate backbone provides a spacer arm of approximately 7.7 to 8.3 Å.[2][5]
Q2: Why is my crosslinking yield low?
Low crosslinking yield is a common issue that can stem from several factors:
-
Hydrolysis of BS2G: The sulfo-NHS esters on BS2G are moisture-sensitive and can hydrolyze in aqueous solutions, rendering the crosslinker inactive.[6][7] This competing reaction is more pronounced at higher pH and in dilute protein solutions.[7]
-
Incompatible Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target peptides for reaction with BS2G, significantly reducing the yield.[3][6][8][9]
-
Suboptimal pH: The reaction between NHS esters and primary amines is most efficient at a pH range of 7 to 9.[2][3][4] Deviations from this range can slow the desired reaction or accelerate hydrolysis.
-
Incorrect Molar Ratio: An insufficient molar excess of the crosslinker over the protein/peptide can lead to incomplete crosslinking.[6] Conversely, an excessively high ratio can lead to unwanted polymerization and precipitation.
-
Low Protein Concentration: In dilute protein solutions, the rate of BS2G hydrolysis can be faster than the crosslinking reaction.[7][9]
-
Lack of Accessible Primary Amines: The target proteins may not have lysine residues or N-termini that are spatially close enough for the 7.7 Å spacer arm of BS2G to bridge.[6]
Q3: What are the optimal reaction conditions for BS2G?
Optimizing reaction conditions is critical for maximizing yield. Key parameters include the buffer system, pH, molar ratio of crosslinker to peptide, and reaction time.
| Parameter | Recommended Condition | Rationale & Notes |
| Buffer System | Amine-free buffers such as PBS, HEPES, Borate, or Carbonate.[3][6][7][10] | Buffers with primary amines (e.g., Tris, Glycine) will quench the reaction.[3] |
| pH | 7.0 - 9.0[2][3][10] | This range provides the best balance between efficient acylation of amines and minimizing hydrolysis of the sulfo-NHS esters.[6] |
| Molar Excess | 20-fold to 50-fold molar excess of BS2G over protein.[5][10] | This is a starting point and should be optimized. Higher protein concentrations (>5 mg/mL) may require a lower molar excess (e.g., 10-fold).[7] |
| Protein Concentration | >1 mg/mL (typically 10-20 µM)[10] | Higher concentrations favor the bimolecular crosslinking reaction over the unimolecular hydrolysis reaction.[7] |
| Reaction Time | 30 - 60 minutes at Room Temperature; up to 2 hours at 4°C.[5][7][11] | Longer incubation may be needed at lower temperatures.[5] |
| Quenching Agent | 20 - 60 mM Tris or Glycine.[5][7] | Add after the desired reaction time to stop the reaction by consuming excess BS2G.[3][11] |
Q4: My protein precipitated after adding the crosslinker. What should I do?
Protein precipitation can occur if the crosslinking reaction leads to extensive, uncontrolled polymerization.
-
Reduce the BS2G Concentration: Lower the molar excess of the crosslinker in subsequent experiments.
-
Decrease the Protein Concentration: While high protein concentration is generally good, very high concentrations can promote intermolecular crosslinking and aggregation.
-
Optimize Incubation Time: Shorten the reaction time to reduce the extent of crosslinking.
-
Modify Buffer Conditions: Adjusting the pH or ionic strength of the buffer may help maintain protein solubility.
Q5: How do I prepare and store BS2G?
BS2G is moisture-sensitive.[4][5]
-
Storage: Store the lyophilized powder at 4°C or -20°C, protected from moisture.[5]
-
Preparation: Allow the vial to equilibrate to room temperature before opening to prevent condensation.[5][7] Prepare stock solutions immediately before use, as the sulfo-NHS ester readily hydrolyzes.[6][7] Do not store BS2G in aqueous solutions.[7] For some applications, a stock solution can be prepared in a dry, water-free organic solvent like DMSO, though BS2G is designed for its water solubility.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Crosslinking Yield (Verified by SDS-PAGE/MS) | 1. BS2G Hydrolysis: Reagent was inactive due to moisture exposure or being in solution too long. 2. Quenching Buffer: Reaction buffer contained primary amines (Tris, glycine).[8] 3. Incorrect pH: Reaction pH was outside the optimal 7-9 range. 4. Insufficient Crosslinker: Molar excess was too low for the protein concentration. | 1. Use fresh BS2G powder. Equilibrate vial to room temperature before opening.[6] Prepare solutions immediately before use.[6][7] 2. Switch to a non-amine buffer like PBS, HEPES, or Borate.[3][6] 3. Verify the pH of your reaction buffer and adjust as needed. 4. Perform a titration experiment, testing a range of molar excess ratios (e.g., 10x, 20x, 50x, 100x). |
| High Molecular Weight Smears or Aggregates on Gel | 1. Over-crosslinking: Molar excess of BS2G or reaction time was too high. 2. High Protein Concentration: Protein concentration was too high, favoring intermolecular crosslinking. | 1. Reduce the molar excess of BS2G.[12] Decrease the reaction time. Perform the reaction at a lower temperature (4°C). 2. Reduce the protein concentration. |
| Inconsistent Results Between Experiments | 1. BS2G Stock Instability: Stock solution was not prepared fresh. 2. Variable Reaction Times: Incubation or quenching times were not precisely controlled. 3. Buffer Preparation: Inconsistencies in buffer pH or composition. | 1. Always prepare BS2G solution immediately before adding it to the reaction.[7] 2. Use a timer to ensure consistent reaction and quenching steps. 3. Prepare fresh buffers and verify the pH before each experiment. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for BS2G Crosslinking of Peptides/Proteins
-
Sample Preparation: Prepare your protein/peptide sample in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5). Ensure the protein concentration is in the micromolar range (e.g., 1-10 µM).[10]
-
Reagent Preparation: Allow the vial of BS2G to equilibrate to room temperature. Immediately before use, dissolve the required amount of BS2G in the reaction buffer to create a fresh, concentrated stock solution (e.g., 50 mM).[5]
-
Crosslinking Reaction: Add the appropriate volume of the BS2G stock solution to your protein sample to achieve the desired final molar excess (e.g., a 20-fold molar excess). Mix gently but thoroughly.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[5][7]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM.[5][7] Incubate for an additional 15 minutes at room temperature.[5][7]
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, unreacted crosslinker and quenching reagent should be removed, for example, by dialysis or gel filtration.[5]
Diagrams
References
- 1. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. Buy this compound | 215597-83-4 [smolecule.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. proteochem.com [proteochem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 11. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
BS2G crosslinker storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of the BS2G crosslinker. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the success of your crosslinking studies.
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound upon receipt?
A1: Proper storage is critical to maintain the integrity and reactivity of the this compound. Upon receipt, it should be stored at -20°C and protected from moisture.[1][2] It is shipped at ambient temperature, but long-term storage should be at low temperatures.[1][2]
Q2: What is the recommended handling procedure before using BS2G?
A2: BS2G is moisture-sensitive. To prevent condensation, it is crucial to allow the vial to equilibrate to room temperature before opening.[1]
Q3: In what solvents is BS2G soluble?
A3: BS2G is a water-soluble crosslinker, which allows for experiments to be conducted in aqueous solutions without the need for organic solvents.[3][4][5] It can also be dissolved in DMSO.[2][6]
Q4: What types of buffers are compatible with BS2G crosslinking reactions?
A4: Amine-free buffers are essential for successful crosslinking with BS2G, as the crosslinker reacts with primary amines.[1][6] Recommended buffers include phosphate buffer (e.g., 25 mM Sodium Phosphate, pH 7.4) or HEPES buffer (e.g., 20 mM HEPES, pH 7.5).[1][6] Avoid buffers containing Tris or glycine, as they will quench the reaction.[7]
Q5: What is the optimal pH range for BS2G crosslinking?
A5: BS2G reacts efficiently with primary amines at a pH range of 7 to 9.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no crosslinking yield | 1. Inactive crosslinker: The BS2G may have hydrolyzed due to moisture exposure. | 1. Ensure the crosslinker vial was equilibrated to room temperature before opening. Always use fresh, properly stored reagent. Do not prepare stock solutions for storage; discard any unused reconstituted crosslinker.[6] |
| 2. Quenching of the reaction: The reaction buffer may contain primary amines (e.g., Tris, glycine). | 2. Use an amine-free buffer such as phosphate or HEPES buffer.[1][6] | |
| 3. Incorrect crosslinker concentration: The concentration of BS2G may be too low. | 3. Optimize the molar excess of the crosslinker to the protein. A 10- to 100-fold molar excess is a common starting point.[6] | |
| 4. Low protein concentration: The reaction is less efficient in dilute protein solutions. | 4. If possible, increase the protein concentration to favor the crosslinking reaction over hydrolysis.[6] | |
| High molecular weight aggregates | 1. Excessive crosslinking: The crosslinker concentration is too high or the reaction time is too long. | 1. Reduce the concentration of BS2G and/or shorten the incubation time. Perform a time-course experiment to determine the optimal reaction time.[8] |
| Precipitation during the reaction | 1. Solubility issues: The crosslinker or the crosslinked complex may have limited solubility in the reaction buffer. | 1. While BS2G is water-soluble, if working with a small molecule that is not, you can try adding a small amount of an organic solvent like DMSO (up to 20%) to the buffer to improve solubility.[9] |
Quantitative Data Summary
Storage and Stability
| Parameter | Recommendation |
| Short-term Storage (days to weeks) | 0 - 4°C, dry and dark[2] |
| Long-term Storage (months to years) | -20°C, dry and dark[2] |
| Shipping Condition | Shipped at ambient temperature[1][2] |
| Shelf Life | >3 years if stored properly[2] |
Reaction Conditions
| Parameter | Value | Reference |
| Spacer Arm Length | 7.7 Å | [1][10] |
| Molecular Weight | 530.35 g/mol | [1] |
| Reactive Groups | Sulfo-NHS esters | [3][10] |
| Target Functional Group | Primary amines (-NH₂) | [3][6] |
| Optimal pH Range | 7.0 - 9.0 | [3][4] |
| Recommended Buffers | Phosphate, HEPES (amine-free) | [1][6] |
| Reaction Time | 30 - 60 minutes at room temperature | [1] |
| Quenching Reagent | 25 - 60 mM Tris or glycine | [1] |
Experimental Protocols
Protocol 1: General Protein Crosslinking with BS2G
-
Prepare Protein Sample: Dissolve your protein in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5) to a final concentration in the micromolar range to minimize unwanted intermolecular crosslinking.[6]
-
Prepare BS2G Solution: Immediately before use, prepare a fresh solution of BS2G in an amine-free buffer or DMSO.[1][6] For example, dissolve 10 mg of BS2G in 350 µL of 25 mM Sodium Phosphate, pH 7.4, to make a 50 mM solution.[1]
-
Crosslinking Reaction: Add the BS2G solution to your protein sample to achieve the desired final concentration (typically between 0.5 to 5 mM). A common approach is to use a 20-fold molar excess of crosslinker to protein.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[1] The reaction can also be performed on ice, but may require a slightly longer incubation time.[1]
-
Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 25-60 mM.[1] Incubate for an additional 10-15 minutes at room temperature.[1]
-
Remove Excess Reagent: Remove unreacted crosslinker and quenching buffer by desalting, dialysis, or gel filtration.[1]
-
Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, mass spectrometry, or Western blotting.
Diagrams
Caption: General experimental workflow for protein crosslinking using BS2G.
Caption: Troubleshooting logic for low or no BS2G crosslinking yield.
References
- 1. proteochem.com [proteochem.com]
- 2. medkoo.com [medkoo.com]
- 3. Buy this compound | 215597-83-4 [smolecule.com]
- 4. covachem.com [covachem.com]
- 5. covachem.com [covachem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. This compound 100 mg - Bis(Sulfosuccinimidyl) glutarate (BS2G) - ProteoChem [proteochem.com]
Technical Support Center: BS2G Crosslinking Efficiency and the Critical Role of pH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the effect of pH on the efficiency of BS2G (Bis(sulfosuccinimidyl) glutarate) crosslinking reactions. Here you will find troubleshooting advice and frequently asked questions to help you optimize your experiments and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during BS2G crosslinking experiments, with a focus on pH-related factors.
| Problem | Possible Cause | Recommended Solution |
| Low or No Crosslinking Yield | Suboptimal Reaction pH: The pH of your reaction buffer is outside the optimal range for BS2G, which is typically 7.2-8.5.[1] At lower pH values, primary amines on the protein are protonated and less nucleophilic, significantly reducing the reaction rate.[1][2] | Verify the pH of your reaction buffer. Adjust to a pH between 7.2 and 8.5 for optimal results.[1][3] A pH of 8.3-8.5 is often considered optimal to balance amine reactivity and ester stability.[4][5] |
| Presence of Amine-Containing Buffers: Buffers such as Tris (TBS) or glycine contain primary amines that will compete with the target protein for reaction with the BS2G crosslinker, thereby quenching the reaction.[3][6] | Use an amine-free buffer for the crosslinking reaction. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.[1][3] | |
| BS2G Hydrolysis: BS2G is moisture-sensitive and can hydrolyze, especially at higher pH values.[1][7] The half-life of NHS esters decreases significantly as the pH increases, leading to inactivation of the crosslinker.[1][3] | Always allow the vial of BS2G to equilibrate to room temperature before opening to prevent condensation.[7] Prepare the BS2G solution immediately before use.[7] Avoid unnecessarily long incubation times.[8] | |
| Formation of High-Mass Aggregates | Excessive Crosslinking: The concentration of BS2G may be too high, leading to extensive intermolecular crosslinking and protein aggregation. | Titrate the concentration of BS2G to find the optimal molar excess over your protein. A 10- to 100-fold molar excess is a common starting point.[9] |
| Low pH-Induced Aggregation: At acidic pH values (e.g., pH 4.0-4.5), some proteins are prone to aggregation, which can be captured by the crosslinker.[2] | If your experiment requires a lower pH, be aware of the potential for protein aggregation. Analyze your protein's stability at the intended pH before crosslinking. | |
| Inconsistent or Irreproducible Results | pH Drift During Reaction: The hydrolysis of BS2G releases N-hydroxysuccinimide, which can lead to a slight acidification of the reaction mixture over time, especially in large-scale reactions or with weakly buffered solutions.[5] | Use a buffer with sufficient buffering capacity. For large-scale reactions, consider monitoring and adjusting the pH during the incubation period.[5] |
| Variable Reagent Quality: The BS2G reagent may have degraded due to improper storage or handling, particularly exposure to moisture.[7][9] | Store BS2G desiccated at -20°C.[7] Perform a control experiment with a known reactive protein to test the activity of your BS2G stock. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for BS2G crosslinking?
The optimal pH range for crosslinking with BS2G and other NHS-ester crosslinkers is between 7.2 and 8.5.[1][3] Within this range, the primary amino groups on proteins are sufficiently deprotonated to act as effective nucleophiles, while the rate of hydrolysis of the NHS ester is manageable.[1] For many applications, a pH of 8.3-8.5 is recommended to achieve a good balance between amine reactivity and crosslinker stability.[4][5]
Q2: Why is it critical to avoid amine-containing buffers like Tris?
Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on your target protein for reaction with the this compound.[3] This competitive reaction will quench the crosslinker, significantly reducing the efficiency of your intended protein-protein crosslinking.[6] It is essential to use amine-free buffers like PBS, HEPES, or borate buffer for the crosslinking reaction itself.[1] However, Tris or glycine can be used to intentionally quench the reaction at a specific time point.[3]
Q3: How does pH affect the stability of BS2G in solution?
BS2G, like other NHS esters, is susceptible to hydrolysis in aqueous solutions, a reaction that is highly dependent on pH.[1] As the pH increases, the rate of hydrolysis increases dramatically.[1] For instance, the half-life of an NHS-ester compound at 0°C is 4-5 hours at pH 7.0, but this decreases to just 10 minutes at pH 8.6 and 4°C.[3] This competing hydrolysis reaction reduces the amount of active crosslinker available to react with your protein targets.
Q4: Can I perform BS2G crosslinking at a pH below 7.0?
While it is possible to perform crosslinking at acidic pH, the efficiency is significantly reduced.[2] As the pH decreases, the primary amino groups on lysine residues and the N-terminus of proteins become increasingly protonated, making them poor nucleophiles for the crosslinking reaction.[1] A study using the similar crosslinker DSS showed that at pH 5.0, the number of identified cross-links was approximately half of that observed at pH 7.5.[2] At pH 4.0, a further two-fold decrease in efficiency was observed.[2]
Q5: What are the side reactions I should be aware of at different pH values?
Besides the primary reaction with amines and hydrolysis, NHS esters can participate in side reactions. At lower pH values where primary amines are less reactive, there can be an increased tendency for NHS esters to react with other nucleophilic residues like the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine.[1][2] However, these reactions are generally less efficient and the resulting linkages may be less stable than the amide bonds formed with primary amines.[1]
Data Presentation
Table 1: Effect of pH on NHS-Ester Crosslinker Performance
| pH | Reactivity of Primary Amines | Rate of NHS-Ester Hydrolysis | Crosslinking Efficiency | Notes |
| < 7.0 | Low (amines are protonated) | Low | Significantly Reduced | Potential for side reactions with other nucleophilic residues may increase.[1][2] |
| 7.2 - 8.5 | High (amines are deprotonated) | Moderate | Optimal | Recommended range for most applications.[1][3] |
| > 8.5 | High | High to Very High | Reduced | The rapid hydrolysis of the crosslinker outcompetes the reaction with the target amines.[1][3] |
Table 2: Half-life of NHS-Ester in Aqueous Solution
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| Data adapted from Thermo Fisher Scientific documentation for NHS-ester compounds.[3] |
Experimental Protocols
Protocol 1: General Protein Crosslinking with BS2G
This protocol provides a general procedure for crosslinking protein-protein interactions using BS2G.
Materials:
-
Protein sample in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5 or 50 mM Sodium Phosphate, pH 7.4)[7][9]
-
This compound
-
Anhydrous DMSO or DMF (optional, for preparing stock solutions)[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[1]
-
Desalting column or dialysis equipment
Procedure:
-
Buffer Exchange: Ensure your protein sample is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Equilibrate BS2G: Allow the vial of BS2G to come to room temperature before opening to prevent moisture condensation.[7]
-
Prepare BS2G Stock Solution: Immediately before use, prepare a stock solution of BS2G. For example, dissolve 10 mg of BS2G in 350 µL of 25 mM Sodium Phosphate, pH 7.4 to make a 50 mM solution.[7] Alternatively, prepare a stock solution in anhydrous DMSO.[9]
-
Crosslinking Reaction: Add the BS2G stock solution to your protein sample to achieve the desired final concentration. A common starting point is a 10- to 100-fold molar excess of crosslinker over the protein.[9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7][8]
-
Quench Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl to a final concentration of 50 mM). Incubate for 15 minutes at room temperature.[7]
-
Remove Excess Reagents: Remove unreacted crosslinker and quenching buffer byproducts using a desalting column or dialysis.[7]
-
Analysis: Analyze the crosslinked products using appropriate methods, such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteochem.com [proteochem.com]
- 8. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
BS2G Crosslinking Technical Support Center: Troubleshooting Guide & FAQs
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using BS2G (Bis[sulfosuccinimidyl] glutarate), a water-soluble, homobifunctional, amine-reactive crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is BS2G and what is it used for?
BS2G is a chemical crosslinking agent used to covalently link proteins or other molecules that have primary amines (-NH2).[1][2][3][4][5] It contains two N-hydroxysulfosuccinimide (sulfo-NHS) ester groups that react with primary amines at a pH of 7-9 to form stable amide bonds.[1][2][6] Because it is water-soluble and membrane-impermeable, it is particularly useful for crosslinking proteins on the cell surface.[3][4][6] The spacer arm of BS2G is 7.7 Å long and is not cleavable.[2][4][7]
Q2: What are the critical first steps before starting a BS2G crosslinking experiment?
Success with BS2G crosslinking begins with proper reagent handling and preparation.
-
Reagent Equilibration: Before opening, always allow the vial of BS2G to equilibrate to room temperature.[7] This is crucial to prevent moisture from condensing inside the vial, as the reagent is highly sensitive to moisture.[1][7]
-
Fresh Solution Preparation: Always prepare BS2G solutions immediately before use.[1][8] The sulfo-NHS ester groups readily hydrolyze in aqueous solutions, which will inactivate the crosslinker.[1] Do not prepare stock solutions for storage.[1][8]
Q3: Which buffer should I use for my BS2G crosslinking reaction?
The choice of buffer is critical for a successful crosslinking experiment.
-
Recommended Buffers: Use a non-amine-containing buffer with a pH between 7 and 9, such as phosphate-buffered saline (PBS) or HEPES.[6][7][9]
-
Buffers to Avoid: Do not use buffers that contain primary amines, such as Tris or glycine.[7][8][10] These will compete with the primary amines on your target protein for reaction with the BS2G, significantly reducing crosslinking efficiency.[11]
Troubleshooting Guide
Problem 1: Low or No Crosslinking Efficiency
| Possible Cause | Troubleshooting Step |
| Inactive Crosslinker | BS2G is moisture-sensitive.[1][7] Ensure the vial was brought to room temperature before opening to prevent condensation.[7] Prepare the BS2G solution immediately before use as it hydrolyzes in aqueous solutions.[1][8] |
| Incorrect Buffer | The buffer contains primary amines (e.g., Tris, glycine) which compete with the target protein.[7][8][11] Switch to a non-amine buffer like PBS or HEPES at pH 7-9.[6][9] |
| Suboptimal pH | The reaction pH is outside the optimal range of 7-9 for the sulfo-NHS ester reaction.[1][2][6] Adjust the pH of your reaction buffer. |
| Insufficient Molar Excess of BS2G | The concentration of the crosslinker is too low relative to the protein concentration.[11] Empirically determine the optimal molar excess by performing a titration experiment. Start with a 20-fold to 50-fold molar excess of BS2G to protein.[7][9][12] |
| Low Protein Concentration | Dilute protein solutions can lead to lower crosslinking efficiency.[13] If possible, increase the protein concentration to 1-10 mg/mL.[13] |
Problem 2: Protein Aggregation and Precipitation
| Possible Cause | Troubleshooting Step |
| Excessive Crosslinking | Too high a concentration of BS2G can lead to extensive, uncontrolled crosslinking, resulting in large, insoluble aggregates.[8][11][14] Reduce the molar excess of the crosslinker. Perform a titration to find the lowest concentration that gives the desired crosslinked product.[11] |
| High Protein Concentration | High protein concentrations can increase the likelihood of intermolecular crosslinking, leading to aggregation.[11] Try reducing the protein concentration. |
| Protein Instability | The chemical modification may be destabilizing your protein.[11] Ensure your buffer conditions are optimal for your protein's stability. Consider adding stabilizing agents if compatible with the crosslinking chemistry. |
Problem 3: Smeared Bands on SDS-PAGE
| Possible Cause | Troubleshooting Step |
| Heterogeneous Crosslinking | A high concentration of BS2G can result in multiple crosslinker molecules binding to a single protein molecule, creating a heterogeneous mixture of products that appear as a smear on a gel.[14] Reduce the molar excess of the crosslinker. A lower concentration can result in tighter bands.[14] |
Quantitative Data Summary
The optimal molar excess of BS2G to protein is a critical parameter that often requires empirical optimization. The following table provides a general guideline for starting concentrations.
| Protein Concentration | Recommended Molar Excess (Crosslinker:Protein) |
| >1 mg/mL | 20x to 50x |
| < 1 mg/mL | 50x to 100x |
Note: These are starting recommendations and the ideal ratio may vary depending on the specific protein and reaction conditions.[9][12]
Experimental Protocols
General Protocol for BS2G Crosslinking
This protocol provides a general workflow for crosslinking a protein with BS2G.
-
Reagent Preparation:
-
Protein Sample Preparation:
-
Prepare your protein sample in a compatible buffer (e.g., PBS or HEPES) at the desired concentration.[9]
-
-
Crosslinking Reaction:
-
Add the freshly prepared BS2G solution to your protein sample to achieve the desired final molar excess.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[7]
-
-
Quenching the Reaction:
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.
-
If necessary, remove excess crosslinker and quenching buffer by dialysis or using a desalting column.[7]
-
Visualizations
BS2G Crosslinking Experimental Workflow
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. BS2G-d0 (bis(sulfosuccinimidyl) glutarate-d0) | LabX.com [labx.com]
- 3. BS2G Crosslinker|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Bis(Sulfosuccinimidyl) glutarate (BS2G) [proteochem.com]
- 6. covachem.com [covachem.com]
- 7. proteochem.com [proteochem.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
common mistakes in BS2G crosslinking protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using BS2G (Bis[sulfosuccinimidyl] glutarate) for crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is BS2G and what is it used for?
BS2G is a water-soluble, homobifunctional, amine-reactive crosslinker.[1][2][3] It is used to covalently link proteins or other molecules that have primary amines (like lysine residues) available.[4][5] Its key features include a non-cleavable 5-atom (7.7 angstrom) spacer arm and impermeability to cell membranes, making it ideal for studying cell surface protein interactions.[1][2][6]
Q2: What are the optimal buffer conditions for a BS2G crosslinking reaction?
For amine-reactive crosslinkers like BS2G, it is crucial to use a buffer with a pH between 7 and 9.[4][7][8] Recommended buffers include phosphate-buffered saline (PBS) and HEPES.[9][10] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the crosslinker, thereby reducing crosslinking efficiency.[10][11][12]
Q3: How should I prepare and store BS2G?
BS2G is moisture-sensitive.[8][11] It is important to allow the vial to equilibrate to room temperature before opening to prevent condensation.[11] BS2G should be dissolved in a dry organic solvent like DMSO or DMF immediately before use.[13] Stock solutions should not be stored as the NHS ester moiety readily hydrolyzes in aqueous solutions, rendering the reagent inactive.[8][12] Upon receipt, the reagent should be stored desiccated at -20°C.[11][14]
Q4: How do I quench the BS2G crosslinking reaction?
To stop the crosslinking reaction, a quenching buffer containing a high concentration of primary amines should be added.[11] Common quenching solutions include 1 M Tris-HCl (pH 7.5) or 1 M glycine, added to a final concentration of 25-60 mM.[11] The quenching reaction should be incubated for 10-15 minutes at room temperature.[11]
Troubleshooting Guide
Issue 1: Low or No Crosslinking Efficiency
Symptoms:
-
No shift in protein bands on SDS-PAGE or Western blot.
-
Low yield of crosslinked product in mass spectrometry analysis.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Crosslinker | BS2G is moisture-sensitive and hydrolyzes in aqueous solutions.[8][12] Prepare fresh BS2G solution in anhydrous DMSO or DMF immediately before each use.[13] Ensure the vial has equilibrated to room temperature before opening to prevent moisture condensation.[11] |
| Inappropriate Buffer | Buffers containing primary amines (e.g., Tris, glycine) compete with the target amines on your protein.[11][12] Use a non-amine-containing buffer such as PBS or HEPES at a pH of 7-9.[9][10] |
| Suboptimal pH | The reaction between the NHS ester of BS2G and primary amines is most efficient at a pH of 7-9.[4][8] Verify and adjust the pH of your reaction buffer. |
| Insufficient Molar Excess of Crosslinker | A low crosslinker-to-protein ratio can result in poor crosslinking. The optimal molar excess depends on the protein concentration.[10] A titration experiment is recommended to determine the ideal concentration.[10] |
| Low Protein Concentration | At low protein concentrations, the hydrolysis of BS2G is more likely to compete with the crosslinking reaction.[13] If possible, increase the protein concentration. |
| Lack of Accessible Primary Amines | The target proteins may not have lysine residues or N-termini that are spatially close enough (within the 7.7 Å spacer arm length of BS2G) for crosslinking to occur.[3][15] Consider using a crosslinker with a different spacer arm length or one that targets different functional groups. |
Issue 2: Protein Precipitation or Aggregation
Symptoms:
-
Visible precipitate forms in the reaction tube.
-
Smearing or high molecular weight aggregates observed on an SDS-PAGE gel.[16]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive Crosslinking | Too much crosslinker can lead to extensive, uncontrolled crosslinking, resulting in large, insoluble aggregates.[12][16] Optimize the molar excess of BS2G by performing a titration experiment to find the lowest effective concentration.[10] |
| High Protein Concentration | Very high protein concentrations can increase the likelihood of intermolecular crosslinking and aggregation.[10] Try reducing the protein concentration. |
| Protein Instability | The protein itself may be inherently unstable under the experimental conditions. The chemical modification can exacerbate this.[10] Ensure the buffer composition and pH are optimal for your protein's stability. |
| Insolubility of Crosslinker | Although BS2G is water-soluble, preparing a highly concentrated stock in an organic solvent and then adding it to an aqueous buffer can sometimes cause precipitation if not mixed properly.[12][17] Add the BS2G solution to the protein solution while gently vortexing. |
Issue 3: Non-Specific Crosslinking
Symptoms:
-
Multiple, unexpected bands on an SDS-PAGE gel.
-
Identification of crosslinks between proteins that are not expected to interact.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Crosslinker Concentration | An excessive amount of crosslinker can lead to random, non-specific crosslinking events between proteins that are in close proximity due to random collisions rather than specific interactions.[16] Reduce the molar excess of BS2G. |
| Long Reaction Time | Allowing the reaction to proceed for too long can increase the chances of non-specific crosslinking. Optimize the incubation time. A typical reaction time is 45-60 minutes at room temperature.[11] |
| High Protein Concentration | Concentrated protein solutions can increase the frequency of random collisions, leading to non-specific crosslinking.[10] Consider performing the crosslinking reaction at a lower protein concentration. |
Experimental Protocols
General BS2G Crosslinking Protocol
This protocol provides a general guideline for crosslinking proteins in solution. Optimization may be required for specific applications.
Materials:
-
BS2G Crosslinker
-
Anhydrous DMSO or DMF
-
Protein sample in a suitable non-amine buffer (e.g., PBS, HEPES, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Equilibrate BS2G: Allow the vial of BS2G to come to room temperature before opening.[11]
-
Prepare BS2G Stock Solution: Immediately before use, dissolve BS2G in anhydrous DMSO to prepare a stock solution (e.g., 50 mM).[11] For example, dissolve 10 mg of BS2G in 350 µL of DMSO.
-
Crosslinking Reaction: Add the BS2G stock solution to your protein sample to achieve the desired final concentration. A common starting point is a 20-fold molar excess of crosslinker to protein.[11] The final crosslinker concentration is typically between 0.5 and 5 mM.[11]
-
Incubation: Incubate the reaction mixture for 45-60 minutes at room temperature.[11] Incubation on ice is also possible but may require a slightly longer reaction time.[11]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 25-60 mM (e.g., add 25-60 µL of 1 M Tris-HCl to a 1 mL reaction).[11] Incubate for 10-15 minutes at room temperature.[11]
-
Remove Excess Reagent: Remove unreacted and quenched BS2G using a desalting column, dialysis, or gel filtration.[11]
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
References
- 1. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. This compound 100 mg - Bis(Sulfosuccinimidyl) glutarate (BS2G) - ProteoChem [proteochem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. amsbio.com [amsbio.com]
- 7. Buy this compound | 215597-83-4 [smolecule.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 10. benchchem.com [benchchem.com]
- 11. proteochem.com [proteochem.com]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | CAS: 881415-72-1 | AxisPharm [axispharm.com]
- 15. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimizing the Quenching Step in BS2G Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quenching step of BS2G (Bis[sulfosuccinimidyl] glutarate) crosslinking reactions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the quenching step in a BS2G reaction?
The quenching step is essential to terminate the crosslinking reaction.[1][2] BS2G is a homobifunctional crosslinker with two NHS (N-hydroxysuccinimide) esters that react with primary amines (e.g., lysine residues on proteins).[3][4] Once the desired crosslinking has occurred, any unreacted BS2G molecules must be deactivated. Quenching prevents unwanted side reactions, such as the crosslinking of unintended molecules or excessive crosslinking of the target, which could lead to protein aggregation or loss of function.[5]
Q2: What are the most common quenching reagents for BS2G reactions?
The most common quenching agents are small molecules containing primary amines. These include:
-
Tris (tris(hydroxymethyl)aminomethane): A widely used and effective quenching agent.[1][6][7]
-
Glycine: A simple amino acid that efficiently quenches the reaction.[1][7]
-
Lysine: Another amino acid with a primary amine that can be used for quenching.
-
Ethanolamine: A small, primary amine-containing molecule that serves as an effective quencher.
Q3: How do I choose the best quenching agent for my experiment?
The choice of quenching agent depends on several factors:
-
Reactivity: Tris and glycine are highly reactive with NHS esters and are common choices.[1][7]
-
Downstream Applications: Consider if the quenching agent might interfere with subsequent analyses. For example, if your downstream application involves amine-specific chemistry, ensure the quencher can be completely removed.
-
Ease of Removal: Smaller molecules like glycine or ethanolamine may be easier to remove by methods such as dialysis or size-exclusion chromatography.
Q4: Can I use a buffer containing primary amines (like Tris) during the crosslinking reaction?
No, it is critical to avoid buffers containing primary amines during the crosslinking reaction itself.[6][7] These buffers will compete with your target molecule for reaction with the BS2G, leading to a significantly lower crosslinking efficiency. Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer for the crosslinking step.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no crosslinking observed after quenching. | Premature quenching: The quenching agent was added too early, or the crosslinking reaction time was insufficient. | Optimize the crosslinking incubation time (typically 30-60 minutes at room temperature).[6] Ensure the quenching agent is added only after the desired reaction time. |
| Ineffective crosslinker: The BS2G may have hydrolyzed due to moisture. | Always allow the BS2G vial to equilibrate to room temperature before opening to prevent condensation.[6] Prepare the BS2G solution immediately before use. | |
| Presence of primary amines in the reaction buffer: Buffers like Tris or glycine will compete with the target protein. | Use a non-amine-containing buffer (e.g., PBS, HEPES) for the crosslinking reaction.[6][7] | |
| Protein aggregation or precipitation after quenching. | Over-crosslinking: The concentration of BS2G was too high, leading to excessive intermolecular crosslinking. | Optimize the molar excess of BS2G to your protein. A 20- to 50-fold molar excess is a common starting point for protein concentrations less than 5 mg/mL.[8] |
| Change in buffer composition: The addition of the quenching buffer significantly changed the pH or ionic strength, affecting protein solubility. | Ensure the quenching buffer is compatible with your protein's stability. A final quencher concentration of 20-50 mM is typical.[5] | |
| Inconsistent results between experiments. | Variability in quenching efficiency: Inconsistent timing of the quenching step or concentration of the quenching agent. | Standardize the quenching protocol by precisely controlling the incubation time and the final concentration of the quenching agent. |
| Hydrolysis of BS2G: Inconsistent handling and storage of the crosslinker. | Store BS2G desiccated at -20°C.[6] Always allow the vial to warm to room temperature before opening. |
Quantitative Data Summary
Table 1: Common Quenching Reagents and Conditions for BS2G (NHS-Ester) Reactions
| Quenching Reagent | Typical Final Concentration | Typical Incubation Time | Incubation Temperature | Notes |
| Tris-HCl | 20-100 mM | 15 minutes | Room Temperature | A very common and effective quenching agent.[1][6] |
| Glycine | 20-100 mM | 15 minutes | Room Temperature | A simple and efficient quenching reagent.[1][7] |
| Lysine | 20-50 mM | 15 minutes | Room Temperature | Similar to Tris and glycine, provides a primary amine for quenching. |
| Ethanolamine | 20-50 mM | 15 minutes | Room Temperature | An alternative primary amine-containing quenching agent. |
| Hydroxylamine | ~10 mM | 15 minutes | Room Temperature | Can also be used to quench the reaction.[9] |
Experimental Protocols
Detailed Protocol for Protein Crosslinking with BS2G and Quenching
This protocol provides a general guideline for crosslinking a protein sample with BS2G and subsequently quenching the reaction. Optimization may be required for your specific application.
Materials:
-
BS2G Crosslinker
-
Protein sample in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Anhydrous DMSO or DMF (for dissolving water-insoluble crosslinkers, though BS2G is water-soluble)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Desalting column or dialysis equipment
Procedure:
-
Sample Preparation:
-
Ensure your protein sample is in a suitable amine-free buffer at the desired concentration (e.g., 1-5 mg/mL). If necessary, perform a buffer exchange.
-
-
Prepare BS2G Solution:
-
Allow the vial of BS2G to equilibrate to room temperature before opening.
-
Immediately before use, prepare a stock solution of BS2G in the reaction buffer (e.g., 10 mM). BS2G is water-soluble.[4]
-
-
Crosslinking Reaction:
-
Add the BS2G stock solution to your protein sample to achieve the desired final concentration. A 20- to 50-fold molar excess of crosslinker to protein is a common starting point for dilute protein solutions.[8]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching Step:
-
To stop the crosslinking reaction, add the Quenching Buffer (1 M Tris-HCl or 1 M Glycine) to a final concentration of 20-50 mM. For example, add 20-50 µL of 1 M Tris-HCl to a 1 mL reaction mixture.
-
Incubate for 15 minutes at room temperature with gentle mixing.[6] This will ensure that all unreacted BS2G is deactivated.
-
-
Removal of Excess Reagents:
-
Remove excess crosslinker and the quenching reagent by using a desalting column or through dialysis against an appropriate buffer.
-
Visualizations
Caption: BS2G reaction with a protein and subsequent quenching.
Caption: General experimental workflow for BS2G crosslinking.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. proteochem.com [proteochem.com]
- 7. covachem.com [covachem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crosslinking Membrane Proteins with BS2G
This guide provides detailed troubleshooting advice, protocols, and frequently asked questions for researchers using the BS2G crosslinker for studying membrane protein interactions.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is BS2G and how does it work? Bis(Sulfosuccinimidyl) glutarate (BS2G), also known as Sulfo-DSG, is a homobifunctional, amine-reactive crosslinker.[1] It contains two N-hydroxysulfosuccinimide (Sulfo-NHS) esters at each end of a 5-atom spacer arm.[2][3] These esters react efficiently with primary amines (such as the side chain of lysine residues or the N-terminus of a polypeptide) at a pH of 7-9 to form stable, covalent amide bonds.[4][5]
Q2: What are the main advantages of using BS2G for membrane proteins? BS2G offers several key advantages for studying membrane proteins:
-
Water-Soluble: The sulfonyl groups make BS2G soluble in aqueous buffers, eliminating the need for organic solvents like DMSO or DMF, which can disrupt protein and membrane structures.[3][6]
-
Membrane Impermeable: Due to its charged nature, BS2G cannot passively cross cell membranes.[2][7] This makes it an ideal reagent for specifically crosslinking proteins on the cell surface, allowing researchers to study extracellular interactions without affecting intracellular proteins.[3][8]
-
Defined Spacer Arm: BS2G has a relatively short and defined spacer arm of 7.7 angstroms, which provides distance constraints for structural modeling of protein complexes.[3][9]
Experimental Design & Optimization
Q3: What buffer should I use for my BS2G crosslinking reaction? It is critical to use a buffer that does not contain primary amines. Amine-containing buffers such as Tris or glycine will compete with the target proteins for reaction with the BS2G, quenching the crosslinker.[9][10]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers are excellent choices.[4][11][12]
-
Recommended pH: The optimal pH range for the reaction is between 7.0 and 9.0.[4][5]
Q4: What is the optimal concentration of BS2G to use? The optimal concentration must be determined empirically for each system. However, a good starting point is a final concentration between 0.5 mM and 5 mM .[9] Another approach is to use a 10- to 50-fold molar excess of crosslinker to protein, depending on the protein concentration.[13] Over-crosslinking can lead to protein aggregation and loss of function, while too little will result in low yield.[14]
Q5: How long should I incubate the crosslinking reaction? A typical incubation time is 30-60 minutes at room temperature or 2 hours on ice .[9][13] The reaction is slower at lower temperatures.[9] It is highly recommended to perform a time-course experiment to find the optimal incubation time for your specific protein complex.
Q6: How do I stop (quench) the crosslinking reaction? The reaction is quenched by adding a buffer containing primary amines to consume any unreacted BS2G. Add Tris or glycine to a final concentration of 20-60 mM and incubate for an additional 15 minutes at room temperature.[9][15]
Troubleshooting Guide
Problem: I don't see any crosslinked products on my SDS-PAGE gel.
| Potential Cause | Recommended Solution |
| Inactive Reagent | BS2G is moisture-sensitive.[9][11] Ensure the reagent was stored properly under desiccated conditions and allow the vial to equilibrate to room temperature before opening to prevent condensation.[9] Always prepare the BS2G solution immediately before use, as the Sulfo-NHS ester hydrolyzes in aqueous solutions.[5][13] |
| Incompatible Buffer | You may be using a buffer containing primary amines (e.g., Tris, glycine). These will quench the reaction.[10] Switch to a non-amine buffer like PBS or HEPES at pH 7-9.[12] |
| Insufficient Crosslinker | The concentration of BS2G may be too low. Perform a titration experiment, increasing the final concentration of BS2G (e.g., 0.25 mM, 0.5 mM, 1 mM, 2.5 mM).[13] |
| Inaccessible Target Sites | The primary amines (lysine residues) on your target proteins may be buried within the protein structure or membrane and thus inaccessible to the crosslinker.[10][14] If possible, you can try denaturing conditions, though this is not suitable for studying native interactions. Alternatively, consider a crosslinker with a different reactive group or a longer spacer arm like BS3. |
| Reaction Time Too Short | The incubation time may be insufficient. Try extending the reaction time (e.g., test aliquots at 30, 60, 90, and 120 minutes).[5] |
Problem: My protein sample precipitates after adding BS2G.
| Potential Cause | Recommended Solution |
| Over-crosslinking | Excessive crosslinking can alter the net charge and pI of a protein, leading to aggregation and precipitation.[14] Reduce the concentration of BS2G, shorten the incubation time, or perform the reaction on ice to slow it down. |
| High Protein Concentration | Very high protein concentrations can promote intermolecular crosslinking, leading to large, insoluble aggregates. Try diluting your protein sample. |
Problem: My Western blot signal is weak or absent after crosslinking.
| Potential Cause | Recommended Solution |
| Epitope Masking | The crosslinker may react with lysine residues within the antibody's epitope, preventing recognition. Test whether your antibody can detect the crosslinked protein. If not, you may need to use a different primary antibody that targets a different epitope.[16] |
| Poor Transfer of High MW Complexes | Large crosslinked complexes may not transfer efficiently from the gel to the membrane during Western blotting. Optimize your transfer conditions (e.g., use a lower percentage acrylamide gel, increase transfer time, or use a wet transfer system which is often better for high MW proteins). |
| Inefficient Protein Extraction | Crosslinking can create large complexes that are difficult to extract from cells or membranes. Ensure your lysis buffer is sufficiently stringent to solubilize the crosslinked complexes. |
Data Presentation
Table 1: Comparison of Common Amine-Reactive Crosslinkers
This table compares BS2G with its analogs, DSG (the membrane-permeable version) and BS3 (a longer water-soluble crosslinker).
| Feature | BS2G (Sulfo-DSG) | DSG | BS3 (Sulfo-DSS) |
| Spacer Arm Length | 7.7 Å[3] | 7.7 Å[3] | 11.4 Å[3] |
| Water Soluble | Yes[1] | No (dissolve in DMSO/DMF)[2] | Yes[8] |
| Membrane Permeable | No[2] | Yes[2] | No[8] |
| Reactive Groups | Sulfo-NHS Ester[2] | NHS Ester[3] | Sulfo-NHS Ester[3] |
| Target Functional Group | Primary Amines (-NH₂)[4] | Primary Amines (-NH₂) | Primary Amines (-NH₂)[8] |
| Primary Use Case | Cell surface protein crosslinking[7] | Intracellular protein crosslinking | Cell surface protein crosslinking[8] |
Table 2: Recommended Starting Conditions for BS2G Crosslinking
| Parameter | Recommended Range | Notes |
| BS2G Concentration | 0.5 - 5 mM[9] | Must be optimized. Start with a titration series. |
| Protein Concentration | 10 - 20 µM[12] | Lower concentrations may require higher molar excess of crosslinker. |
| Reaction Buffer | PBS, HEPES[11] | Must be amine-free. |
| pH | 7.0 - 9.0[4] | Optimal for Sulfo-NHS ester reactivity. |
| Temperature | 4°C to 25°C (Room Temp) | Reaction is slower on ice.[9] |
| Incubation Time | 30 - 60 min[9] | Longer times may be needed at 4°C. |
| Quenching Reagent | 20 - 60 mM Tris or Glycine[9] | Quench for 15 minutes.[13] |
Visualizations and Workflows
General Experimental Workflow
The following diagram outlines the standard workflow for a cell-surface crosslinking experiment using BS2G.
References
- 1. covachem.com [covachem.com]
- 2. 제품 [insung.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 7. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. proteochem.com [proteochem.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 12. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BS2G Crosslinking Experiments
Welcome to the technical support center for BS2G (Bis(Sulfosuccinimidyl) glutarate) crosslinking experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their protein-protein interaction studies, ultimately improving the signal-to-noise ratio in their experimental readouts.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) in the context of a BS2G experiment?
A1: In a BS2G crosslinking experiment, the "signal" refers to the successful identification of specific, meaningful crosslinked peptides that represent genuine protein-protein interactions. The "noise" encompasses all factors that obscure or interfere with the detection of this signal. This includes non-specific crosslinks, hydrolyzed or unreacted crosslinker, and a high abundance of non-crosslinked peptides that dominate the analysis, particularly in mass spectrometry. A high S/N ratio means that the identified crosslinked peptides are predominantly from true interactions, providing clear and reliable data.
Q2: What are the primary causes of a low signal-to-noise ratio in BS2G experiments?
A2: A low S/N ratio can stem from several factors throughout the experimental workflow. Key causes include:
-
Inefficient Crosslinking: Suboptimal reaction conditions can lead to a low yield of desired crosslinked products.
-
High Background/Non-Specific Crosslinking: The crosslinker may react with non-interacting proteins that are in close proximity by chance, or the reagent itself may bind non-specifically.
-
Sample Complexity: In complex samples like cell lysates, the vast number of proteins can lead to a high degree of random crosslinking.[1][2]
-
Hydrolysis of the Crosslinker: BS2G is moisture-sensitive and can hydrolyze, rendering it inactive.[3][4][5][6]
-
Low Abundance of Crosslinked Peptides: Crosslinked peptides are often present in much lower quantities than their linear, unmodified counterparts, making them difficult to detect in mass spectrometry analysis.[2][7][8]
Q3: How does the choice of buffer affect the success of a BS2G crosslinking reaction?
A3: The buffer composition is critical. Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions because they will compete with the target proteins for reaction with the crosslinker, significantly reducing the efficiency of conjugation.[4][9] It is recommended to use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer.[4] The pH of the buffer should ideally be in the range of 7.2 to 8.5 to ensure that the primary amines on the proteins are deprotonated and available for reaction.[4][10]
Troubleshooting Guides
Issue 1: Low or No Crosslinking Efficiency
If you are observing a weak or absent signal from your crosslinking reaction, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive BS2G Reagent | NHS esters like BS2G are moisture-sensitive. Ensure the reagent is stored in a desiccated environment at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[9] Prepare stock solutions in an anhydrous solvent like DMSO immediately before use.[4] You can test the reactivity of your NHS ester reagent by measuring the absorbance at 260 nm before and after intentional hydrolysis with a strong base.[3][6] |
| Incompatible Buffer | Ensure your reaction buffer does not contain primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange using dialysis or a desalting column before starting the reaction.[4] |
| Suboptimal pH | Verify that the pH of your reaction buffer is between 7.2 and 8.5. A lower pH will result in protonated, unreactive amines, while a higher pH will accelerate the hydrolysis of the BS2G.[4] |
| Insufficient Reagent Concentration | The molar excess of BS2G to protein may need to be optimized. A 20- to 50-fold molar excess is a common starting point for protein concentrations below 5 mg/mL, but this may need to be adjusted based on your specific proteins and their concentration.[4][9] |
| Inaccessible Target Residues | The primary amine groups (lysine residues and N-termini) on the interacting proteins may not be sterically accessible for the crosslinker to react. |
Issue 2: High Background or Non-Specific Crosslinking
A high level of background can make it difficult to distinguish true interactions from random events. Here are some strategies to reduce non-specific crosslinking:
| Potential Cause | Troubleshooting Steps |
| Excessive Crosslinker Concentration | While a sufficient molar excess of BS2G is needed, too high a concentration can lead to increased non-specific binding and protein precipitation.[3] Perform pilot experiments with a range of BS2G concentrations to find the optimal balance. |
| Prolonged Incubation Time | Longer reaction times can increase the chances of random collisions and non-specific crosslinking. Optimize the incubation time; a typical range is 30-60 minutes at room temperature.[9][11] |
| High Protein Concentration | Very high protein concentrations can increase the likelihood of random intermolecular crosslinking. If possible, optimize the protein concentration to favor specific interactions. |
| Insufficient Quenching | After the desired reaction time, it is crucial to quench any unreacted BS2G to prevent further, non-specific reactions. Add a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[9] |
Issue 3: Protein Precipitation After Crosslinking
The formation of a precipitate after adding the crosslinker is a sign of excessive crosslinking.
| Potential Cause | Troubleshooting Steps |
| Over-crosslinking | A high degree of modification can alter the net charge and pI of the proteins, leading to a decrease in solubility.[3] Reduce the molar excess of the BS2G crosslinker.[4] |
| Suboptimal Buffer Conditions | Ensure the final buffer conditions after the addition of the crosslinker are suitable for maintaining the solubility of your proteins of interest. |
Experimental Protocols
General Protocol for BS2G Crosslinking
This protocol provides a starting point for a typical BS2G crosslinking experiment. Optimization of concentrations and incubation times is recommended.
-
Prepare Protein Sample:
-
Ensure the protein sample is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.
-
The recommended protein concentration is at least 2 mg/mL.[4] If necessary, perform a buffer exchange.
-
-
Prepare BS2G Solution:
-
Crosslinking Reaction:
-
Quench Reaction:
-
Add a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.[9]
-
-
Sample Preparation for Analysis:
-
The crosslinked sample can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species.
-
For mass spectrometry analysis, the sample is typically denatured, reduced, alkylated, and digested with a protease like trypsin.[12]
-
Enrichment of Crosslinked Peptides for Mass Spectrometry
Due to their low abundance, enriching for crosslinked peptides prior to mass spectrometry analysis can significantly improve their identification.
-
Size Exclusion Chromatography (SEC): This technique separates peptides based on their size. Since crosslinked peptides are larger than their linear counterparts, SEC can be used for their enrichment.[1][13]
-
Strong Cation Exchange (SCX) Chromatography: This method separates peptides based on charge. Crosslinked peptides often carry a higher positive charge, allowing for their separation from singly-charged linear peptides.[1][14]
Visualizing Workflows and Concepts
Caption: A general experimental workflow for BS2G crosslinking studies.
Caption: The chemical reaction of BS2G with primary amines on two proteins.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteochem.com [proteochem.com]
- 10. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimizing the enrichment of cross-linked products for mass spectrometric protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
BS2G vs. BS3: A Comparative Guide to Amine-Reactive Crosslinkers for Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and drug development, understanding protein-protein interactions is paramount. Chemical crosslinking, coupled with downstream analytical techniques like mass spectrometry and western blotting, serves as a powerful tool to elucidate these interactions. Among the arsenal of crosslinking reagents, Bis[sulfosuccinimidyl] glutarate (BS2G) and Bis[sulfosuccinimidyl] suberate (BS3) are two commonly employed homobifunctional, amine-reactive crosslinkers. This guide provides an objective, data-supported comparison of BS2G and BS3 to aid researchers in selecting the optimal reagent for their specific experimental needs.
Key Properties and Chemical Structures
Both BS2G and BS3 are water-soluble, non-cleavable, and membrane-impermeable crosslinkers that react with primary amines (the N-terminus of proteins and the side chains of lysine residues) to form stable amide bonds. Their primary distinction lies in the length of their spacer arms, which dictates the distance they can bridge between two amino acid residues.
Table 1: Chemical and Physical Properties of BS2G and BS3
| Property | BS2G (Bis[sulfosuccinimidyl] glutarate) | BS3 (Bis[sulfosuccinimidyl] suberate) |
| Molecular Formula | C₁₃H₁₄N₂O₁₄S₂ | C₁₆H₂₀N₂O₁₄S₂ |
| Molecular Weight | 486.38 g/mol | 572.43 g/mol |
| Spacer Arm Length | 7.7 Å (5 atoms)[1][2] | 11.4 Å (8 atoms)[2] |
| Reactivity | Homobifunctional N-hydroxysuccinimide (NHS) ester, reacts with primary amines (pH 7-9) | Homobifunctional N-hydroxysuccinimide (NHS) ester, reacts with primary amines (pH 7-9)[3] |
| Solubility | Water-soluble | Water-soluble[3] |
| Membrane Permeability | Impermeable | Impermeable[2] |
| Cleavability | Non-cleavable | Non-cleavable[2] |
Performance Comparison: The Impact of Spacer Arm Length
The difference in spacer arm length between BS2G (7.7 Å) and BS3 (11.4 Å) is a critical factor influencing their performance in protein interaction studies.
Crosslinking Efficiency and Yield:
Longer spacer arms, like that of BS3, can potentially span greater distances between interacting proteins or within a single protein, which may result in a higher number of identified crosslinks in a mass spectrometry experiment.[4] However, this increased reach comes at the cost of lower spatial resolution, as the precise point of interaction is less constrained.[4]
Table 2: Conceptual Performance Comparison of BS2G and BS3
| Performance Metric | BS2G (Shorter Spacer Arm) | BS3 (Longer Spacer Arm) | Supporting Rationale |
| Spatial Resolution | Higher | Lower | Shorter spacer arms provide more precise distance constraints.[4] |
| Potential Number of Crosslinks | Potentially Lower | Potentially Higher | Longer spacer arms can bridge more distant residues.[4] |
| Specificity for Proximal Interactions | Higher | Lower | More likely to capture only very close or direct interactions. |
| Application | Ideal for high-resolution mapping of known, close interactions. | Suitable for initial screening of unknown interactions and larger complexes. |
Experimental Protocols
Below are detailed protocols for protein crosslinking using BS2G and BS3. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Crosslinking of Purified Proteins with BS2G
Materials:
-
BS2G crosslinker
-
Purified protein sample in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reaction tubes
Procedure:
-
Sample Preparation: Ensure the protein sample is in a suitable amine-free buffer. The presence of primary amines in the buffer (e.g., Tris) will quench the crosslinking reaction.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of BS2G in the reaction buffer (e.g., 10 mM). BS2G is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.
-
Crosslinking Reaction: Add the BS2G stock solution to the protein sample to achieve the desired final concentration (typically in the range of 0.25-2 mM). The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Downstream Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, western blotting, or mass spectrometry.
Protocol 2: Cell Surface Protein Crosslinking with BS3
Materials:
-
BS3 crosslinker
-
Cells in suspension or adherent culture
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media. Resuspend or keep the cells in ice-cold PBS.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of BS3 in ice-cold PBS (pH 8.0) (e.g., 20 mM).
-
Crosslinking Reaction: Add the BS3 stock solution to the cell suspension to a final concentration of 1-3 mM.
-
Incubation: Incubate the reaction for 30 minutes on ice with gentle mixing.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes on ice.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer.
-
Downstream Analysis: The cell lysate containing the crosslinked surface proteins can now be analyzed by immunoprecipitation, western blotting, or mass spectrometry.
Visualizing Experimental Workflows and Signaling Pathways
Generic Experimental Workflow for Crosslinking Mass Spectrometry
Caption: A generic workflow for a protein crosslinking experiment followed by mass spectrometry analysis.
Example Signaling Pathway: Ras-Raf-MEK-ERK Cascade
Caption: The Ras-Raf-MEK-ERK signaling pathway, highlighting a protein interaction that can be studied using crosslinkers.
Conclusion
The choice between BS2G and BS3 for protein interaction studies is contingent on the specific research question. For high-resolution structural analysis of known or suspected close-proximity interactions, the shorter spacer arm of BS2G offers a distinct advantage. Conversely, for initial screening of unknown protein interactions or for studying large, dynamic protein complexes where interacting domains may be more distant, the longer reach of BS3 may be more appropriate. In all cases, empirical optimization of crosslinker concentration and reaction conditions is crucial for obtaining reliable and reproducible results. By carefully considering the properties and performance characteristics of each crosslinker, researchers can enhance the precision and success of their protein interaction studies.
References
- 1. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BS2G and DSS Crosslinkers for Elucidating Protein Interactions
For researchers, scientists, and drug development professionals navigating the complexities of protein interactions, the choice of crosslinking reagent is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two widely used amine-reactive crosslinkers: Bis(sulfosuccinimidyl) glutarate (BS2G) and Disuccinimidyl suberate (DSS). By examining their chemical properties, performance in experimental applications, and providing detailed protocols, this document aims to equip researchers with the necessary information to make an informed selection for their specific needs.
At the heart of many biological processes lie intricate networks of protein-protein interactions. Chemical crosslinking, coupled with techniques like mass spectrometry (XL-MS), has emerged as a powerful tool for capturing these transient or weak interactions and providing valuable structural insights. Both BS2G and DSS are homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers that react with primary amines, primarily the ε-amino group of lysine residues and the N-termini of proteins. However, their distinct physicochemical properties lead to different applications and performance characteristics.
Chemical and Physical Properties: A Tale of Two Solubilities
The most significant differentiator between BS2G and DSS is their solubility. BS2G is a water-soluble crosslinker due to the presence of two sulfonate groups on its N-hydroxysuccinimide rings.[1][2][3][4][5][6][7] This property eliminates the need for organic solvents, which can potentially perturb protein structure and function.[2][3] In contrast, DSS is a water-insoluble and membrane-permeable crosslinker that must first be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[2][8][9][10][11] This inherent hydrophobicity allows DSS to traverse cell membranes, making it suitable for intracellular crosslinking.[8][9][10][12]
Another key difference is their spacer arm length. The spacer arm of a crosslinker dictates the distance between the two reactive groups and, consequently, the spatial constraints it can impose on interacting proteins. BS2G has a shorter spacer arm of 7.7 Å, composed of a 5-atom chain.[3][7][13] DSS possesses a longer, 8-carbon spacer arm with a length of 11.4 Å.[8][11][13]
| Property | BS2G (Bis(sulfosuccinimidyl) glutarate) | DSS (Disuccinimidyl suberate) |
| Molecular Weight | 530.34 g/mol (d0 form)[1] | 368.35 g/mol [8] |
| Spacer Arm Length | 7.7 Å (5 atoms)[3][7][13] | 11.4 Å (8 atoms)[8][11] |
| Reactive Groups | Sulfo-NHS ester[1][3] | NHS ester[8][9] |
| Reactivity | Primary amines (e.g., lysine, N-terminus) at pH 7-9[3][8] | Primary amines (e.g., lysine, N-terminus) at pH 7-9[8][9] |
| Solubility | Water-soluble[1][2][3][4][5][6][7] | Water-insoluble; requires organic solvent (DMSO, DMF)[2][8][9][10][11] |
| Membrane Permeability | Membrane-impermeant[3][6][7][14][15] | Membrane-permeant[8][9][10][12] |
| Cleavability | Non-cleavable[1][16] | Non-cleavable[8][9] |
Table 1. Comparison of the physicochemical properties of BS2G and DSS crosslinkers.
Performance in Crosslinking Studies: A Case Study
A direct comparison of BS2G and DSS in a crosslinking mass spectrometry (XL-MS) study of the HOP2-MND1 protein complex revealed comparable performance in identifying protein-protein interactions.[17][18] In this study, the amine-reactive crosslinkers DSS and BS2G performed similarly in terms of the number of cross-linked products identified, with DSS yielding 67 unique cross-links and 23 loop-links, while BS2G produced 57 unique cross-links and 21 loop-links.[17] Notably, 60% of all cross-links identified with BS2G were also identified by DSS, suggesting a significant overlap in the captured interactions.[17]
This study highlights that despite their differences in spacer arm length and solubility, both crosslinkers can effectively identify protein-protein interactions. The choice between them may therefore depend on the specific system being studied, including the cellular localization of the target proteins and the desired spatial resolution of the crosslinking data. The shorter spacer arm of BS2G may be advantageous for capturing very close-range interactions, while the longer arm of DSS can identify interactions over a greater distance.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for protein crosslinking using BS2G and DSS. It is important to note that optimal conditions, such as reagent concentration and incubation time, should be determined empirically for each specific application.
Protocol 1: Crosslinking with Water-Soluble BS2G
-
Buffer Preparation: Prepare a non-amine-containing buffer with a pH between 7 and 9, such as phosphate-buffered saline (PBS).
-
Protein Sample Preparation: Ensure the protein sample is in the chosen crosslinking buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the BS2G powder in the crosslinking buffer to the desired final concentration (typically in the range of 0.25 to 2 mM). The NHS-ester moiety of BS2G is susceptible to hydrolysis, so fresh solutions are crucial.[1]
-
Crosslinking Reaction: Add the freshly prepared BS2G solution to the protein sample and incubate at room temperature or 4°C for 30 minutes to 2 hours.
-
Quenching the Reaction: Stop the crosslinking reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, or glycine, to a final concentration of 20-50 mM.[11] Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Protocol 2: Crosslinking with Water-Insoluble DSS
-
Buffer Preparation: Prepare a non-amine-containing buffer with a pH between 7 and 9.
-
Protein Sample Preparation: Ensure the protein sample is in the chosen crosslinking buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the DSS powder in a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution.[8][11]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically in the range of 0.25 to 2 mM). The final concentration of the organic solvent should be kept low (typically <10%) to minimize its effect on protein structure. Incubate at room temperature or 4°C for 30 minutes to 2 hours.
-
Quenching the Reaction: Stop the reaction by adding a quenching buffer as described in the BS2G protocol.
-
Analysis: Proceed with the desired downstream analysis.
Visualizing the Chemistry and Workflow
To better understand the chemical reactions and experimental processes involved, the following diagrams have been generated.
References
- 1. BS2G Crosslinker | CAS: 881415-72-1 | AxisPharm [axispharm.com]
- 2. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 215597-83-4 [smolecule.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. covachem.com [covachem.com]
- 7. 제품 [insung.net]
- 8. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 9. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 10. cyanagen.com [cyanagen.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 13. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 14. This compound | 881415-72-1 [amp.chemicalbook.com]
- 15. amsbio.com [amsbio.com]
- 16. This compound - Creative Biolabs [creative-biolabs.com]
- 17. Comprehensive Cross-Linking Mass Spectrometry Reveals Parallel Orientation and Flexible Conformations of Plant HOP2-MND1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive Cross-Linking Mass Spectrometry Reveals Parallel Orientation and Flexible Conformations of Plant HOP2-MND1 - PubMed [pubmed.ncbi.nlm.nih.gov]
BS2G vs. Other Amine-Reactive Crosslinkers: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to covalently link biomolecules, the choice of crosslinker is critical. This guide provides an objective comparison of Bis(sulfosuccinimidyl) glutarate (BS2G) with other common amine-reactive crosslinkers, supported by experimental data and detailed protocols to inform your selection process.
Amine-reactive crosslinkers are indispensable tools for studying protein-protein interactions, creating antibody-drug conjugates (ADCs), and immobilizing proteins onto surfaces. These reagents primarily target the abundant primary amines found on the N-terminus of proteins and the side chains of lysine residues, forming stable amide bonds. Among the plethora of available options, BS2G, a homobifunctional N-hydroxysuccinimide (NHS) ester, offers distinct advantages in specific applications due to its unique combination of properties.
Key Advantages of BS2G
BS2G (Bis[sulfosuccinimidyl] glutarate) is a water-soluble, non-cleavable, and membrane-impermeant crosslinker. Its key advantages stem from its chemical structure, particularly its polarity and shorter spacer arm compared to some other widely used crosslinkers.[1][2]
One of the primary benefits of BS2G is its high water solubility , conferred by the presence of two sulfonate groups.[1] This eliminates the need to dissolve the crosslinker in organic solvents like DMSO or DMF, which can be detrimental to the structure and function of sensitive proteins.[3] Furthermore, its charged nature renders it membrane-impermeant , making it an excellent choice for specifically crosslinking proteins on the cell surface without affecting intracellular components.[4]
The shorter spacer arm of 7.7 Å provides more precise distance constraints for structural studies of protein complexes.[5] This can be particularly advantageous for high-resolution modeling of tightly associated proteins.
Head-to-Head Comparison of Amine-Reactive Crosslinkers
To understand the practical advantages of BS2G, it is essential to compare it with other commonly used amine-reactive crosslinkers. The following table summarizes the key properties of BS2G, its non-polar analog Disuccinimidyl glutarate (DSG), and the widely used water-soluble crosslinker Bis(sulfosuccinimidyl) suberate (BS3).
| Feature | BS2G (Bis[sulfosuccinimidyl] glutarate) | DSG (Disuccinimidyl glutarate) | BS3 (Bis[sulfosuccinimidyl] suberate) |
| Reactive Groups | Sulfo-NHS Ester | NHS Ester | Sulfo-NHS Ester |
| Target Specificity | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) |
| Spacer Arm Length | 7.7 Å | 7.7 Å | 11.4 Å |
| Water Soluble | Yes | No | Yes |
| Membrane Permeable | No | Yes | No |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |
Experimental Data: The Impact of Polarity on Crosslinking Efficiency
A significant advantage of BS2G lies in its polarity. A study directly comparing the polar BS2G with its non-polar analog, DSG, on bovine serum albumin (BSA) as a model protein, revealed a notable difference in the number and nature of the identified cross-links.
| Crosslinker | Number of Common Cross-links Identified (in triplicates) |
| DSG (non-polar) | 47 |
| BS2G (polar) | 46 |
| Equimolar Mixture (DSG/BS2G) | 67 |
Data sourced from a study on the influence of cross-linker polarity.
The study demonstrated that while both crosslinkers identified a similar number of cross-links individually, an equimolar mixture of the two yielded a significantly higher number of unique cross-links. This suggests that the polar BS2G and non-polar DSG have different preferences for the regions of the protein they crosslink, with BS2G favoring more polar or solvent-exposed regions. This differential reactivity highlights the advantage of using BS2G to probe different structural aspects of a protein or protein complex that might be missed by its non-polar counterpart.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below are standardized protocols for protein crosslinking using BS2G and BS3.
Protocol 1: Protein Crosslinking with BS2G
Materials:
-
Protein sample in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
BS2G crosslinker
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: Immediately before use, prepare a stock solution of BS2G in the reaction buffer. For example, dissolve 2 mg of BS2G in 188 µL of reaction buffer to make a 20 mM stock solution.
-
Crosslinking Reaction: Add the BS2G stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker over the protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Removal of Excess Reagent: Remove excess, unreacted BS2G by using a desalting column or through dialysis against an appropriate buffer.
Protocol 2: Protein Crosslinking with BS3
Materials:
-
Protein sample in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5)
-
BS3 crosslinker
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: Allow the BS3 vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a fresh stock solution of BS3 in the reaction buffer immediately before use. For example, dissolve 2 mg of BS3 in 175 µL of reaction buffer to make a 20 mM stock solution.[6]
-
Crosslinking Reaction: Add the BS3 stock solution to the protein sample to a final concentration of 0.25-5 mM. The optimal concentration should be determined empirically.[1]
-
Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[1]
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.[1] Let it stand for 15 minutes at room temperature.[1]
-
Removal of Excess Reagent: Purify the crosslinked protein from excess reagent using a desalting column or dialysis.[5]
Visualizing the Workflow and Chemical Structures
To further clarify the experimental process and the chemical differences between the crosslinkers, the following diagrams are provided.
Caption: General experimental workflow for protein crosslinking.
Caption: Chemical structures of BS2G, BS3, and DSG crosslinkers.
Conclusion
BS2G presents a compelling option for researchers requiring a water-soluble, membrane-impermeant, and shorter-chain amine-reactive crosslinker. Its key advantages include the elimination of potentially denaturing organic solvents and the ability to selectively target cell surface proteins. Furthermore, its polarity offers a different crosslinking profile compared to its non-polar analog, DSG, potentially revealing unique structural information.
When choosing between BS2G and another popular water-soluble crosslinker, BS3, the primary consideration is the spacer arm length. The shorter 7.7 Å spacer of BS2G is ideal for probing interactions within tightly packed protein complexes, while the longer 11.4 Å arm of BS3 can capture more distant interactions. The selection of the optimal crosslinker will ultimately depend on the specific experimental goals and the nature of the biological system under investigation. By understanding the distinct properties of each reagent and employing rigorous experimental protocols, researchers can effectively utilize these powerful tools to advance their understanding of protein structure and function.
References
- 1. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uab.edu [uab.edu]
- 3. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating BS2G Crosslinking Results with Mass Spectrometry: A Comparative Analysis
Performance Comparison of Amine-Reactive Crosslinkers
The efficacy of a crosslinking experiment is contingent on various factors, including the chemical properties of the crosslinker, the nature of the protein target, and the downstream analytical method. Here, we present a comparative overview of BS2G and its alternatives, focusing on key performance indicators relevant to mass spectrometry-based validation.
| Feature | BS2G (Bis[Sulfosuccinimidyl] glutarate) | BS3 (Bis[sulfosuccinimidyl] suberate) | DSS (Disuccinimidyl suberate) | DSSO (Disuccinimidyl sulfoxide) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Reactive Group | N-hydroxysulfosuccinimide (Sulfo-NHS) ester | N-hydroxysulfosuccinimide (Sulfo-NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | Carbodiimide |
| Target | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Carboxyl groups to primary amines |
| Spacer Arm Length | 7.7 Å[1] | 11.4 Å[2] | 11.4 Å | 10.1 Å[2] | 0 Å (Zero-length)[3][4] |
| Solubility | Water-soluble[1] | Water-soluble[2] | Water-insoluble (requires organic solvent)[5] | Water-insoluble (requires organic solvent)[2] | Water-soluble[6] |
| MS-Cleavable | No[2] | No[2] | No | Yes[2] | No |
| Key Advantage | Shorter spacer arm for capturing close-proximity interactions. | Well-characterized and widely used for cell surface crosslinking.[7] | Membrane permeable, suitable for intracellular crosslinking.[5] | MS-cleavability simplifies data analysis.[2] | Forms a direct amide bond without adding a spacer.[3][4] |
| Considerations | May not capture interactions over longer distances. | Not membrane permeable. | Requires organic solvent for dissolution.[5] | May yield fewer identified crosslinks with standard MS/MS methods.[2] | Reaction is pH-sensitive and can lead to protein polymerization.[8] |
Quantitative Insights from Mass Spectrometry Data:
While direct head-to-head quantitative comparisons of BS2G with all other crosslinkers are not extensively documented in single studies, data from various experiments provide valuable insights. For instance, a comparison of the non-cleavable crosslinkers BS3 and DSS with the MS-cleavable DSSO on Bovine Serum Albumin (BSA) revealed that BS3 and DSS yielded a similar number of identified crosslinked peptides using Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) fragmentation methods.[2] DSSO, while offering the advantage of easier data analysis due to its cleavable nature, identified fewer crosslinks under the same conditions.[2] However, specialized MSn fragmentation methods can significantly enhance the identification of peptides crosslinked with MS-cleavable reagents like DSSO.[2]
The choice between BS2G and the longer BS3 often depends on the specific structural question being addressed. The shorter 7.7 Å spacer arm of BS2G is advantageous for mapping very close-proximity interactions within a protein or between tightly associated proteins.[1] Conversely, the 11.4 Å spacer of BS3 can capture interactions over a slightly larger distance.
Experimental Protocols
Detailed and reproducible protocols are the bedrock of successful crosslinking-mass spectrometry experiments. Below are generalized yet comprehensive protocols for BS2G and its common alternatives. It is imperative for researchers to optimize these protocols for their specific protein of interest and experimental setup.
Protocol 1: Crosslinking with BS2G
This protocol outlines the steps for crosslinking a purified protein or protein complex using BS2G for subsequent mass spectrometry analysis.
Materials:
-
Purified protein sample in an amine-free buffer (e.g., HEPES, PBS), pH 7.2-8.0
-
BS2G (Bis[Sulfosuccinimidyl] glutarate)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Sample Preparation: Ensure the protein sample is in a suitable amine-free buffer. The presence of primary amines in the buffer will compete with the crosslinking reaction.
-
Reagent Preparation: Immediately before use, prepare a stock solution of BS2G in the reaction buffer. BS2G is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] A typical stock concentration is 25-50 mM.
-
Crosslinking Reaction: Add the BS2G stock solution to the protein sample to achieve a final concentration typically in the range of 0.5-5 mM.[1] The optimal molar excess of crosslinker to protein should be determined empirically, often starting with a 20- to 50-fold molar excess.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[1][7]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is quenched.[1]
-
Sample Preparation for MS: Remove excess crosslinker and quenching reagent by desalting or dialysis. The crosslinked sample is now ready for downstream processing for mass spectrometry, including denaturation, reduction, alkylation, and proteolytic digestion.[9]
Protocol 2: Comparative Crosslinking with BS3 and DSS
This protocol provides a framework for comparing the water-soluble BS3 with the water-insoluble DSS.
Materials:
-
Purified protein sample in an amine-free buffer (e.g., HEPES, PBS), pH 7.2-8.0
-
BS3 (Bis[sulfosuccinimidyl] suberate)
-
DSS (Disuccinimidyl suberate)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Sample Preparation: Prepare two identical aliquots of the protein sample in an amine-free buffer.
-
Reagent Preparation:
-
BS3: Immediately before use, dissolve BS3 in the reaction buffer to the desired stock concentration.
-
DSS: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to the desired stock concentration.[5]
-
-
Crosslinking Reaction:
-
To one protein aliquot, add the BS3 stock solution.
-
To the second protein aliquot, add the DSS stock solution. The final concentration of the organic solvent should be kept to a minimum to avoid protein denaturation.
-
-
Incubation: Incubate both reactions for 30-60 minutes at room temperature or 2 hours on ice.[7]
-
Quenching: Quench both reactions as described in the BS2G protocol.
-
Sample Preparation for MS: Process both samples in parallel for mass spectrometry analysis as described for BS2G.
Protocol 3: Zero-Length Crosslinking with EDC
This protocol details the use of EDC to form a direct amide bond between carboxyl and amine groups.
Materials:
-
Protein sample in a carboxyl- and amine-free buffer (e.g., MES buffer), pH 4.5-6.0[3]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
(Optional) Sulfo-NHS (N-hydroxysulfosuccinimide) to improve efficiency
-
Quenching solution (e.g., hydroxylamine or 2-mercaptoethanol)[3][6]
-
Desalting column or dialysis cassette
Procedure:
-
Sample Preparation: The protein sample should be in a buffer free of extraneous carboxyl and amine groups.
-
Reagent Preparation: Prepare fresh stock solutions of EDC and optional Sulfo-NHS in the reaction buffer.
-
Activation (Optional but Recommended): Add EDC and Sulfo-NHS to the protein containing accessible carboxyl groups. Incubate for 15 minutes at room temperature to activate the carboxyls.[3][6]
-
Crosslinking Reaction: Add the second protein containing accessible primary amines to the reaction mixture. Incubate for 2 hours at room temperature.
-
Quenching: Quench the reaction by adding the quenching solution.
-
Sample Preparation for MS: Purify the crosslinked conjugate from excess reagents using a desalting column or dialysis. Proceed with the standard workflow for mass spectrometry analysis.[3]
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the crosslinking process and its application in studying cellular signaling, the following diagrams are provided.
References
- 1. proteochem.com [proteochem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Protein Interactions: A Guide to Interpreting Mass Spectra of BS2G-Crosslinked Peptides
For researchers, scientists, and drug development professionals navigating the intricate world of protein-protein interactions, chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful tool. This guide provides a comprehensive comparison of Bis(sulfosuccinimidyl) glutarate (BS2G), a popular amine-reactive cross-linking agent, with its alternatives. We delve into the nuances of interpreting mass spectra generated from BS2G-crosslinked peptides, supported by experimental data and detailed protocols to empower your research.
At the heart of understanding cellular function lies the intricate network of protein-protein interactions. XL-MS provides a means to capture these transient interactions by covalently linking interacting proteins, allowing for their identification and the mapping of interaction interfaces through mass spectrometry. The choice of cross-linking reagent is paramount to the success of these experiments. BS2G, a water-soluble, non-cleavable cross-linker with a spacer arm of 7.7 Å, is frequently employed for its ability to react with primary amines (lysine residues and N-termini) under physiological conditions.[1][2]
Interpreting the Molecular Fingerprints: Mass Spectra of BS2G-Crosslinked Peptides
The analysis of mass spectra from cross-linked peptides is more complex than that of linear peptides. A cross-linked peptide consists of two distinct peptide chains connected by the cross-linker, resulting in a more intricate fragmentation pattern upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) in the mass spectrometer.
For non-cleavable cross-linkers like BS2G, the fragmentation primarily occurs along the peptide backbones of the two constituent peptides. This generates series of b- and y-ions for each peptide chain. The resulting tandem mass spectrum (MS/MS) is a composite of the fragment ions from both peptides, and specialized software is required to deconvolute this information and identify the individual peptide sequences and the cross-linked residues.[3][4][5]
A key characteristic of BS2G-crosslinked peptides is the fragmentation at the amide bond between the lysine ε-amine and the cross-linker, as well as at the peptide bond C-terminal to the cross-linked lysine.[3][4] This produces characteristic ions that can aid in the identification and validation of the cross-link.
A Comparative Look: BS2G vs. Alternative Cross-linkers
The selection of a cross-linking reagent is a critical experimental parameter that influences the number and type of identified interactions. Here, we compare BS2G with other commonly used amine-reactive cross-linkers.
| Feature | BS2G (Bis[sulfosuccinimidyl] glutarate) | DSS (Disuccinimidyl suberate) | BS3 (Bis[sulfosuccinimidyl] suberate) | DSSO (Disuccinimidyl sulfoxide) |
| Spacer Arm Length | 7.7 Å | 11.4 Å | 11.4 Å | 10.1 Å |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | MS-cleavable (CID) |
| Solubility | Water-soluble | Water-insoluble (requires organic solvent) | Water-soluble | Membrane-permeable |
| Reactivity | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) |
| Mass Shift | 138.068 Da | 138.068 Da | 138.068 Da | 158.004 Da |
| Number of Identified Cross-links | Generally high for polar interactions.[6] | High, widely used.[7] | High, water-soluble alternative to DSS.[7] | Can be lower in MS2, but MS3 methods improve identification.[7] |
| Data Analysis Complexity | High (n² search space) | High (n² search space) | High (n² search space) | Reduced (linear search space after cleavage) |
Note: The number of identified cross-links is highly dependent on the protein system, experimental conditions, and data analysis workflow.
A study comparing the polar BS2G with the non-polar DSG (Disuccinimidyl glutarate), which has the same spacer length, demonstrated that BS2G preferentially cross-links polar regions of proteins, while DSG favors hydrophobic regions.[6] This highlights the importance of considering the cross-linker's chemical properties in the context of the biological question being addressed. MS-cleavable cross-linkers like DSSO offer the advantage of simplifying data analysis by breaking apart in the mass spectrometer, allowing for the identification of the individual peptides in a subsequent fragmentation event (MS3).[7]
Experimental Protocol: A Step-by-Step Guide to BS2G Cross-linking Mass Spectrometry
This protocol provides a general framework for an XL-MS experiment using BS2G. Optimization of specific parameters is recommended for each biological system.
1. Sample Preparation:
-
Ensure the protein sample is in a buffer free of primary amines (e.g., HEPES, PBS) at a pH between 7.0 and 8.5.[8]
-
The protein concentration should be in the low micromolar range to favor intramolecular and specific intermolecular cross-linking over random collisions.
2. Cross-linking Reaction:
-
Prepare a fresh stock solution of BS2G in an amine-free buffer (e.g., 25 mM Sodium Phosphate, pH 7.4).[1]
-
Add the BS2G solution to the protein sample to a final concentration of 0.5 to 5 mM. A 20-fold molar excess of cross-linker to protein is a common starting point.[1]
-
Incubate the reaction at room temperature for 45-60 minutes.[1][2]
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 25-60 mM and incubate for 10-15 minutes at room temperature.[1]
3. Protein Digestion:
-
Denature the cross-linked proteins using urea or another denaturant.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using a sequence-specific protease, typically trypsin.
4. Enrichment of Cross-linked Peptides (Optional but Recommended):
-
Due to the low abundance of cross-linked peptides compared to linear peptides, an enrichment step such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can significantly increase the number of identified cross-links.
5. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent mode, selecting precursor ions with a charge state of +3 or higher for fragmentation, as cross-linked peptides tend to have higher charge states.
6. Data Analysis:
-
Utilize specialized software designed for the identification of cross-linked peptides, such as pLink 2, MeroX, or CrossWork.[9][10][11][12] These programs can handle the complexity of matching MS/MS spectra to pairs of peptide sequences.
-
The software will generate a list of identified cross-linked peptide pairs, along with scores indicating the confidence of the identification.
Visualizing the Workflow and a BS2G Cross-link
To further clarify the process, the following diagrams illustrate the experimental workflow and the chemical structure of a BS2G cross-link.
Caption: Experimental workflow for cross-linking mass spectrometry.
Caption: Structure of a BS2G cross-link between two lysine residues.
Signaling Pathways and Logical Relationships
The data derived from XL-MS experiments, such as the distance constraints between cross-linked residues, can be used to model the three-dimensional architecture of protein complexes and understand signaling pathways.
Caption: Logic diagram for utilizing XL-MS data in structural modeling.
By providing a robust framework for interpreting mass spectra of BS2G-crosslinked peptides and comparing it with its alternatives, this guide aims to equip researchers with the knowledge to effectively leverage XL-MS in their pursuit of understanding the complex machinery of life.
References
- 1. proteochem.com [proteochem.com]
- 2. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 9. CrossWork: software-assisted identification of cross-linked peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high-speed search engine pLink 2 with systematic evaluation for proteome-scale identification of cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-speed search engine pLink 2 with systematic evaluation for proteome-scale identification of cross-linked peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Protein Interactions: A Guide to Software for BS2G Crosslinking Data Analysis
For researchers, scientists, and drug development professionals venturing into the intricate world of protein-protein interactions, chemical crosslinking mass spectrometry (XL-MS) stands out as a powerful technique. The use of non-cleavable crosslinkers like Bis(sulfosuccinimidyl)glutarate (BS2G) provides stable covalent bonds, offering a snapshot of protein conformations and interactions in their native states. However, the complexity of the resulting data necessitates specialized software for accurate identification and analysis of crosslinked peptides. This guide provides an objective comparison of currently available software tools suitable for analyzing BS2G crosslinking data, supported by experimental insights and detailed protocols to empower your research.
The Landscape of XL-MS Data Analysis Software
The analysis of data from non-cleavable crosslinkers like BS2G presents a significant computational challenge due to the need to identify two peptide sequences from a single tandem mass spectrum. Fortunately, a variety of software solutions have been developed to tackle this "n-squared problem". This guide focuses on a selection of prominent software, evaluating their features, performance, and usability for BS2G data analysis.
At a Glance: A Comparative Overview of XL-MS Software
To facilitate an easy comparison, the following table summarizes the key features of several software packages capable of analyzing data from non-cleavable crosslinkers such as BS2G.
| Feature | MeroX | XiSEARCH | pLink 2 | StavroX | XlinkX (within Proteome Discoverer) | MetaMorpheusXL |
| Crosslinker Compatibility | Non-cleavable (e.g., BS3, BS2G), MS-cleavable[1][2] | Any crosslinker, including BS3 and BS2G[3][4][5] | Non-cleavable (e.g., BS3), MS-cleavable (DSSO)[6][7] | All kinds of crosslinkers, including DSS, BS3, and zero-length[2] | Any non-cleavable and cleavable crosslinker (user-definable)[8] | MS-cleavable and non-cleavable crosslinkers[9] |
| Key Algorithm | Considers all peptide combinations matching the precursor mass.[10] | Computationally unlinks peptides to avoid the n-squared problem.[3] | Two-stage open search strategy with fragment indexing.[7] | Automated analysis of MS and MS/MS data. | Converts the n-squared search space into a linear problem.[11] | Ion-indexing algorithm for efficient large database searches.[9] |
| User Interface | Graphical User Interface (GUI)[1] | GUI and command line.[3] | GUI and command line. | Graphical User Interface (GUI)[2] | Integrated into Thermo Scientific Proteome Discoverer.[8] | Integrated into the MetaMorpheus software suite (GUI).[9] |
| Performance Highlights | Shortest processing time in a comparison with MaxLynx and XiSEARCH.[1][12] | Reported 91% more unique links than Kojak + PeptideProphet and 45% more than pLink 2 in one study.[3] | Approximately 40 times faster than pLink 1 and 3-10 times faster than Kojak.[7] | Fast analysis times due to highly automated data handling. | Fast non-cleavable crosslinker search for databases up to 1500 proteins.[8] | Faster than other currently available MS-cleavable cross-link search software.[9] |
| Visualization Tools | Visualizes MS/MS spectra.[1] | Results can be visualized with xiVIEW for 2D networks and 3D structures.[4] | Results can be visualized with various tools. | Exports to xVis for visualization.[2] | Visualization options for identified spectra and various plots.[8] | Visualization through ProXL.[9] |
| FDR Control | Calculates False Discovery Rate. | FDR calculation performed by the accompanying xiFDR tool.[3][5] | FDR control is implemented. | FDR cut-off can be applied.[2] | Advanced, machine learning-driven FDR control.[8] | Calculates FDR. |
| Open Source | Freely available. | Freely available.[3] | Freely available. | Freely available.[2] | Commercial (part of Proteome Discoverer). | Open-source and freely available.[9] |
In-Depth Look at Selected Software
MeroX: This user-friendly software is noted for its speed, making it an attractive option for initial analyses. A comparative study highlighted that MeroX had the shortest processing time among the tested software and was capable of completing the analysis of non-cleavable BS3 crosslinked data where others failed due to high system requirements.[1][12]
XiSEARCH: Developed in the Rappsilber lab, XiSEARCH employs a clever strategy of computationally unlinking peptides to simplify the search.[3] It has demonstrated high performance in identifying a large number of unique crosslinks.[3] For visualization and FDR control, it integrates with xiVIEW and xiFDR, respectively.[4][5]
pLink 2: This search engine boasts significant speed improvements over its predecessor and other tools like Kojak.[7] Its two-stage open search strategy, facilitated by fragment indexing, contributes to its efficiency.[7]
StavroX: A versatile tool that can handle a wide variety of crosslinkers, including non-cleavable ones like BS3.[2] It offers a graphical user interface and automated analysis of MS and MS/MS data.[2]
XlinkX: Integrated within the Thermo Scientific Proteome Discoverer platform, XlinkX provides a seamless workflow for users of Thermo Fisher mass spectrometers. It supports user-definable non-cleavable crosslinkers and features advanced FDR control.[8]
MetaMorpheusXL: As part of the open-source MetaMorpheus suite, this tool offers the advantage of being freely available and capable of searching large databases efficiently thanks to its ion-indexing algorithm.[9]
Experimental Protocol: BS2G Crosslinking for Mass Spectrometry
The following protocol provides a detailed methodology for performing a BS2G crosslinking experiment, optimized for subsequent mass spectrometry analysis.
Materials:
-
Protein sample in amine-free buffer (e.g., PBS or HEPES)
-
BS2G (Bis(sulfosuccinimidyl)glutarate)
-
Reaction buffer (e.g., 25 mM Sodium Phosphate, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Denaturation buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylating agent (e.g., 55 mM Iodoacetamide - IAA)
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Formic acid (for quenching digestion and sample acidification)
-
C18 desalting spin columns
Procedure:
-
Sample Preparation: Ensure the protein sample is in an amine-free buffer at a suitable concentration.
-
Crosslinking Reaction:
-
Equilibrate the BS2G vial to room temperature before opening to prevent condensation.
-
Prepare a fresh stock solution of BS2G in the reaction buffer (e.g., 50 mM).
-
Add the BS2G solution to the protein sample to achieve a final concentration typically in the range of 0.5 to 5 mM, using a 20-fold molar excess of crosslinker to protein as a starting point.[13]
-
Incubate the reaction mixture for 45-60 minutes at room temperature.[13][14]
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM Tris-HCl and incubate for 15 minutes at room temperature.
-
Reduction and Alkylation:
-
Denature the crosslinked proteins by adding denaturation buffer.
-
Reduce disulfide bonds by adding DTT and incubating for 30 minutes at 37°C.
-
Alkylate free cysteine residues by adding IAA and incubating for 30 minutes at room temperature in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample with digestion buffer to reduce the urea concentration to below 2 M.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by LC-MS/MS using a high-resolution mass spectrometer.
-
Visualizing the Workflow and Signaling Pathways
To better understand the experimental and logical processes involved, the following diagrams have been generated using the DOT language.
Conclusion
The analysis of BS2G crosslinking data is a critical step in elucidating protein structures and interaction networks. The choice of software depends on various factors, including the complexity of the dataset, available computational resources, and user expertise. For researchers seeking a balance of speed and ease of use, MeroX presents a strong option. For those prioritizing the number of identified crosslinks from complex samples, XiSEARCH and pLink 2 are powerful contenders. The integration of XlinkX into Proteome Discoverer offers a streamlined workflow for users of Thermo Fisher instrumentation. Ultimately, the selection of the most appropriate software, combined with a robust experimental protocol, will pave the way for novel discoveries in the dynamic landscape of protein interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 3. xiSEARCH – Rappsilber Laboratory [rappsilberlab.org]
- 4. StavroX and MeroX - Help and Contact [stavrox.com]
- 5. Software – Rappsilber Laboratory [rappsilberlab.org]
- 6. researchgate.net [researchgate.net]
- 7. Merox - Wikipedia [en.wikipedia.org]
- 8. Hecklab.com | XlinkX for Proteome Discoverer [hecklab.com]
- 9. researchgate.net [researchgate.net]
- 10. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Technical documentation [docs.thermofisher.com]
- 12. open.metu.edu.tr [open.metu.edu.tr]
- 13. Comparison of XL-MS Software to Identify Protein Interactions [open.metu.edu.tr]
- 14. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Using Negative Controls for BS2G Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental strategies for utilizing negative controls in BS2G crosslinking workflows. We will explore the importance of negative controls, compare BS2G to alternative crosslinkers, and provide detailed experimental protocols and data interpretation guidelines.
The Critical Role of Negative Controls in Crosslinking
Chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique to identify protein-protein interactions (PPIs) and elucidate the structure of protein complexes. BS2G (Bis[sulfosuccinimidyl] glutarate) is a commonly used amine-reactive, water-soluble, and non-cleavable crosslinker. However, a key challenge in crosslinking experiments is distinguishing bona fide interactions from non-specific contacts arising from random protein proximity. This is where meticulously designed negative controls are indispensable.
Negative controls are essential to:
-
Identify non-specific crosslinks: Differentiate between specific PPIs and random collisional interactions.
-
Establish a baseline for quantitation: Provide a reference to quantify the enrichment of specific crosslinked peptides.
-
Validate the specificity of the crosslinking reaction: Ensure that the observed crosslinks are dependent on the presence and activity of the crosslinker.
Comparison of Common Amine-Reactive Crosslinkers
While BS2G is a versatile crosslinker, several alternatives with different properties are available. The choice of crosslinker can significantly impact the outcome of an experiment.
| Feature | BS2G (Sulfo-DSG) | BS3 (Bis[sulfosuccinimidyl] suberate) | DSS (Disuccinimidyl suberate) |
| Spacer Arm Length | 7.7 Å | 11.4 Å | 11.4 Å |
| Solubility | Water-soluble | Water-soluble | Water-insoluble (requires organic solvent like DMSO or DMF) |
| Membrane Permeability | Impermeable | Impermeable | Permeable |
| Reactivity | Amine-reactive (NHS ester) | Amine-reactive (NHS ester) | Amine-reactive (NHS ester) |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |
Experimental Design: Incorporating Negative Controls
A robust crosslinking experiment should include multiple negative controls to account for different sources of potential artifacts.
Logical Framework for Negative Controls
The following diagram illustrates the rationale behind using different negative controls to isolate true protein-protein interactions.
A Comparative Guide to BS2G-d0/d4 Isotopic Labeling for Crosslink Validation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and protein interactions, the ability to accurately identify and quantify protein-protein interactions is paramount. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these transient interactions and provide spatial constraints for structural modeling. Among the various reagents available, BS2G-d0/d4 (Bis(sulfosuccinimidyl) glutarate) isotopic labeling offers a robust method for not only identifying crosslinked peptides but also for quantifying changes in protein conformations and interactions.
This guide provides an objective comparison of BS2G-d0/d4 with other crosslinking alternatives, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal strategy for their specific needs.
Performance Comparison of Amine-Reactive Crosslinkers
The selection of a crosslinking reagent is a critical step that influences the outcome of an XL-MS experiment. The following tables summarize the key characteristics and performance metrics of BS2G and its alternatives.
Table 1: Physicochemical Properties of Common Amine-Reactive Crosslinkers
| Crosslinker | Reactive Group(s) | Spacer Arm Length (Å) | Water Solubility | Membrane Permeability | Cleavability |
| BS2G-d0/d4 | Sulfo-NHS Ester | 7.7 | High | No | Non-cleavable |
| BS3-d0/d4 | Sulfo-NHS Ester | 11.4 | High | No | Non-cleavable |
| DSS | NHS Ester | 11.4 | Low | Yes | Non-cleavable |
| DSG | NHS Ester | 7.7 | Low | Yes | Non-cleavable |
| DSSO | NHS Ester | 10.1 | Low | Yes | MS-cleavable |
| EDC/NHS | Carbodiimide/NHS Ester | 0 (Zero-length) | High | N/A | Non-cleavable |
| SDA | NHS Ester, Diazirine | Variable | Low | Yes | Photo-cleavable |
Table 2: Quantitative Performance Comparison of Isotopic Labeling Strategies
| Feature | BS2G-d0/d4 Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) |
| Labeling Principle | Chemical labeling of primary amines with light (d0) and heavy (d4) isotopic crosslinkers. | Metabolic incorporation of "light" or "heavy" amino acids into proteins during cell culture. |
| Applicability | In vitro, in situ (cell surface), and potentially in-cell with permeabilized cells. Applicable to any protein sample. | In vivo labeling of cultured cells. Requires cells that can be metabolically labeled. |
| Quantification Accuracy | Good. Relies on the ratio of d0/d4-crosslinked peptide pairs in the mass spectrometer. | Excellent. Samples are mixed at the beginning of the workflow, minimizing experimental variability.[1][2] |
| Crosslink Identification | The 4 Da mass difference between d0 and d4 labeled peptides simplifies the identification of crosslinked species.[3] | Does not inherently aid in crosslink identification; requires specialized software. |
| Experimental Complexity | Relatively straightforward chemical reaction. | Requires cell culture expertise and complete incorporation of labeled amino acids. |
| Potential Issues | Isotope labeling can sometimes reduce the number of identified cross-links.[4][5] Potential for incomplete labeling. | Not suitable for all cell types or for in vitro studies with purified proteins. |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible crosslinking experiments. Below are methodologies for key experiments cited in this guide.
Protocol 1: In Vitro Crosslinking of Purified Proteins with BS2G-d0/d4
This protocol describes a general procedure for crosslinking purified proteins in solution using BS2G-d0/d4.[3][6]
Materials:
-
Purified protein sample (in a primary amine-free buffer, e.g., HEPES, PBS)
-
BS2G-d0 and BS2G-d4 (e.g., from Thermo Fisher Scientific)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
Procedure:
-
Protein Preparation: Ensure the protein sample is in a suitable amine-free buffer at a concentration of 1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, prepare a 1:1 molar mixture of BS2G-d0 and BS2G-d4 in anhydrous DMSO to a final concentration of 25 mM.
-
Crosslinking Reaction: Add the BS2G-d0/d4 mixture to the protein solution to achieve a final molar excess of 20- to 50-fold of crosslinker to protein. A common starting point is a final crosslinker concentration of 1 mM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.
-
Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE to confirm crosslinking efficiency and subsequent mass spectrometry analysis for identification and quantification of crosslinked peptides.
Protocol 2: In-Cell Crosslinking of Cell Surface Proteins with BS2G-d0/d4
This protocol is designed for crosslinking proteins on the surface of living cells, taking advantage of the membrane-impermeable nature of BS2G.[3]
Materials:
-
Adherent or suspension cells
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
BS2G-d0 and BS2G-d4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Cell lysis buffer
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.
-
Crosslinker Preparation: Prepare a fresh 1:1 molar mixture of BS2G-d0 and BS2G-d4 in ice-cold PBS to a final concentration of 1-5 mM.
-
Crosslinking Reaction: Add the crosslinker solution to the cells and incubate for 30 minutes at 4°C to minimize protein internalization.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at 4°C.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer.
-
Analysis: The cell lysate containing the crosslinked proteins can then be processed for immunoprecipitation, SDS-PAGE, and mass spectrometry analysis.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and biological systems under investigation, the following diagrams have been generated using the DOT language.
Caption: General workflow for in vitro protein crosslinking with BS2G-d0/d4.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteochem.com [proteochem.com]
A Head-to-Head Comparison of BS2G and DSSO Crosslinkers for Mass Spectrometry-Based Structural Proteomics
For researchers, scientists, and drug development professionals engaged in the study of protein-protein interactions and protein structure, the choice of chemical crosslinker is a critical experimental parameter. This guide provides an objective performance comparison of two widely used amine-reactive crosslinkers: Bis(sulfosuccinimidyl) glutarate (BS2G) and Disuccinimidyl sulfoxide (DSSO). Supported by experimental data, this document will detail their respective chemical properties, performance in crosslinking mass spectrometry (XL-MS) workflows, and provide detailed experimental protocols to aid in experimental design.
Unveiling Protein Architectures: The Role of BS2G and DSSO
Chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable tool for mapping the topology of protein complexes and identifying protein-protein interactions in their native cellular environment. Both BS2G and DSSO are homobifunctional N-hydroxysuccinimide (NHS)-ester crosslinkers that covalently link primary amines, primarily on lysine residues and protein N-termini. Despite this shared reactivity, their distinct chemical properties lead to significant differences in their application and performance.
BS2G is a water-soluble, non-cleavable crosslinker, making it ideal for studying protein interactions on the cell surface due to its membrane impermeability. In contrast, DSSO is a membrane-permeant, MS-cleavable crosslinker, a feature that greatly simplifies data analysis in complex samples and enables proteome-wide interaction screening.
Performance at a Glance: A Quantitative Comparison
The selection of a crosslinker is often a trade-off between crosslinking efficiency and the ease of data analysis. The following table summarizes the key chemical and performance characteristics of BS2G and DSSO.
| Feature | BS2G (Bis(sulfosuccinimidyl) glutarate) | DSSO (Disuccinimidyl sulfoxide) |
| Full Name | Bis(sulfosuccinimidyl) glutarate | Disuccinimidyl sulfoxide |
| Reactive Groups | Sulfo-NHS ester (at both ends) | NHS ester (at both ends) |
| Reactive Toward | Primary amines (e.g., lysine) | Primary amines (e.g., lysine) |
| Spacer Arm Length | 7.7 Å | 10.1 Å |
| Water Solubility | Yes | No (requires organic solvent like DMSO or DMF) |
| Membrane Permeability | No | Yes |
| MS-Cleavable | No | Yes (CID-cleavable) |
| Primary Application | Cell surface crosslinking, purified protein complexes | In-cell crosslinking, proteome-wide interaction screening |
Experimental Evidence: Crosslinking Efficiency and Identification Rates
Direct quantitative comparisons in published literature between BS2G and DSSO are limited; however, data comparing DSSO to BS3, a close structural analog of BS2G with a longer spacer arm (11.4 Å), provides valuable insights into their relative performance.
Crosslinking Efficiency:
Studies have shown that in side-by-side comparisons using SDS-PAGE, non-cleavable crosslinkers like BS3 (and by extension, BS2G) can exhibit higher crosslinking efficiency than DSSO under similar conditions. This is visualized by a more pronounced shift to higher molecular weight bands, indicating a greater degree of protein oligomerization.[1][2]
Identification of Crosslinked Peptides:
While crosslinking efficiency is important, the ultimate measure of performance in an XL-MS experiment is the number of unique crosslinked peptides identified. Here, the MS-cleavable nature of DSSO offers a significant advantage. In collision-induced dissociation (CID) during tandem mass spectrometry (MS/MS), the DSSO linker fragments, simplifying the resulting spectra and facilitating the identification of the crosslinked peptides.
Data from Thermo Fisher Scientific demonstrates that while non-cleavable crosslinkers like BS3 and DSS may yield a higher number of crosslinked peptide identifications with conventional CID and higher-energy collisional dissociation (HCD) methods, the use of an MS2-MS3 method with DSSO can significantly increase the number of identified crosslinks.[1][2] With electron-transfer and higher-energy collision dissociation (EThcD), all crosslinkers showed a similar number of identified crosslinked peptides.[1][2]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful XL-MS experiments. Below are representative protocols for both BS2G and DSSO.
Protocol 1: Crosslinking with BS2G
This protocol is adapted for crosslinking of purified proteins or cell surface proteins.
-
Protein Preparation: Prepare the protein sample in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0) at a suitable concentration (e.g., 1-5 µM).
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of BS2G (e.g., 50 mM) in an amine-free buffer like 25 mM Sodium Phosphate, pH 7.4.[3] It is crucial to allow the BS2G vial to equilibrate to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.[3]
-
Crosslinking Reaction: Add the BS2G stock solution to the protein sample to achieve a final concentration typically in the range of 0.5 to 5 mM.[3] A common starting point is a 20- to 50-fold molar excess of crosslinker to protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[3] The reaction can also be performed on ice, with a slightly longer incubation time.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM.[3] Incubate for 15 minutes at room temperature.
-
Sample Preparation for Mass Spectrometry: Proceed with protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the digested peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: Crosslinking with DSSO
This protocol is suitable for both in vitro and in-cell crosslinking experiments.
-
Protein/Cell Preparation:
-
In Vitro: Prepare the purified protein sample in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5) at a concentration of approximately 10 µM.[4]
-
In-Cell: Culture cells to the desired confluency. Wash the cells with an amine-free buffer like PBS.
-
-
Crosslinker Preparation: Immediately before use, dissolve DSSO in a dry, water-miscible organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 50 mM).[4]
-
Crosslinking Reaction:
-
In Vitro: Add the DSSO stock solution to the protein sample to a final concentration that provides a desired molar excess (e.g., 100-fold).[4]
-
In-Cell: Add the DSSO stock solution to the cell suspension to a final concentration typically in the range of 1-3 mM.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Quench the reaction by adding an amine-containing buffer, such as 1 M ammonium bicarbonate, to a final concentration of 20 mM.[5]
-
Cell Lysis (for in-cell crosslinking): Lyse the cells using a suitable lysis buffer.
-
Sample Preparation for Mass Spectrometry: Proceed with protein denaturation, reduction, alkylation, and enzymatic digestion.
-
LC-MS/MS Analysis: Analyze the digested peptide mixture by LC-MS/MS, employing an MSn method that takes advantage of the DSSO cleavability (e.g., CID-MS2 for linker cleavage followed by HCD-MS3 for peptide sequencing).
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical structures, reaction mechanisms, and a generalized experimental workflow.
Caption: Chemical structures of BS2G and DSSO crosslinkers.
Caption: Amine-reactive crosslinking mechanism of BS2G and DSSO.
Caption: A generalized experimental workflow for crosslinking mass spectrometry.
Conclusion: Making an Informed Choice
The choice between BS2G and DSSO depends heavily on the specific research question and the experimental system.
-
BS2G is the preferred choice for applications requiring a water-soluble, membrane-impermeable crosslinker, such as studying protein interactions on the cell surface or working with purified protein complexes where the complexity of the sample is lower. Its non-cleavable nature results in more complex MS/MS spectra, which can be challenging to analyze in highly complex samples.
-
DSSO excels in studies requiring intracellular crosslinking due to its membrane permeability. Its key advantage is its MS-cleavability, which significantly simplifies data analysis workflows and can lead to a higher number of confident crosslink identifications in complex proteome-wide studies. This makes it a powerful tool for large-scale interaction mapping.
By understanding the distinct advantages and limitations of each crosslinker and employing optimized experimental protocols, researchers can effectively harness the power of XL-MS to unravel the intricate architectures of protein interaction networks.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. 質量分析のためのタンパク質相互作用のクロスリンク | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. proteochem.com [proteochem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the Right Crosslinker for Your Protein Complex: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a critical decision that significantly impacts the study of protein-protein interactions and the structural elucidation of protein complexes. This guide provides an objective comparison of commonly used crosslinkers, supported by experimental data, to facilitate an informed choice for your specific research needs.
Chemical crosslinkers are reagents that form covalent bonds between amino acid residues within a protein or between different proteins in a complex. This process, known as crosslinking, essentially "freezes" protein interactions, allowing for their identification and characterization using techniques like mass spectrometry (XL-MS). The choice of crosslinker depends on several factors, including the nature of the protein complex, the desired level of structural information, and the experimental system (in vitro or in vivo).
Comparison of Common Crosslinkers
Crosslinkers can be broadly categorized based on their reactivity, spacer arm length, cleavability, and cell membrane permeability. The following tables summarize the key characteristics and performance of representative crosslinkers.
Table 1: Homobifunctional Amine-Reactive Crosslinkers (NHS Esters)
Homobifunctional crosslinkers possess two identical reactive groups, typically targeting primary amines on lysine residues. N-hydroxysuccinimide (NHS) esters are the most common reactive group in this class.
| Crosslinker | Spacer Arm (Å) | Cleavable? | Water-Soluble? | Membrane-Permeable? | Typical Application |
| DSS (Disuccinimidyl suberate) | 11.4 | No | No | Yes | In vitro and in vivo crosslinking of general protein complexes. |
| BS3 (Bis(sulfosuccinimidyl) suberate) | 11.4 | No | Yes | No | Crosslinking of cell surface proteins or in aqueous buffers. |
| DSG (Disuccinimidyl glutarate) | 7.7 | No | No | Yes | Shorter-range crosslinking to probe for close-proximity interactions. |
| DSP (Dithiobis(succinimidyl propionate)) | 12.0 | Yes (Thiol) | No | Yes | Reversible crosslinking; enrichment of crosslinked peptides. |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate)) | 12.0 | Yes (Thiol) | Yes | No | Reversible crosslinking of cell surface proteins. |
Table 2: Performance Comparison of Amine-Reactive Crosslinkers
The following table presents a summary of experimental data comparing the performance of different amine-reactive crosslinkers in identifying protein-protein interactions in various protein complexes.
| Crosslinker | Protein Complex | Number of Unique Cross-links Identified | Key Findings | Reference |
| DSS | Bovine Serum Albumin (BSA) | High number of intra- and inter-molecular cross-links | Effective for general protein complex analysis.[1] | [1] |
| BS3 | Bovine Serum Albumin (BSA) | Similar number of cross-links to DSS | Water-solubility is a key advantage for specific applications.[1] | [1] |
| DSG | Various protein complexes | Generally fewer cross-links compared to DSS/BS3 | Useful for identifying very close interactions due to its shorter spacer arm. |
Table 3: Cleavable vs. Non-Cleavable Crosslinkers
Cleavable crosslinkers contain a bond that can be broken under specific conditions, facilitating the identification of crosslinked peptides in mass spectrometry.
| Feature | Non-Cleavable Crosslinkers (e.g., DSS, BS3) | MS-Cleavable Crosslinkers (e.g., DSSO, DSBU) |
| Data Analysis | More complex; requires specialized software to identify pairs of crosslinked peptides. | Simpler; the crosslinker is fragmented in the mass spectrometer, generating characteristic reporter ions that simplify peptide identification.[2][3] |
| Confidence in Identification | Can be lower due to the complexity of the MS/MS spectra. | Higher, as the characteristic fragmentation pattern provides an additional layer of validation.[2][3] |
| Throughput | Lower, as data analysis is more time-consuming. | Higher, enabling proteome-wide studies.[2] |
| Cost | Generally lower. | Generally higher. |
Table 4: Zero-Length and Photoreactive Crosslinkers
These crosslinkers offer alternative strategies for capturing protein interactions.
| Crosslinker Type | Example | Mechanism | Advantages | Disadvantages |
| Zero-Length | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxyl groups to react with primary amines, forming a direct amide bond. | Creates a direct link without a spacer arm, providing high-resolution distance constraints.[4] | Requires the presence of both carboxyl and amine groups in close proximity; can be less efficient than NHS esters.[4] |
| Photoreactive | SDA (Succinimidyl 4,4'-azipentanoate) | Contains a photo-activatable group (e.g., diazirine) that forms a covalent bond with any nearby amino acid upon UV irradiation.[5] | Can capture transient or weak interactions; not limited to specific amino acid side chains.[5] | Can be less specific, leading to more complex data; requires UV activation which can potentially damage proteins.[5] |
Visualizing the Crosslinker Selection Process
Choosing the right crosslinker involves a logical decision-making process based on the specific research goals and experimental setup. The following diagram illustrates a typical workflow for selecting an appropriate crosslinker.
Experimental Protocols
Detailed and optimized protocols are crucial for successful crosslinking experiments. Below are representative protocols for common crosslinking applications.
In Vitro Crosslinking with DSS (Non-Cleavable, Amine-Reactive)
This protocol is suitable for purified protein complexes in solution.
-
Sample Preparation:
-
Prepare the purified protein complex at a concentration of 1 mg/mL in a non-amine containing buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).[6]
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve DSS in a water-miscible organic solvent like DMSO to a stock concentration of 25 mM.[6]
-
-
Crosslinking Reaction:
-
Quenching:
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE to visualize the formation of higher molecular weight species.
-
For identification of crosslinked peptides, proceed with in-gel or in-solution digestion with a protease (e.g., trypsin) followed by LC-MS/MS analysis.[7]
-
In Vivo Crosslinking with a Cell-Permeable Crosslinker (e.g., DSS)
This protocol is for capturing protein interactions within living cells.
-
Cell Culture and Harvest:
-
Grow cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS to remove any amine-containing media components.[3]
-
-
Crosslinking Reaction:
-
Quenching:
-
Quench the reaction by adding Tris-HCl, pH 7.5 to a final concentration of 20-50 mM.
-
Incubate for 15 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Pellet the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Downstream Analysis:
-
The crosslinked protein complexes can be analyzed by immunoprecipitation followed by western blotting or by shotgun proteomics (digestion and LC-MS/MS) to identify interacting proteins.
-
Zero-Length Crosslinking with EDC
This protocol is for creating a direct covalent bond between interacting proteins.
-
Buffer Preparation:
-
Use a non-amine, non-carboxylate buffer such as MES buffer (100 mM, pH 6.0).[6]
-
-
Reaction Setup:
-
Dissolve the protein complex in the MES buffer.
-
Add EDC to a final concentration of 2-4 mM and Sulfo-NHS (to enhance efficiency and stability of the active intermediate) to a final concentration of 5-10 mM.[6]
-
-
Crosslinking Reaction:
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching:
-
Quench the reaction by adding a reducing agent like β-mercaptoethanol to a final concentration of 20 mM to inactivate EDC.
-
-
Analysis:
-
Proceed with SDS-PAGE and/or mass spectrometry analysis as described in the previous protocols.
-
Application in Signaling Pathways: The TGF-β Pathway
Crosslinking mass spectrometry is a powerful tool for dissecting the intricate protein-protein interactions within signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway, which regulates numerous cellular processes, involves a cascade of protein interactions, from ligand-receptor binding at the cell surface to the regulation of gene expression in the nucleus.
The diagram below illustrates a simplified TGF-β signaling pathway and highlights a key protein complex where crosslinking can be applied to study its composition and structure.
In this pathway, the formation of the active SMAD complex, consisting of phosphorylated SMAD2/3 and SMAD4, is a critical step. By applying chemical crosslinking to cell lysates after TGF-β stimulation, researchers can stabilize this complex and use mass spectrometry to:
-
Confirm the direct interaction between SMAD2/3 and SMAD4.
-
Identify other potential regulatory proteins that associate with the SMAD complex.
-
Map the interfaces of interaction between the different components of the complex using crosslinkers with varying spacer arm lengths.
By carefully selecting the appropriate crosslinker and optimizing the experimental conditions, researchers can gain valuable insights into the dynamic protein interactions that govern cellular signaling and other fundamental biological processes.
References
- 1. First Community-Wide, Comparative Cross-Linking Mass Spectrometry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pnas.org [pnas.org]
- 5. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 7. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming BS2G Crosslinking Specificity
Introduction to BS2G and Crosslinking Specificity
Bis[sulfosuccinimidyl] glutarate (BS2G) is a homobifunctional, amine-reactive, and water-soluble crosslinking agent.[1][2][3] Its primary application in research is to covalently link proteins that are in close proximity, thereby providing insights into protein-protein interactions (PPIs) and the quaternary structure of protein complexes.[4][5][6] BS2G features two N-hydroxysulfosuccinimide (sulfo-NHS) esters at either end of a 5-atom (7.7 Å) spacer arm.[1][2] These sulfo-NHS esters react specifically with primary amines (–NH2), found at the N-terminus of proteins and on the side chain of lysine residues, to form stable amide bonds.[7][8][9]
The "specificity" of BS2G refers to two key aspects:
-
Chemical Specificity : The reagent should ideally only react with primary amines and not with other functional groups present on proteins.
-
Proximity Specificity : The crosslinker should only link proteins that are genuinely interacting or are spatially close in a complex, rather than linking random proteins that collide transiently in solution.
Confirming this specificity is critical to avoid false-positive results and to ensure that the structural or interaction data derived from crosslinking experiments are biologically relevant.[10] This guide provides a comparative overview of experimental methods to validate the specificity of BS2G crosslinking.
Section 1: Biochemical Confirmation of Amine Reactivity
The primary method to confirm that BS2G is reacting specifically with its intended target—primary amines—is through competition assays and by controlling reaction conditions.
Experimental Protocol: Amine Competition Assay
This protocol is designed to demonstrate that the crosslinking activity of BS2G can be inhibited by an excess of a small molecule containing a primary amine, such as free L-lysine or Tris buffer.
-
Sample Preparation : Prepare your protein sample of interest (e.g., a purified protein complex) in an amine-free buffer, such as HEPES or PBS, at a concentration of 0.1–1 mg/mL.[11]
-
Experimental Groups : Set up three reaction conditions:
-
Negative Control : Protein sample with no BS2G added.
-
Positive Control : Protein sample with the determined optimal concentration of BS2G (typically a 20- to 500-fold molar excess over the protein).[12]
-
Competition : Pre-incubate the protein sample with a high concentration (e.g., 50-100 mM) of an amine-containing competitor like Tris or glycine for 10 minutes before adding BS2G.
-
-
Crosslinking Reaction : Add BS2G to the "Positive Control" and "Competition" samples. Incubate all samples for 30-60 minutes at room temperature.[13]
-
Quenching : Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM to consume any unreacted BS2G.[11][12]
-
Analysis : Analyze the results using SDS-PAGE. A successful crosslink will result in the appearance of higher molecular weight bands (dimers, trimers, etc.) in the "Positive Control" lane.
Data Presentation: Expected Outcomes of Competition Assay
The results can be summarized to compare the extent of crosslinking under different conditions.
| Condition | BS2G Added | Competitor (e.g., Tris) Added | Expected SDS-PAGE Result | Interpretation |
| Negative Control | No | No | Single band corresponding to the monomeric protein. | Baseline, no crosslinking occurs without the reagent. |
| Positive Control | Yes | No | Appearance of higher molecular weight bands (dimers, oligomers).[14] | BS2G is actively crosslinking the proteins. |
| Competition | Yes | Yes (Pre-incubation) | Significantly reduced or absent higher molecular weight bands. | The excess primary amines from the competitor saturated the BS2G, confirming amine-reactive specificity. |
Section 2: Mass Spectrometry for Definitive Site Validation
The most rigorous method for confirming crosslinking specificity is mass spectrometry (MS).[15][16] A crosslinking mass spectrometry (XL-MS) workflow identifies the exact amino acid residues that have been covalently linked, providing definitive proof of the crosslinker's binding sites.[7][8]
Experimental Protocol: XL-MS Analysis
-
Crosslinking & Quenching : Perform the crosslinking reaction as described in the previous section (Positive Control condition).
-
Protein Digestion : After quenching, denature the protein sample and digest it into smaller peptides using a protease like trypsin.[7][11]
-
LC-MS/MS Analysis : Analyze the resulting peptide mixture using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[7][8] The mass spectrometer will measure the mass of the peptides and their fragments.
-
Data Analysis : Use specialized software (e.g., xQuest, pLink, or StavroX) to search the MS data for the unique signatures of crosslinked peptides.[14] These signatures include a specific mass addition corresponding to the BS2G linker connecting two peptides. The software identifies the specific lysine residues or N-termini involved in the link.[7][17]
Data Presentation: Summary of XL-MS Findings
XL-MS data confirms not only the chemical specificity (i.e., linking of lysine residues) but also provides distance constraints that validate proximity. The 7.7 Å spacer arm of BS2G means that the alpha-carbons of the linked residues must be within a certain maximum distance (typically <20 Å).
| Identified Crosslink ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Confidence Score | Interpretation |
| XL-001 | Subunit A | K54 | Subunit A | K68 | 95% | Intramolecular crosslink consistent with protein folding.[13] |
| XL-002 | Subunit A | K112 | Subunit B | K21 | 92% | Intermolecular crosslink confirming a specific interaction interface. |
| XL-003 | Subunit A | T45 | Subunit B | S150 | 75% | Potential non-specific hit; residue is not a primary amine. Requires manual validation of the spectrum. |
// Style nodes p1 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; p2 [fillcolor="#34A853", fontcolor="#FFFFFF"]; p3 [fillcolor="#FBBC05", fontcolor="#202124"]; p4 [fillcolor="#EA4335", fontcolor="#FFFFFF"]; p5 [fillcolor="#5F6368", fontcolor="#FFFFFF"]; } Caption: High-level workflow for crosslink site identification via MS.
Section 3: Comparison with Alternative Crosslinkers
Comparing the results from BS2G with other crosslinkers that have different properties (e.g., spacer arm length, reactive group) can further validate the specificity of the observed interactions.
Alternative Crosslinkers
-
Disuccinimidyl suberate (DSS) : A water-insoluble analog of BS3 with a longer spacer arm (11.4 Å). Comparing BS2G (7.7 Å) and DSS can help map interactions at different distances.[2]
-
Zero-Length Crosslinkers (e.g., EDC) : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediates the direct formation of an amide bond between a carboxyl group (Asp, Glu) and a primary amine (Lys) without becoming part of the final linkage.[8] Observing an interaction with both BS2G and EDC provides very strong evidence of a direct and specific interaction.
-
Heterobifunctional Crosslinkers (e.g., Sulfo-SMCC) : These have different reactive groups at each end (e.g., amine-reactive and sulfhydryl-reactive).[4] Their use in a two-step reaction process can increase specificity and reduce random polymerization.[18]
Data Presentation: Comparative Table of Amine-Reactive Crosslinkers
| Crosslinker | Reactive Groups | Spacer Arm (Å) | Water Soluble? | Cleavable? | Key Advantage for Comparison |
| BS2G | Sulfo-NHS Ester | 7.7 | Yes | No | Short, water-soluble linker for cell-surface or purified complex studies.[1][2] |
| BS3 | Sulfo-NHS Ester | 11.4 | Yes | No | Longer spacer arm to capture more distant interactions.[2] |
| DSS | NHS Ester | 11.4 | No | No | Membrane-permeable version of BS3 for intracellular crosslinking.[2] |
| DSG | NHS Ester | 7.7 | No | No | Membrane-permeable analog of BS2G.[2][19] |
| EDC | Carbodiimide | 0 | Yes | N/A | "Zero-length" linker confirms direct contact between carboxyl and amine groups.[8] |
| DSSO | NHS Ester | 10.1 | No | Yes (MS-cleavable) | Simplifies MS data analysis by allowing cleavage of the linker in the gas phase.[2] |
By using a combination of these reagents, researchers can build a more complete and validated map of protein interactions. For instance, an interaction captured by the short-arm BS2G but not the long-arm BS3 might indicate a very tight and rigid interface, while the reverse could suggest a more flexible or distant association.
// Nodes start [label="Protein Complex\n(A-B Interaction)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; bs2g [label="Test with BS2G\n(7.7 Å)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bs3 [label="Test with BS3\n(11.4 Å)", fillcolor="#34A853", fontcolor="#FFFFFF"]; edc [label="Test with EDC\n(Zero-Length)", fillcolor="#FBBC05", fontcolor="#202124"];
res_bs2g [label="Crosslink Detected?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; res_bs3 [label="Crosslink Detected?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; res_edc [label="Crosslink Detected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
conclusion1 [label="Close Proximity\nConfirmed", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; conclusion2 [label="Direct Contact\nHighly Likely", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; conclusion3 [label="Interaction is Flexible\nor Indirect", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; conclusion4 [label="Interaction Not\nCaptured by Lysines", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> {bs2g, bs3, edc}; bs2g -> res_bs2g; bs3 -> res_bs3; edc -> res_edc;
res_bs2g -> conclusion1 [label="Yes"]; res_bs2g -> conclusion4 [label="No"]; res_bs3 -> conclusion1 [label="Yes"]; res_edc -> conclusion2 [label="Yes"]; res_bs3 -> conclusion3 [label="No, but Yes\nwith BS2G"]; } Caption: Decision logic for validating interactions using multiple crosslinkers.
References
- 1. BS2G Crosslinker|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Bis(Sulfosuccinimidyl) glutarate (BS2G) [proteochem.com]
- 4. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 5. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buy this compound | 215597-83-4 [smolecule.com]
- 10. benchchem.com [benchchem.com]
- 11. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 16. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. This compound 100 mg - Bis(Sulfosuccinimidyl) glutarate (BS2G) - ProteoChem [proteochem.com]
The Influence of Spacer Arm Length on Crosslinking Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a pivotal decision that significantly impacts the outcome of bioconjugation, structural biology, and proteomics studies. A critical parameter in this selection process is the length of the crosslinker's spacer arm, the molecular bridge connecting its reactive ends. This guide provides an objective comparison of crosslinkers with varying spacer arm lengths, supported by experimental data and detailed methodologies, to aid in the rational design of crosslinking experiments.
The spacer arm of a crosslinker dictates the distance between the two molecules being conjugated.[1] This seemingly simple characteristic has profound implications for the efficiency of the crosslinking reaction, the stability of the resulting conjugate, and the preservation of the native structure and function of the biomolecules involved. The choice of spacer arm length is, therefore, a strategic one, contingent on the specific application.
Impact of Spacer Arm Length on Crosslinking Outcomes
The length of the spacer arm can be broadly categorized as short (<10 Å), medium (10.1–30 Å), or long (>30 Å).[2] Each category presents distinct advantages and disadvantages depending on the experimental goals.
-
Short Spacer Arms: These are ideal for identifying and capturing direct, close-proximity interactions between proteins.[1] Successful crosslinking with a short-arm reagent is a strong indicator of physical contact between the target molecules.[1] In structural biology, shorter spacer arms provide higher resolution distance restraints for computational modeling of protein structures.[3][4] However, they may not be effective if the target functional groups on the interacting molecules are further apart, leading to lower crosslinking yields.[3][4]
-
Medium Spacer Arms: Offering a balance between the rigidity of short arms and the reach of long arms, medium-length spacers are versatile and widely used for both intramolecular and intermolecular crosslinking.[2]
-
Long Spacer Arms: Longer spacer arms are advantageous for capturing interactions within protein complexes where the interacting surfaces may be further apart.[2] They offer greater flexibility, which can increase the number of potential crosslinks formed.[3][4] This can be beneficial for proteome-wide studies.[3][4] However, the increased flexibility comes at the cost of lower spatial resolution, which can introduce ambiguity in structural modeling.[3][4] Longer, flexible spacer arms, such as those incorporating polyethylene glycol (PEG), can also enhance the water solubility of the crosslinker and the resulting conjugate, which can help maintain the native conformation of proteins and reduce aggregation.[1]
Comparative Data of Common Crosslinkers
The following tables provide a comparative overview of commonly used crosslinkers, categorized by their spacer arm lengths and reactive groups. This data is essential for selecting the optimal reagent for a specific application.
Table 1: Homobifunctional N-hydroxysuccinimide (NHS) Ester Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Cleavable | Water Soluble | Key Characteristics |
| DSG (Disuccinimidyl glutarate) | 7.7 | No | No | Short, aliphatic spacer arm.[1] |
| DSS (Disuccinimidyl suberate) | 11.4 | No | No | Rigid, commonly used for intracellular crosslinking.[5] |
| BS3 (Bis[sulfosuccinimidyl] suberate) | 11.4 | No | Yes | Water-soluble analog of DSS, ideal for cell surface crosslinking.[5] |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | 12.0 | Yes (reducing agents) | Yes | Cleavable disulfide bond allows for separation of crosslinked proteins.[5] |
| EGS (Ethylene glycol bis(succinimidyl succinate)) | 16.1 | Yes (hydroxylamine) | No | Cleavable ester linkages. |
Table 2: Heterobifunctional Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Reactive Group 1 | Reactive Group 2 | Water Soluble | Key Characteristics |
| Sulfo-SMCC | 11.6 | NHS ester (amine) | Maleimide (thiol) | Yes | Commonly used for creating antibody-drug conjugates and other protein-protein linkages.[5] |
| SM(PEG)₄ | 24.9 | NHS ester (amine) | Maleimide (thiol) | Yes | PEG spacer provides increased reach and solubility.[1] |
| SM(PEG)₈ | 39.2 | NHS ester (amine) | Maleimide (thiol) | Yes | Extended PEG spacer for applications requiring greater distance.[1] |
| SM(PEG)₁₂ | 53.4 | NHS ester (amine) | Maleimide (thiol) | Yes | Very long PEG spacer for maximum flexibility and solubility.[1] |
| SM(PEG)₂₄ | 95.2 | NHS ester (amine) | Maleimide (thiol) | Yes | Extremely long PEG spacer for specialized applications.[1] |
Table 3: Zero-Length Crosslinkers
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable | Water Soluble | Key Characteristics |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide (carboxyl/amine) | 0 | No | Yes | Forms a direct amide bond between carboxyl and amine groups.[5][6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable crosslinking results. The following are generalized methodologies for key experiments. It is important to note that optimal conditions, such as protein concentration and crosslinker-to-protein molar ratios, should be empirically determined for each specific system.
General Protocol for Homobifunctional NHS Ester Crosslinking
-
Protein Preparation: Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES, MOPS) at a pH of 7.2-8.0.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS ester crosslinker in a dry, water-miscible organic solvent such as DMSO.
-
Crosslinking Reaction: Add the crosslinker solution to the protein sample at a final concentration typically ranging from 0.25 to 5 mM. The optimal molar excess of crosslinker over protein should be determined experimentally.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or on ice.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[7] Incubate for an additional 15 minutes.[7]
-
Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.
Two-Step Protocol for Antibody-Enzyme Conjugation using a Heterobifunctional Crosslinker (e.g., Sulfo-SMCC)
-
Antibody Activation: React the antibody with a molar excess of the NHS ester-maleimide crosslinker in an amine-free buffer (pH 7.2-8.0) for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to one compatible with the next step (e.g., PBS, pH 6.5-7.5).
-
Enzyme Preparation: If the enzyme does not have free sulfhydryl groups, they can be introduced using a reducing agent like DTT (if disulfide bonds are present and can be reduced without loss of activity) or by modifying primary amines with a reagent like 2-iminothiolane (Traut's reagent).
-
Conjugation: Mix the maleimide-activated antibody with the sulfhydryl-containing enzyme and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the antibody-enzyme conjugate from unconjugated components using size-exclusion chromatography or affinity chromatography.[1]
Visualizing Experimental Workflows
Clear visualization of experimental workflows is essential for understanding and reproducing complex procedures.
Caption: Workflow for homobifunctional NHS ester crosslinking.
Caption: Two-step workflow for antibody-enzyme conjugation.
By carefully considering the desired distance between target molecules, the chemical properties of the crosslinker, and the overall experimental objectives, researchers can select the optimal spacer arm length to achieve successful and reproducible bioconjugation. This guide provides a foundational framework for making informed decisions in the selection and application of crosslinking reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crosslinkers Selection Guide [sigmaaldrich.com]
- 6. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to BS2G Crosslinking for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bis(Sulfosuccinimidyl) glutarate (BS2G) with other common crosslinking reagents. It is designed to assist researchers in selecting the optimal crosslinker for their protein-protein interaction studies, with a focus on quantitative analysis, detailed experimental protocols, and clear data visualization.
Executive Summary
BS2G is a homobifunctional, amine-reactive, water-soluble, and non-cleavable crosslinker. Its fixed spacer arm of 7.7 Å makes it a valuable tool for identifying and quantifying protein-protein interactions. This guide presents a quantitative comparison of BS2G with other widely used crosslinkers, including other N-hydroxysuccinimide (NHS) esters like Disuccinimidyl suberate (DSS), zero-length crosslinkers such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and modern "click chemistry" reagents. The comparison focuses on key performance metrics including reaction efficiency, stability of the crosslinked product, and optimal reaction conditions.
Data Presentation: Quantitative Comparison of Crosslinkers
The selection of a crosslinker is a critical step in experimental design, directly impacting the yield and reliability of the results. The following tables summarize the key characteristics and performance of BS2G in comparison to other common crosslinking chemistries.
Table 1: Properties of Common Amine-Reactive Crosslinkers
| Feature | BS2G (Bis[Sulfosuccinimidyl] glutarate) | DSS (Disuccinimidyl suberate) |
| Reactive Group | Sulfo-NHS Ester | NHS Ester |
| Target Specificity | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Spacer Arm Length | 7.7 Å[1] | 11.4 Å |
| Water Solubility | Yes[2] | No (soluble in organic solvents like DMSO or DMF)[3] |
| Membrane Permeability | No[2] | Yes |
| Cleavability | No[2] | No |
| Optimal Reaction pH | 7.0 - 9.0 | 7.0 - 9.0 |
Table 2: Performance Characteristics of Different Crosslinking Chemistries
| Feature | BS2G (NHS Ester) | EDC/NHS (Zero-Length) | Click Chemistry (e.g., SPAAC) |
| Bond Formed | Stable Amide Bond | Stable Amide Bond | Stable Triazole Ring |
| Reaction Specificity | High for primary amines | High for carboxyls and primary amines | Very high (bioorthogonal) |
| Reaction Efficiency | Good, but sensitive to hydrolysis at high pH.[4] | High, often requires optimization of EDC and NHS concentrations.[5][6] | Very high, often near-quantitative. |
| Stability of Linkage | Very High (Amide bonds are highly stable) | Very High (Amide bonds are highly stable) | Very High (Triazole rings are highly stable) |
| Reaction Conditions | Aqueous buffers, pH 7-9 | Aqueous or organic/aqueous mixtures, pH 4.5-7.5 for activation, 7.2-8.5 for coupling | Aqueous buffers, physiological pH |
| Side Reactions | Hydrolysis of NHS ester | Formation of N-acylurea byproduct if NHS is omitted | Minimal to none |
Experimental Protocols
Detailed and optimized protocols are crucial for reproducible and reliable crosslinking results. Below are methodologies for BS2G and two common alternatives.
Protocol 1: BS2G Crosslinking of Proteins
This protocol provides a general guideline for crosslinking purified proteins in solution.
Materials:
-
Purified protein sample in a non-amine-containing buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Borate) at pH 7.4.
-
BS2G crosslinker.[1]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).[1]
-
Reaction buffer (e.g., 25 mM Sodium Phosphate, pH 7.4).[1]
Procedure:
-
Sample Preparation: Ensure the protein sample is in an amine-free buffer. Tris and glycine buffers should be avoided as they will compete with the crosslinking reaction.
-
Reagent Preparation: Immediately before use, prepare a 50 mM stock solution of BS2G by dissolving 10 mg of BS2G in 350 µL of reaction buffer. BS2G is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.[1]
-
Crosslinking Reaction: Add the BS2G stock solution to the protein sample to achieve a final concentration typically between 0.5 to 5 mM, which often corresponds to a 20-fold molar excess of crosslinker to protein.[1]
-
Incubation: Incubate the reaction mixture for 45 to 60 minutes at room temperature. For reactions on ice, a slightly longer incubation time may be necessary.[1]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 25 to 60 mM Tris. Incubate for 10-15 minutes at room temperature to ensure all unreacted BS2G is neutralized.[1]
-
Downstream Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods. Desalting or dialysis can be performed to remove excess crosslinker and quenching reagent.[1]
Protocol 2: EDC/NHS Crosslinking (Zero-Length)
This protocol outlines the two-step process for crosslinking carboxyl groups to primary amines.
Materials:
-
Protein with accessible carboxyl groups (Protein 1) and protein with accessible primary amines (Protein 2).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS.
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Coupling Buffer (e.g., PBS, pH 7.2-8.5).
-
Quenching Solution (e.g., 1 M hydroxylamine or 1 M Tris-HCl, pH 8.5).
Procedure:
-
Activation of Carboxyl Groups: Dissolve Protein 1 in Activation Buffer. Add EDC and NHS to final concentrations of approximately 2-10 mM and 5-25 mM, respectively.
-
Incubation: Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Removal of Excess Reagents (Optional but Recommended): Remove excess EDC and NHS by dialysis or using a desalting column equilibrated with Coupling Buffer.
-
Coupling Reaction: Add Protein 2 to the activated Protein 1 solution. The molar ratio of Protein 1 to Protein 2 should be optimized for the specific interaction.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Quenching: Add quenching solution to stop the reaction.
-
Downstream Analysis: The sample can be purified by size-exclusion chromatography to separate crosslinked complexes from unreacted proteins.
Protocol 3: Click Chemistry Crosslinking (SPAAC Example)
This protocol describes a general workflow for copper-free click chemistry.
Materials:
-
Protein 1 modified with an azide group.
-
Protein 2 modified with a cyclooctyne (e.g., DBCO) group.
-
Reaction Buffer (e.g., PBS, pH 7.4).
Procedure:
-
Protein Modification: Introduce the azide and cyclooctyne functionalities onto the respective proteins using appropriate labeling reagents (e.g., NHS esters of azides or DBCO). Purify the modified proteins to remove excess labeling reagents.
-
Crosslinking Reaction: Mix the azide-modified Protein 1 and the DBCO-modified Protein 2 in the reaction buffer.
-
Incubation: Incubate the reaction mixture at room temperature. Reaction times can vary from minutes to a few hours, depending on the concentration of the reactants. The reaction progress can be monitored by SDS-PAGE.
-
Downstream Analysis: The crosslinked product can be directly analyzed as no quenching step is typically required due to the high specificity of the reaction.
Mandatory Visualizations
Diagrams illustrating key processes are provided below using Graphviz (DOT language).
Caption: A simplified workflow for protein crosslinking using BS2G.
Caption: The initial steps of the EGFR signaling pathway, a common target for crosslinking studies.[7]
Conclusion
The choice of crosslinker significantly influences the outcome of protein-protein interaction studies. BS2G is a reliable and effective crosslinker for capturing protein interactions, particularly for water-soluble proteins where membrane permeability is not required. Its defined spacer arm provides valuable distance constraints for structural modeling. For applications requiring different spacer lengths, membrane permeability, or alternative reaction chemistries, crosslinkers such as DSS, EDC, or click chemistry reagents offer viable alternatives. By understanding the quantitative performance and experimental protocols of each, researchers can make informed decisions to best suit their specific experimental goals.
References
- 1. proteochem.com [proteochem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of epidermal growth factor receptor dimerization by BS³ cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for BS2G Crosslinker
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of the BS2G crosslinker (Bis[sulfosuccinimidyl] glutarate), a water-soluble, amine-reactive, and membrane-impermeable crosslinking agent. Adherence to these procedures is critical for minimizing environmental impact and maintaining a safe laboratory environment.
Key Chemical and Safety Data
The following table summarizes crucial quantitative data for the this compound relevant to its handling and disposal.
| Property | Value | Reference |
| Molecular Weight | 530.35 g/mol | [1] |
| Spacer Arm Length | 7.7 Å | [1] |
| Optimal Reaction pH | 7.2 - 8.5 | [2] |
| Recommended Quenching Agent Concentration (Tris or Glycine) | 20-50 mM | [3] |
| CAS Number | 881415-72-1 | [4] |
Experimental Protocol for Laboratory-Scale Disposal of BS2G
This protocol details the steps for the safe quenching (inactivation) and subsequent disposal of small quantities of this compound typically used in a laboratory setting.
Materials:
-
Unused or residual BS2G solution or solid.
-
Quenching buffer: 1 M Tris-HCl, pH 7.5-8.5, or 1 M Glycine.
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, and a lab coat.
-
Chemical fume hood.
-
Appropriately labeled waste container for chemical waste.
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Ensure you are wearing appropriate PPE.
-
Quenching:
-
For unused BS2G solutions , add a quenching buffer (1 M Tris-HCl, pH 7.5-8.5, or 1 M Glycine) to the BS2G solution to a final quencher concentration of 20-50 mM.[3]
-
For solid BS2G waste , first dissolve it in a non-amine-containing buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.2 and 8.5 before adding the quenching buffer to the recommended final concentration.
-
-
Incubation: Gently mix the solution and allow it to incubate at room temperature for at least 15-30 minutes to ensure the complete hydrolysis and quenching of the reactive NHS esters.[3]
-
pH Verification (Optional but Recommended): Check the pH of the quenched solution. If it is highly acidic or basic, neutralize it to a pH between 6 and 8 before disposal.
-
Disposal:
-
The quenched BS2G solution should be disposed of as special chemical waste.[5]
-
Arrange for disposal through a licensed disposal company, in consultation with your local waste disposal authority and in accordance with national and regional regulations.[5]
-
Do not pour the quenched or unquenched solution down the drain.[6]
-
-
Contaminated Materials:
-
Any materials that have come into contact with BS2G, such as pipette tips, tubes, and contaminated packaging, should be disposed of as unused product in the designated chemical waste stream.[5]
-
Logical Workflow for BS2G Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of the this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
Important Safety Considerations
-
Handling: Avoid contact with skin and eyes.[5] Avoid inhalation of vapor or mist.[5]
-
Environmental Precautions: BS2G should not be released into the environment.[5]
-
Storage: Store BS2G refrigerated and keep the container tightly closed in a dry, well-ventilated place.[5]
-
In Case of Exposure:
-
Skin Contact: Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present.[5]
-
Inhalation: Move the victim to fresh air.[5]
-
Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes.[5]
-
In all cases of exposure, seek medical attention.[5]
-
By following these detailed procedures, you can ensure the safe handling and disposal of the this compound, contributing to a secure and compliant laboratory setting. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
